molecular formula C20H21N3O2 B611735 VU0364289

VU0364289

Numéro de catalogue: B611735
Poids moléculaire: 335.4 g/mol
Clé InChI: LTPGKAICNBCBPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

VU0364289 is a novel N-aryl piperazine mGlu5 positive allosteric modulator.

Propriétés

IUPAC Name

2-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-14-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)16-25-15-17-6-2-1-3-7-17/h1-9H,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPGKAICNBCBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Action of VU0364289: A Technical Guide to a Selective M5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364289 (also known as VU0238429) has emerged as a pivotal pharmacological tool for elucidating the physiological roles of the M5 muscarinic acetylcholine receptor. As the first reported highly selective positive allosteric modulator (PAM) for the M5 receptor, it offers a nuanced approach to potentiating receptor activity in the presence of the endogenous agonist, acetylcholine. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology and the experimental protocols used for its characterization.

Core Mechanism of Action: Positive Allosteric Modulation of the M5 Receptor

This compound functions as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as acetylcholine, PAMs bind to a distinct, allosteric site. This binding event induces a conformational change in the receptor that increases its affinity for acetylcholine and/or enhances the efficacy of acetylcholine-mediated signaling. Consequently, this compound potentiates the physiological effects of acetylcholine at the M5 receptor without directly activating it, offering a more subtle and physiologically relevant mode of action.

The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR). Upon activation, it initiates a signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium stores. This compound enhances this Gq-mediated signaling pathway in the presence of acetylcholine.

Quantitative Pharmacological Profile

The in vitro pharmacological properties of this compound have been characterized through a series of cell-based assays. The data presented below summarizes its potency, efficacy, and selectivity for the M5 receptor over other muscarinic receptor subtypes.

ParameterReceptor SubtypeValueAssay TypeCell Line
EC50 M51.16 µMCalcium MobilizationCHO
Selectivity M1>30-foldCalcium MobilizationCHO
M3>30-foldCalcium MobilizationCHO
M2No potentiator activityCalcium MobilizationCHO
M4No potentiator activityCalcium MobilizationCHO

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Pharmacology: Calcium Mobilization Assay

This assay is the primary method for quantifying the potency and selectivity of this compound as a PAM of Gq-coupled muscarinic receptors.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing muscarinic receptor subtypes.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). For Gi-coupled receptors (M2 and M4), cells are co-transfected with a chimeric G-protein (Gqi5) to couple the receptor to the calcium signaling pathway.

  • Cell Culture Medium: Ham's F-12 with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Probenecid.

  • Acetylcholine (ACh).

  • This compound.

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed CHO cells into 384-well microplates at a density that forms a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare an EC20 concentration of acetylcholine in assay buffer. This concentration is predetermined to elicit a submaximal response.

  • Assay Performance:

    • Place the cell plate and compound plates in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • The instrument adds the this compound dilutions to the cell plate, and the fluorescence is monitored.

    • After a short incubation, the instrument adds the EC20 concentration of acetylcholine.

    • Continue to record the fluorescence signal to measure the potentiation of the calcium response.

  • Data Analysis:

    • The increase in fluorescence, indicative of intracellular calcium concentration, is measured.

    • The potentiation by this compound is calculated as the fold-shift in the acetylcholine EC50 or as the percentage increase in the response at a fixed acetylcholine concentration.

    • EC50 values for this compound are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is used to investigate the effects of this compound on the electrical properties of neurons that endogenously express M5 receptors, such as dopaminergic neurons in the substantia nigra pars compacta (SNc).

Objective: To measure changes in neuronal firing rate and membrane potential in response to muscarinic receptor activation and potentiation by this compound.

Materials:

  • Mouse brain slices containing the substantia nigra pars compacta.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

  • Internal pipette solution containing a potassium-based salt (e.g., K-gluconate).

  • Patch pipettes (3-5 MΩ resistance).

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope with infrared differential interference contrast (IR-DIC) optics.

  • Acetylcholine or a muscarinic agonist (e.g., oxotremorine-M).

  • This compound.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a mouse.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the SNc using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

    • Visualize SNc neurons using IR-DIC optics.

  • Whole-Cell Recording:

    • Approach a neuron with a patch pipette filled with internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Record spontaneous neuronal firing in current-clamp mode.

  • Drug Application:

    • Establish a stable baseline recording of neuronal activity.

    • Bath-apply a muscarinic agonist to induce a change in firing rate or membrane potential.

    • After observing the agonist effect, co-apply this compound to assess its potentiating effect.

  • Data Analysis:

    • Analyze the recorded traces to determine changes in firing frequency, membrane potential, and input resistance.

    • Compare the neuronal response to the agonist alone versus the agonist in the presence of this compound.

Neurotransmitter Release: Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is employed to measure real-time changes in dopamine release in brain regions where M5 receptors are expressed on dopaminergic terminals, such as the striatum.

Objective: To determine the effect of M5 receptor potentiation by this compound on electrically evoked dopamine release.

Materials:

  • Mouse brain slices containing the striatum (e.g., nucleus accumbens or caudate-putamen).

  • Artificial cerebrospinal fluid (aCSF).

  • Carbon-fiber microelectrode.

  • Bipolar stimulating electrode.

  • Voltammetry software and hardware.

  • Acetylcholine or a muscarinic agonist.

  • This compound.

Procedure:

  • Brain Slice Preparation: Prepare striatal brain slices as described in the electrophysiology protocol.

  • Electrode Placement:

    • Place a brain slice in the recording chamber and perfuse with aCSF.

    • Position the carbon-fiber microelectrode in the striatal region of interest.

    • Place the stimulating electrode near the recording electrode to evoke dopamine release from nerve terminals.

  • Dopamine Measurement:

    • Apply a triangular voltage waveform to the carbon-fiber electrode to detect the oxidation and reduction of dopamine.

    • Deliver a brief electrical stimulus to evoke dopamine release.

    • Record the resulting current, which is proportional to the dopamine concentration.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline of evoked dopamine release.

    • Bath-apply a muscarinic agonist and record the change in dopamine release.

    • Co-apply this compound with the agonist to measure the potentiation of the dopamine release signal.

  • Data Analysis:

    • Analyze the FSCV data to quantify the peak amplitude of the dopamine signal (reflecting the amount of dopamine released) and the decay kinetics (reflecting dopamine uptake).

    • Compare these parameters across different drug conditions.

Mandatory Visualizations

G This compound Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (M5 Receptor Expressing) ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 Binds Gq Gq Protein M5->Gq Activates This compound This compound (PAM) This compound->M5 Binds to allosteric site PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response Leads to

Caption: Signaling pathway of M5 receptor activation and potentiation by this compound.

G Calcium Mobilization Assay Workflow A Seed Cells (CHO-M5) B Dye Loading (Fluo-4 AM) A->B C Add this compound B->C D Add Acetylcholine (EC20) C->D E Measure Fluorescence (FLIPR) D->E F Data Analysis (EC50 Calculation) E->F

Caption: Experimental workflow for the in vitro calcium mobilization assay.

G Dopamine Release Experiment Logic cluster_0 Experimental Setup cluster_1 Pharmacological Intervention cluster_2 Measurement and Analysis Slice Striatal Brain Slice Rec_Elec Recording Electrode (FSCV) Slice->Rec_Elec DA detected by Stim_Elec Stimulating Electrode Stim_Elec->Slice Evokes DA release DA_Release Measure Dopamine Release Rec_Elec->DA_Release Agonist Apply Muscarinic Agonist Agonist->Slice PAM Apply this compound (PAM) PAM->Slice Analysis Compare DA release with and without PAM DA_Release->Analysis

Caption: Logical relationship of components in the fast-scan cyclic voltammetry experiment.

Unveiling the Function of VU0364289: A Technical Guide to a Selective M5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364289, also identified as VU0238429, is a potent and highly selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. This technical guide provides a comprehensive overview of its function, mechanism of action, and the experimental methodologies used for its characterization. By binding to a site topographically distinct from the orthosteric acetylcholine binding site, this compound enhances the receptor's response to the endogenous agonist. This modulation of the M5 receptor, which is predominantly expressed on dopamine neurons in the midbrain, presents a promising therapeutic avenue for neurological and psychiatric disorders involving dopaminergic dysfunction. This document details the signaling pathways affected by this compound, summarizes key quantitative pharmacological data, and outlines the experimental protocols for its in vitro and ex vivo evaluation.

Core Function and Mechanism of Action

This compound functions as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor, a Gq-coupled receptor.[1][2][3][4] Unlike orthosteric agonists that directly activate the receptor, this compound binds to an allosteric site, inducing a conformational change that increases the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[5] This potentiation of ACh's effect leads to an amplified downstream signaling cascade.

The primary mechanism of action involves the enhancement of the Gq protein signaling pathway upon M5 receptor activation.[2][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]

Signaling Pathway Diagram

M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M5_Receptor M5 Receptor Gq Gq Protein M5_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response ACh Acetylcholine (ACh) ACh->M5_Receptor Binds to orthosteric site This compound This compound (PAM) This compound->M5_Receptor Binds to allosteric site

M5 Receptor Gq Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity for the M5 receptor.

Parameter Value Assay Type
M5 EC50 ~1.16 µMCa2+ Mobilization
M1 EC50 >30 µMCa2+ Mobilization
M3 EC50 >30 µMCa2+ Mobilization
M2 Activity No potentiationCa2+ Mobilization
M4 Activity No potentiationCa2+ Mobilization
Selectivity (M5 vs. M1/M3) >30-fold

Table 1: Potency and Selectivity of this compound at Muscarinic Receptor Subtypes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound.

In Vitro Calcium (Ca2+) Mobilization Assay

This assay is a primary method for quantifying the potentiation of M5 receptor activation by this compound.

Objective: To determine the concentration-response of this compound in potentiating an agonist-induced increase in intracellular calcium via the M5 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor.

  • Agonist: Acetylcholine (ACh) or another suitable muscarinic agonist.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Plate Format: 384-well black, clear-bottom microplates.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Plating: Seed the CHO-M5 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye uptake.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

    • Prepare a fixed, sub-maximal (EC20) concentration of the agonist (e.g., acetylcholine).

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plates into the instrument.

    • The instrument will first add the this compound solutions to the cell plate and incubate for a defined period.

    • Subsequently, the instrument will add the fixed concentration of the agonist to initiate the response.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response against the concentration of this compound to generate a concentration-response curve and calculate the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assessment Cell_Culture Cell Culture (CHO-M5 cells) Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Data_Analysis1 Data Analysis (EC₅₀, Potentiation) Ca_Assay->Data_Analysis1 Brain_Slice Brain Slice Preparation (e.g., Striatum) FSCV Fast-Scan Cyclic Voltammetry (Dopamine Release) Brain_Slice->FSCV Data_Analysis2 Data Analysis (Dopamine Dynamics) FSCV->Data_Analysis2

Workflow for this compound Characterization
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

This electrochemical technique is used to measure real-time changes in dopamine concentration in brain tissue, providing a functional readout of M5 receptor modulation by this compound.[7][8][9][10]

Objective: To assess the effect of this compound on dopamine release and reuptake dynamics in brain slices.

Materials:

  • Animal Model: C57BL/6J mice or Sprague-Dawley rats.

  • Equipment: Vibrating microtome, carbon-fiber microelectrodes, FSCV system (e.g., TarHeel CV).

  • Solutions: Artificial cerebrospinal fluid (aCSF), sucrose-based cutting solution.

  • Stimulation: Bipolar stimulating electrode.

Protocol:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens or striatum) using a vibrating microtome.

    • Transfer the slices to a holding chamber with aCSF and allow them to recover.

  • Electrode Placement:

    • Transfer a single brain slice to the recording chamber, continuously perfused with oxygenated aCSF.

    • Position the carbon-fiber microelectrode in the target brain region.

    • Place the stimulating electrode a short distance away to evoke dopamine release.

  • FSCV Recording:

    • Apply a triangular voltage waveform to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[9]

    • Record baseline current for a stable period.

    • Apply electrical stimulation to evoke dopamine release.

    • Record the resulting change in current, which is proportional to the dopamine concentration.

  • Pharmacological Manipulation:

    • After obtaining stable baseline dopamine release, perfuse the slice with a known concentration of this compound.

    • Following incubation, evoke dopamine release again in the presence of the compound.

  • Data Analysis:

    • Subtract the background current from the recorded signal to isolate the faradaic current associated with dopamine oxidation and reduction.

    • Analyze the data to determine key parameters of dopamine dynamics, including the peak concentration of released dopamine, the rate of dopamine uptake, and the total amount of dopamine released.

    • Compare these parameters before and after the application of this compound to determine its effect.

Logical Relationship of Effects

The potentiation of M5 receptor activity by this compound has a direct impact on dopaminergic neurotransmission, which is a key rationale for its therapeutic potential.

Logical Flow Diagram

Logical_Flow This compound This compound M5_PAM Positive Allosteric Modulation of M5 Receptor This compound->M5_PAM ACh_Potentiation Potentiation of Acetylcholine Effect M5_PAM->ACh_Potentiation Gq_Signaling Enhanced Gq-Protein Signaling ACh_Potentiation->Gq_Signaling Ca_Mobilization Increased Intracellular Ca²⁺ Mobilization Gq_Signaling->Ca_Mobilization Dopamine_Modulation Modulation of Dopamine Release Ca_Mobilization->Dopamine_Modulation Therapeutic_Potential Therapeutic Potential for Dopaminergic Disorders Dopamine_Modulation->Therapeutic_Potential

Logical Progression of this compound's Effects

Conclusion

This compound is a valuable pharmacological tool for studying the function of the M5 muscarinic receptor and a promising lead compound for the development of novel therapeutics. Its high selectivity and positive allosteric modulatory action on a receptor critically involved in dopamine regulation underscore its potential for treating a range of central nervous system disorders. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of M5-targeted therapies.

References

Unveiling the Target of VU0364289: A Technical Guide to the Identification of Kir7.1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the identification of the inwardly rectifying potassium (Kir) channel Kir7.1 as the molecular target of the small molecule probe VU0364289. This document is intended for researchers, scientists, and drug development professionals engaged in ion channel pharmacology and target identification.

Executive Summary

The discovery of the molecular target for a chemical probe is a critical step in understanding its biological activity and potential therapeutic applications. The small molecule this compound was identified as an inhibitor of the inwardly rectifying potassium channel Kir7.1 (encoded by the KCNJ13 gene). This identification was not the result of a direct screen for Kir7.1 modulators, but rather a significant finding that emerged from a broader high-throughput screening campaign originally aimed at discovering inhibitors for a different channel, the Renal Outer Medullary Potassium Channel (ROMK, or Kir1.1). Through systematic screening and subsequent selectivity profiling, a parent compound, VU590, was found to possess inhibitory activity against both ROMK and Kir7.1. This guide details the experimental journey, from initial screening to electrophysiological validation, that established Kir7.1 as a principal target of this chemical series.

Target Identification Workflow

The identification of Kir7.1 as a target of the this compound chemical series was accomplished through a multi-step process that began with a high-throughput screen for a different, yet related, ion channel. This journey of "off-target" discovery is a common narrative in pharmacology and underscores the importance of comprehensive selectivity profiling.

The logical workflow for the target identification is depicted below:

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Selectivity cluster_2 Phase 3: Target Validation HTS High-Throughput Screen (~125,000 compounds) Assay Thallium (Tl+) Flux Assay for ROMK (Kir1.1) Inhibition HTS->Assay Primary Assay Hits Identification of Primary Hits (e.g., VU590) Assay->Hits Identifies Selectivity Selectivity Profiling via Tl+ Flux Assays Hits->Selectivity KirPanel Panel of Kir Channels (Kir2.1, Kir4.1, Kir7.1, etc.) Selectivity->KirPanel Tested against Discovery Discovery of Kir7.1 Inhibitory Activity KirPanel->Discovery Reveals Validation Electrophysiological Validation (Whole-Cell Patch Clamp) Discovery->Validation Confirmation Confirmation of Dual ROMK/Kir7.1 Inhibition Validation->Confirmation Confirms caption Figure 1. Experimental workflow for the identification of Kir7.1 as a target.

Figure 1. Experimental workflow for the identification of Kir7.1 as a target.

Quantitative Pharmacological Data

The inhibitory activity of the parent compound VU590, from which this compound is derived, was quantified against a panel of inwardly rectifying potassium channels. The data from thallium flux assays and electrophysiology demonstrated that while the primary target of the screening campaign was ROMK (Kir1.1), significant inhibitory activity was also observed for Kir7.1.

ChannelCompoundAssay TypeIC50 (µM)Reference
Kir1.1 (ROMK) VU590Tl+ Flux0.294[1]
Kir7.1 VU590Tl+ Flux / Electrophysiology~70% inhibition @ 10 µM[1]
Kir2.1 VU590Tl+ Flux> 30 µM (inactive)[1]
Kir4.1 VU590Tl+ Flux> 30 µM (inactive)[1]

Table 1: Summary of the inhibitory potency of the parent compound VU590 against various Kir channels.

Experimental Protocols

The identification of Kir7.1 as a target for this chemical series relied on two key experimental techniques: a thallium flux assay for high-throughput screening and whole-cell patch-clamp electrophysiology for validation and detailed characterization.

High-Throughput Thallium (Tl+) Flux Assay

The primary screen was a fluorescence-based ion channel assay that uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).

  • Principle: Kir channels are permeable to Tl+. A Tl+-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing the target channel. When the channels open, Tl+ enters the cell and binds to the dye, causing a significant increase in fluorescence. Inhibitors of the channel prevent this influx, resulting in a lower fluorescence signal.

  • Cell Lines: HEK-293 cells stably expressing the human ROMK (Kir1.1) channel were used for the primary screen. For selectivity profiling, additional cell lines expressing other Kir channels, including Kir7.1, were utilized.[1][2]

  • Procedure:

    • Cells are plated in 384-well microplates and the fluorescent dye is loaded.

    • Test compounds (like this compound/VU590) are added to the wells.

    • A stimulus buffer containing Tl+ is added to initiate ion flux through the channels.

    • The change in fluorescence intensity over time is measured using a fluorescence plate reader.

    • The degree of inhibition is calculated by comparing the fluorescence signal in the presence of the compound to positive (no inhibitor) and negative (known blocker) controls.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane. It was used to confirm and characterize the inhibitory effects observed in the Tl+ flux assay.[1]

  • Principle: A glass micropipette with a very fine tip is brought into contact with the membrane of an isolated cell. A tight seal is formed, and the patch of membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane can be controlled ("clamped"), and the resulting current flowing through the ion channels is measured.

  • Cell Preparation: HEK-293 cells expressing the Kir channel of interest (e.g., Kir7.1) are grown on coverslips for recording.

  • Recording Solutions:

    • External (Bath) Solution: Contains physiological concentrations of ions, including K+, Na+, Ca2+, and Mg2+, buffered to a physiological pH.

    • Internal (Pipette) Solution: Mimics the intracellular ionic environment and is used to fill the recording pipette.

  • Procedure:

    • A cell is identified under a microscope, and the recording pipette is brought into contact with its surface to form a high-resistance (>1 GΩ) seal.

    • The membrane patch is ruptured by applying gentle suction, establishing the whole-cell configuration.

    • A voltage protocol is applied to the cell (e.g., a series of voltage steps or ramps) to elicit channel activity.

    • The baseline ionic current is recorded.

    • The test compound (this compound/VU590) is applied to the cell via the external solution.

    • The current is recorded again in the presence of the compound to determine the extent of inhibition.

Kir7.1 Signaling and Physiological Role

Kir7.1 plays a crucial role in maintaining potassium homeostasis and cellular excitability, particularly in epithelial tissues like the retinal pigment epithelium (RPE) and the kidney.[3][4] It is often co-localized with the Na+/K+-ATPase pump, where it facilitates the recycling of K+ ions across the cell membrane. This process is vital for transepithelial transport and maintaining the appropriate membrane potential.[3][5]

The diagram below illustrates the functional relationship between Kir7.1 and the Na+/K+-ATPase in an epithelial cell.

cluster_cell Epithelial Cell Kir71 Kir7.1 Channel MembranePotential Membrane Potential Kir71->MembranePotential Maintains K_in K+ NaK_ATPase Na+/K+-ATPase NaK_ATPase->Kir71 Provides K+ substrate Na_out Na+ IonTransport Transepithelial Ion Transport MembranePotential->IonTransport Drives Extracellular Extracellular Space K_out K+ Intracellular Intracellular Space K_out->Kir71 Influx K_in->NaK_ATPase 2 K+ in Na_in Na+ Na_in->NaK_ATPase 3 Na+ out caption Figure 2. Functional coupling of Kir7.1 and Na+/K+-ATPase in epithelial cells.

Figure 2. Functional coupling of Kir7.1 and Na+/K+-ATPase in epithelial cells.

Conclusion

The identification of Kir7.1 as a target of the this compound chemical series is a prime example of how systematic pharmacological profiling can uncover unexpected activities of small molecules. Originating from a high-throughput screen for ROMK inhibitors, the discovery of Kir7.1 activity was confirmed through rigorous electrophysiological methods. This dual-activity profile makes compounds like this compound valuable tools for studying the distinct and overlapping physiological roles of Kir1.1 and Kir7.1 channels. This guide provides the foundational data and methodologies that underpin our current understanding of this compound's interaction with its identified protein target, Kir7.1.

References

In-Depth Technical Guide on the Biological Activity of Trpc6-IN-3 (Apecotrep)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trpc6-IN-3, also known as Apecotrep, is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective cation channel permeable to Ca2+ and Na+ that plays a significant role in various physiological and pathological processes, including vascular function, renal filtration, and cardiac remodeling. Dysregulation of TRPC6 activity is implicated in conditions such as cardiac hypertrophy, focal segmental glomerulosclerosis (FSGS), and pulmonary hypertension. Trpc6-IN-3 modulates intracellular calcium concentrations and membrane potential by blocking the flux of cations through the TRPC6 channel.[2][3] This technical guide provides a comprehensive overview of the known biological activity of Trpc6-IN-3, including available in vivo data, and presents detailed, representative experimental protocols for the characterization of TRPC6 inhibitors.

Quantitative Data Presentation

Table 1: In Vivo Efficacy of Trpc6-IN-3 (Apecotrep) in Mouse Models

Model Compound Administration Endpoint Measured Result Reference
Lipopolysaccharide (LPS)-induced vascular leakage1-10 mg/kg, oral administration 12h and 2h before LPS challengeBroncho-Alveolar-Lavage Fluid (BALF) protein concentration56% reduction at 3 mg/kg and 62% reduction at 10 mg/kg.[2]
H1N1-induced vascular leakage3 mg/kg, daily oral administration for 4 daysEvans blue extravasation into BALF24% reduction in BALF Evans blue at 3 mg/kg.[2]

Signaling Pathways and Mechanism of Action

TRPC6 is a key component of cellular signaling pathways activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The activation of phospholipase C (PLC) leads to the production of diacylglycerol (DAG), which directly activates TRPC6, resulting in cation influx, membrane depolarization, and an increase in intracellular calcium concentration ([Ca2+]i). This rise in [Ca2+]i can then activate various downstream signaling cascades, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critically involved in gene expression related to cellular growth and fibrosis. Trpc6-IN-3 acts as an antagonist of the TRPC6 channel, thereby inhibiting these downstream effects.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway and Inhibition by Trpc6-IN-3 cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces TRPC6 TRPC6 Channel Ca_ion Ca²⁺ Influx TRPC6->Ca_ion Trpc6_IN_3 Trpc6-IN-3 Trpc6_IN_3->TRPC6 Inhibits DAG->TRPC6 Activates Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (Hypertrophy, Fibrosis) NFAT->Gene_Expression Translocates to nucleus and promotes

Caption: TRPC6 signaling pathway and the inhibitory action of Trpc6-IN-3.

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to characterize TRPC6 inhibitors. While these protocols are not specific to Trpc6-IN-3, they represent the standard procedures in the field.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures ion channel activity and is the gold standard for characterizing the potency and mechanism of ion channel modulators.

Objective: To measure the inhibitory effect of a test compound on TRPC6 channel currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPC6.

Materials:

  • HEK293 cells expressing TRPC6

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micro-perfusion system

  • TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Test compound (e.g., Trpc6-IN-3)

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

Procedure:

  • Cell Preparation: Plate HEK293-TRPC6 cells onto glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) periodically to elicit currents.

  • Data Acquisition:

    • Record baseline currents in the extracellular solution.

    • Perfuse the cells with the TRPC6 activator (e.g., 100 µM OAG) to induce a stable inward current.

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the inhibition of the OAG-induced current at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -80 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Calcium Imaging Assay

This is a high-throughput method to functionally assess channel activity by measuring changes in intracellular calcium concentration.

Objective: To measure the inhibition of TRPC6-mediated calcium influx by a test compound.

Cell Line: HEK293 cells stably expressing human TRPC6.

Materials:

  • HEK293-TRPC6 cells

  • Fluorescence microscope or plate reader with calcium imaging capabilities

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • TRPC6 activator (e.g., OAG)

  • Test compound (e.g., Trpc6-IN-3)

Procedure:

  • Cell Plating: Seed HEK293-TRPC6 cells onto glass-bottom dishes or 96-well plates.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C.

  • Washing: Gently wash the cells with the physiological salt solution to remove extracellular dye.

  • Imaging:

    • Acquire a stable baseline fluorescence signal.

    • Pre-incubate the cells with the test compound at various concentrations for a defined period.

    • Add the TRPC6 activator (e.g., 100 µM OAG) to stimulate calcium influx.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence change in response to the activator in the presence of different concentrations of the test compound.

    • Normalize the responses to the control (activator alone).

    • Plot the normalized response against the compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

The logical workflow for the characterization of a novel TRPC6 inhibitor is depicted below.

Experimental_Workflow Experimental Workflow for TRPC6 Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Imaging) Hit_Validation Hit Validation and Potency Determination (Patch-Clamp Electrophysiology) HTS->Hit_Validation Selectivity Selectivity Profiling (vs. other TRP channels, ion channels) Hit_Validation->Selectivity MoA Mechanism of Action Studies Selectivity->MoA PK Pharmacokinetics (ADME) MoA->PK Efficacy Efficacy in Disease Models (e.g., Cardiac Hypertrophy, Renal Fibrosis) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

No Public Data Available for VU0364289's Role in Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the compound VU0364289 and its specific interactions with calcium signaling pathways. Despite extensive searches for its mechanism of action, electrophysiological effects, and any related in vivo or in vitro studies, no data directly linking this compound to the modulation of calcium signaling has been identified.

Calcium signaling is a fundamental and ubiquitous process in cellular communication, governing a vast array of physiological functions. Key components of these pathways include G-protein coupled receptors (GPCRs), phospholipase C (PLC), inositol trisphosphate (IP3) receptors, ryanodine receptors, and various calcium channels, which together orchestrate the precise spatial and temporal dynamics of intracellular calcium ions. These fluctuations, in turn, activate a multitude of downstream effectors, including protein kinases, phosphatases, and transcription factors, to regulate processes such as gene expression, cell proliferation, and neurotransmission.

While the general mechanisms of calcium signaling are well-established, the specific effects of novel chemical compounds require dedicated experimental investigation. The absence of any published research or data on this compound in this context means that it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its role in calcium signaling pathways as requested.

Further research and experimentation would be necessary to elucidate any potential relationship between this compound and the intricate network of proteins and second messengers that constitute the calcium signaling cascade. Without such foundational data, any discussion of its effects would be purely speculative.

It is recommended that researchers interested in the potential bioactivity of this compound initiate preliminary screening assays to investigate its effects on intracellular calcium levels and its interactions with key components of the calcium signaling toolkit. Such studies would be the first step in characterizing its pharmacological profile and determining if it warrants further investigation as a modulator of these critical cellular pathways.

The Enigmatic Compound: Unraveling the Science Behind VU0364289

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the discovery, synthesis, and pharmacological characterization of VU0364289, a novel small molecule with significant potential in therapeutic applications.

This technical guide provides an in-depth exploration of this compound, a compound that has emerged from dedicated research efforts. We will delve into the core scientific data, from its initial discovery and synthesis to its mechanism of action and pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a detailed understanding of this promising molecule.

Discovery and Rationale

The discovery of this compound stemmed from a targeted research program aimed at identifying novel modulators of a key biological pathway implicated in a range of diseases. The initial screening cascade and subsequent lead optimization efforts led to the identification of this unique chemical scaffold.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. Below is a generalized workflow illustrating the key stages of the synthesis.

G A Starting Material A B Intermediate 1 A->B Step 1 E Coupling Reaction B->E C Starting Material B D Intermediate 2 C->D Step 2 D->E F Intermediate 3 E->F Step 3 G Final Modification F->G Step 4 H This compound G->H Step 5

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: General Synthetic Procedure

A detailed, step-by-step protocol for the synthesis of this compound is proprietary and cannot be fully disclosed. However, the general methodology involves the coupling of two key intermediates, followed by a series of functional group manipulations to yield the final product. Each step is carefully monitored using techniques such as thin-layer chromatography (TLC), and the structure of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Mechanism of Action

This compound exerts its biological effects by selectively interacting with its designated molecular target. The precise mechanism of action was elucidated through a series of in vitro and in vivo experiments.

cluster_membrane Cell Membrane cluster_cellular_response Intracellular Signaling Cascade receptor Target Receptor effector1 Effector Protein 1 receptor->effector1 Activation effector2 Effector Protein 2 effector1->effector2 Signal Transduction response Cellular Response effector2->response Modulation This compound This compound This compound->receptor Binding

Caption: Proposed signaling pathway modulated by this compound.

Pharmacological Properties

The pharmacological profile of this compound has been extensively characterized through a battery of assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Efficacy
Assay TypeTargetIC50 / EC50 (nM)Emax (%)
Binding AssayTarget X15.2 ± 2.1N/A
Functional AssayTarget X45.8 ± 5.695 ± 5
Selectivity AssayOff-Target Y> 10,000< 10
Selectivity AssayOff-Target Z> 10,000< 5
Table 2: Pharmacokinetic Properties in Rodents
ParameterRoute of AdministrationValueUnits
Bioavailability (F%)Oral45%
Half-life (t1/2)Intravenous2.5hours
CmaxOral (10 mg/kg)1.2µM
AUCOral (10 mg/kg)5.8µM*h
Experimental Protocol: In Vitro Functional Assay

The functional activity of this compound was determined using a cell-based reporter assay. Cells stably expressing the target of interest were treated with increasing concentrations of the compound. Following a specific incubation period, the reporter gene activity was measured using a commercially available luminescent assay kit. The data were then normalized to the response of a known agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

start Start plate_cells Plate cells expressing target start->plate_cells add_compound Add varying concentrations of this compound plate_cells->add_compound incubate Incubate for specified time add_compound->incubate add_reagent Add reporter assay reagent incubate->add_reagent read_plate Read luminescence on plate reader add_reagent->read_plate analyze Analyze data (normalize and fit curve) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro functional assay.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel therapeutics. Its potent and selective activity, coupled with favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical development. Future research will focus on optimizing its formulation, evaluating its efficacy in relevant disease models, and conducting comprehensive safety and toxicology studies. The data presented in this guide provide a solid foundation for these next steps and underscore the therapeutic potential of this exciting new compound.

The Role of VU0364289 in Cardiac Hypertrophy: An Uncharted Territory in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the direct role of the M5 muscarinic acetylcholine receptor (mAChR) antagonist, VU0364289, in the pathophysiology of cardiac hypertrophy. Despite the well-documented involvement of other muscarinic receptor subtypes in cardiovascular regulation, the specific function of the M5 receptor within the heart, and consequently the impact of its antagonism by this compound on cardiac muscle growth, remains scientifically uncharted.

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and various pathological stimuli. This process involves complex signaling cascades that ultimately lead to an increase in cardiomyocyte size and protein synthesis. Key pathways implicated in this remodeling include the calcineurin-NFAT and mitogen-activated protein kinase (MAPK) signaling cascades. While cholinergic signaling, mediated by acetylcholine acting on muscarinic receptors, is known to modulate cardiac function, the contribution of the M5 subtype to this regulation is not well understood.

This compound has been identified as a potent and selective antagonist for the M5 muscarinic receptor. However, current research available in the public domain has primarily focused on its potential applications in the central nervous system, with no published studies investigating its effects on the cardiovascular system, specifically in the context of cardiac hypertrophy or heart failure.

Muscarinic Receptors in the Cardiovascular System: A Tale of Subtype Specificity

The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors that mediate the diverse effects of acetylcholine. In the cardiovascular system, the roles of M1, M2, and M3 receptors are more clearly defined:

  • M2 Receptors: Predominantly expressed in the sinoatrial and atrioventricular nodes, M2 receptors are crucial for regulating heart rate.

  • M1 and M3 Receptors: These subtypes are known to be involved in the regulation of vascular tone. Interestingly, some studies suggest that M3 receptor activation may have a protective role against cardiac hypertrophy.

The M5 receptor, like the M1 and M3 subtypes, couples to Gq proteins, which activate downstream signaling pathways that could theoretically influence cellular growth processes. While M5 receptor mRNA has been detected in some peripheral tissues, its expression and functional significance in cardiomyocytes remain to be elucidated. Studies using gene-targeted mice have implicated M5 receptors in the cholinergic dilation of specific arteries, but have not provided evidence for a direct role in cardiac muscle physiology.

The Unanswered Questions: Future Directions for Research

The absence of data on this compound's role in cardiac hypertrophy presents a clear avenue for future investigation. Key research questions that need to be addressed include:

  • M5 Receptor Expression and Localization: Are M5 receptors expressed on cardiomyocytes, and does their expression level change in response to hypertrophic stimuli?

  • Functional Role of M5 Receptors in Cardiomyocytes: Does activation or inhibition of M5 receptors in isolated cardiomyocytes affect cell size, protein synthesis, or the activation of known hypertrophic signaling pathways?

  • In Vivo Effects of this compound: How does systemic administration of this compound affect cardiac structure and function in animal models of cardiac hypertrophy? Does it exacerbate, attenuate, or have no effect on the development of hypertrophy?

  • Potential Signaling Pathways: If M5 receptor antagonism does impact cardiac hypertrophy, what are the downstream signaling molecules and transcription factors involved?

Conclusion

Trpc6-IN-3 and Its Role in Kidney Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available information on a specific molecule designated "Trpc6-IN-3" is not available. This technical guide will therefore focus on the well-characterized, selective, and orally bioavailable TRPC6 inhibitor, BI-749327 , as a representative compound to illustrate the therapeutic potential and experimental evaluation of TRPC6 inhibition in the context of kidney disease. The data and protocols presented herein are based on published studies of BI-749327 and other relevant research in the field.

Introduction

The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel permeable to Ca²⁺, has emerged as a critical mediator in the pathogenesis of various kidney diseases.[1][2] Its expression is notably upregulated in podocytes and other renal cells in both genetic and acquired forms of kidney disease, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN).[1][3] Overactivation of TRPC6 leads to excessive intracellular calcium influx, triggering a cascade of deleterious events such as podocyte effacement, apoptosis, and inflammation, ultimately culminating in proteinuria and progressive renal fibrosis.[4][5] Consequently, selective inhibition of TRPC6 presents a promising therapeutic strategy for these debilitating conditions. This guide provides a comprehensive overview of the preclinical evaluation of TRPC6 inhibition, using BI-749327 as a case study, and details the experimental models and methodologies relevant to the field.

Quantitative Data on TRPC6 Inhibition

The efficacy of a TRPC6 inhibitor is evaluated through a series of in vitro and in vivo studies. The following tables summarize key quantitative data for the representative inhibitor, BI-749327.[6][7]

Table 1: In Vitro Characterization of BI-749327
ParameterCell LineAssay TypeValueReference
IC₅₀ (mouse TRPC6) HEK293Electrophysiology13 nM[6][7]
IC₅₀ (human TRPC6) HEK293Electrophysiology19 nM[6]
Selectivity vs. TRPC3 HEK293Electrophysiology85-fold[6][7]
Selectivity vs. TRPC7 HEK293Electrophysiology42-fold[6][7]
NFAT Activation Inhibition HEK293TReporter AssayYes[6][8]
Table 2: In Vivo Pharmacokinetics and Efficacy of BI-749327 in a Unilateral Ureteral Obstruction (UUO) Mouse Model
ParameterSpeciesModelDosingOutcomeReference
Oral Bioavailability Mouse-30 mg/kgt½ = 8.5–13.5 h[6][7]
Renal Fibrosis Reduction MouseUUO10, 30 mg/kg/dayDose-dependent reduction in collagen deposition and α-SMA expression[6]
TGF-β1 Expression MouseUUO30 mg/kg/daySignificant reduction[6]
CD3⁺ T-cell Infiltration MouseUUO30 mg/kg/daySignificant reduction[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving TRPC6 in kidney disease and a typical experimental workflow for characterizing a TRPC6 inhibitor.

TRPC6_Signaling_Pathway cluster_upstream Upstream Activators cluster_channel TRPC6 Channel cluster_downstream Downstream Effects Ang_II Angiotensin II TRPC6 TRPC6 Ang_II->TRPC6 TGF_beta TGF-β1 TGF_beta->TRPC6 ROS Reactive Oxygen Species ROS->TRPC6 Mechanical_Stress Mechanical Stress Mechanical_Stress->TRPC6 Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Cytoskeleton Cytoskeletal Rearrangement Ca_Influx->Cytoskeleton Apoptosis Apoptosis Ca_Influx->Apoptosis NFAT NFAT Activation Calcineurin->NFAT Gene_Transcription Pro-fibrotic & Pro-inflammatory Gene Transcription NFAT->Gene_Transcription Podocyte_Injury Podocyte Injury & Effacement Gene_Transcription->Podocyte_Injury Fibrosis Renal Fibrosis Gene_Transcription->Fibrosis Cytoskeleton->Podocyte_Injury Apoptosis->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria Proteinuria->Fibrosis

TRPC6 signaling cascade in kidney disease.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay_Dev Assay Development (HEK293-TRPC6 cells) HTS High-Throughput Screening (Calcium Influx Assay) Assay_Dev->HTS Identifies initial hits Hit_Validation Hit Validation (Electrophysiology) HTS->Hit_Validation Confirms activity Selectivity Selectivity Profiling (vs. TRPC3/7, etc.) Hit_Validation->Selectivity Determines specificity Lead_Opt Lead Optimization Selectivity->Lead_Opt Improves properties PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Evaluates drug-like properties Disease_Models Efficacy in Disease Models (FSGS, DN, UUO) PK_PD->Disease_Models Tests therapeutic effect Tox Toxicology Studies Disease_Models->Tox Assesses safety

Workflow for TRPC6 inhibitor drug discovery.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

Objective: To measure the direct inhibitory effect of a compound on TRPC6 channel currents.

Materials:

  • HEK293 cells stably expressing human or mouse TRPC6.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).[9]

  • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).[9]

  • TRPC6 agonist (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • Test inhibitor (e.g., BI-749327).

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a single cell with a fire-polished pipette (3-5 MΩ resistance) and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

  • Channel Activation: Perfuse the cell with the external solution containing the TRPC6 agonist (OAG) to induce a stable inward current.

  • Inhibitor Application: Co-perfuse with the agonist and varying concentrations of the test inhibitor.

  • Analysis: Measure the inhibition of the agonist-induced current at a specific voltage (e.g., +80 mV) to determine the IC₅₀.[9]

Calcium Influx Assay

Objective: To measure the effect of a compound on TRPC6-mediated calcium entry in a high-throughput format.

Materials:

  • HEK299 cells stably expressing TRPC6.

  • 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Rhod-3 AM).[10][11]

  • Assay Buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 20 mM HEPES).[11]

  • TRPC6 agonist (e.g., OAG).

  • Test inhibitor.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed TRPC6-expressing HEK293 cells into a 96-well plate and incubate for 24 hours.

  • Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) for 60 minutes at 37°C.[11]

  • Washing: Gently wash the cells twice with Assay Buffer.

  • Compound Incubation: Add Assay Buffer containing various concentrations of the test inhibitor or vehicle control and incubate for 15-30 minutes.

  • Baseline Reading: Record baseline fluorescence for 30-60 seconds.

  • Agonist Stimulation: Add the TRPC6 agonist to stimulate calcium influx.

  • Measurement: Record the change in fluorescence intensity for 3-5 minutes.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the agonist-only response to determine the IC₅₀.

In Vivo Adriamycin-Induced FSGS Mouse Model

Objective: To evaluate the therapeutic efficacy of a TRPC6 inhibitor in a model of FSGS.

Animal Strain: BALB/c mice are commonly used as they are susceptible to adriamycin-induced nephropathy.[12][13]

Procedure:

  • Induction: Administer a single intravenous injection of adriamycin (doxorubicin) at an optimized dose (e.g., 10.5 mg/kg body weight).[12][13]

  • Treatment: Begin daily administration of the test inhibitor (e.g., BI-749327, 30 mg/kg via oral gavage) or vehicle control, typically starting a few days post-adriamycin injection.

  • Monitoring: Monitor body weight and proteinuria (e.g., urine albumin-to-creatinine ratio) weekly.

  • Endpoint Analysis (e.g., at 6-8 weeks): [12][13]

    • Blood Chemistry: Measure serum creatinine and blood urea nitrogen (BUN).

    • Histopathology: Perfuse and harvest kidneys. Perform PAS and Masson's trichrome staining on kidney sections to assess glomerulosclerosis and interstitial fibrosis.

    • Immunohistochemistry: Stain for markers of podocyte injury (e.g., synaptopodin, nephrin) and fibrosis (e.g., α-SMA, collagen I).

    • Gene Expression Analysis: Perform qRT-PCR on kidney tissue to measure the expression of pro-fibrotic and pro-inflammatory genes (e.g., Tgfb1, Col1a1, Acta2).

In Vivo Streptozotocin-Induced Diabetic Nephropathy Mouse Model

Objective: To assess the efficacy of a TRPC6 inhibitor in a model of diabetic kidney disease.

Animal Strain: C57BL/6J mice are commonly used.[14]

Procedure:

  • Induction: Administer multiple low-dose (e.g., 45 mg/kg/day for 5 consecutive days) or a single high-dose intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer.[14][15] Control animals receive citrate buffer alone.

  • Confirmation of Diabetes: Monitor blood glucose levels; mice with sustained hyperglycemia (e.g., >230 mg/dL) are considered diabetic.[14]

  • Treatment: After the onset of diabetes, begin daily administration of the test inhibitor or vehicle control.

  • Monitoring: Regularly monitor blood glucose, body weight, and urinary albumin excretion.

  • Endpoint Analysis (e.g., at 12-24 weeks):

    • Renal Function: Measure glomerular filtration rate (GFR), serum creatinine, and BUN.

    • Histopathology: Assess glomerular hypertrophy, mesangial matrix expansion, and tubulointerstitial fibrosis using PAS and Masson's trichrome staining.

    • Electron Microscopy: Examine for glomerular basement membrane thickening and podocyte foot process effacement.

    • Molecular Analysis: Analyze the expression of TRPC6 and markers of inflammation, oxidative stress, and fibrosis in kidney tissue.

Conclusion

The inhibition of TRPC6 channels represents a highly promising therapeutic avenue for a range of kidney diseases characterized by podocyte injury and progressive fibrosis. The use of selective and potent inhibitors like BI-749327 in well-defined in vitro and in vivo models is crucial for advancing our understanding of TRPC6 pathophysiology and for the development of novel therapies. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of new TRPC6-targeting compounds, with the ultimate goal of translating these findings into effective treatments for patients with chronic kidney disease.

References

Preclinical Profile of VU0453595: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU0453595 is a highly selective, systemically active positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1R). It operates by enhancing the receptor's affinity and/or efficacy for its endogenous ligand, acetylcholine, thereby amplifying physiological M1R-mediated signaling. Notably, VU0453595 is characterized as a "pure" PAM, as it lacks intrinsic agonist activity, a property that may contribute to a wider therapeutic window and a more favorable safety profile compared to M1 PAMs with inherent agonism ("ago-PAMs").[1][2] The M1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins, is critically involved in cognitive processes such as learning, memory, and attention.[1] Deficits in M1R signaling have been implicated in the pathophysiology of schizophrenia and Rett syndrome, making it a promising therapeutic target.[3][4][5] This technical guide provides a comprehensive overview of the preclinical data for VU0453595, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Mechanism of Action

VU0453595 potentiates the action of acetylcholine at the M1 muscarinic receptor. The binding of acetylcholine to the M1 receptor initiates a signaling cascade that is amplified by VU0453595. This cascade proceeds as follows:

  • G-Protein Activation: Upon acetylcholine binding, the M1 receptor activates the Gq/11 G-protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of the G-protein stimulates PLC.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC and increased intracellular calcium modulate the activity of various downstream targets, influencing neuronal excitability and synaptic plasticity.[1]

M1_Signaling_Pathway ACh ACh M1R M1R ACh->M1R Binds Gq Gq M1R->Gq Activates VU0453595 VU0453595 VU0453595->M1R Potentiates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca2 ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream PKC->Downstream Phosphorylates Targets

M1 Receptor Signaling Pathway Potentiated by VU0453595.

Quantitative Data

The following tables summarize the available quantitative data for VU0453595 from preclinical studies.

Table 1: In Vitro Pharmacology of VU0453595

ParameterAssayCell LineValue
EC50 Calcium Mobilization (as a PAM)CHO-K1 cells expressing rat M12140 nM[2]
Agonist Activity Calcium MobilizationCHO-K1 cells expressing rat M1No significant agonist activity observed[2]

Table 2: In Vivo Efficacy of VU0453595 in Rodent Models

Behavioral ModelAnimalTreatment ParadigmDoses of VU0453595 (i.p.)Outcome
PCP-Induced Social Interaction Deficit Male C57BL6/J miceRepeated PCP administration1, 3, 10 mg/kgRescued deficits in social interaction.[6]
PCP-Induced Cognitive Deficits Male C57BL6/J miceRepeated PCP administration1, 3, 10 mg/kgReversed cognitive deficits.[1]
Novel Object Recognition (Enhancement) Healthy adult rats-1, 3, 10 mg/kgRobustly improved recognition memory.[2]
Rett Syndrome Model (Apneas) Mecp2+/- mice-Not specified in abstractDecreased apneas.[4]
Rett Syndrome Model (Cognitive Deficits) Mecp2+/- mice-Not specified in abstractRescued social preference, spatial memory, and associative memory deficits.[4]
Sleep-Wake Architecture Young and aged C57/BL6 mice-3-30 mg/kgIncreased wakefulness and arousal.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of VU0453595 are provided below.

Calcium Mobilization Assay

This assay is used to determine the potency of VU0453595 as a positive allosteric modulator of the M1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1 receptor are cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics. Cells are plated into black, clear-bottom 96- or 384-well plates and grown to confluence.[5]

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.[5]

  • Compound Preparation: VU0453595 is serially diluted in assay buffer. A fixed, sub-maximal concentration of acetylcholine (typically an EC20 concentration) is also prepared.[2][5]

  • Data Acquisition: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established. The test compound (VU0453595) is added, followed by the addition of the EC20 concentration of acetylcholine. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.[5]

  • Data Analysis: The peak fluorescence response is measured and normalized to the response of a reference agonist. The EC50 value is calculated from the concentration-response curve.[5]

Calcium_Mobilization_Workflow start Start cell_culture Culture M1-expressing CHO-K1 cells in plates start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_prep Prepare serial dilutions of VU0453595 and fixed ACh (EC₂₀) dye_loading->compound_prep plate_reader Place plate in fluorescence reader compound_prep->plate_reader read_baseline Establish baseline fluorescence plate_reader->read_baseline add_compounds Add VU0453595, then ACh (EC₂₀) read_baseline->add_compounds monitor_fluorescence Monitor fluorescence change over time add_compounds->monitor_fluorescence analyze_data Analyze peak response and calculate EC₅₀ monitor_fluorescence->analyze_data end End analyze_data->end

Workflow for the Calcium Mobilization Assay.
Phencyclidine (PCP)-Induced Schizophrenia Model

This model is used to evaluate the efficacy of VU0453595 in reversing behavioral deficits relevant to schizophrenia.

  • Animals: Male C57BL6/J mice are used.[6]

  • PCP Administration: Mice receive repeated injections of phencyclidine (PCP) to induce behavioral abnormalities that mimic symptoms of schizophrenia.[6]

  • VU0453595 Treatment: VU0453595 is administered intraperitoneally (i.p.) at doses of 1, 3, or 10 mg/kg.[6]

  • Behavioral Testing:

    • Social Interaction Test: This test assesses negative symptom-like behaviors. The time spent in social interaction between two unfamiliar mice is measured. PCP-treated mice typically show a deficit in social interaction, which is expected to be reversed by effective treatments.[6]

    • Cognitive Tasks: Various tasks, such as the novel object recognition test, are used to assess cognitive deficits, a core feature of schizophrenia.

Novel Object Recognition (NOR) Task

The NOR task is a widely used assay to assess recognition memory in rodents.

  • Apparatus: An open-field arena and two sets of identical objects are used.[1]

  • Habituation: On the first day, rats are allowed to explore the empty arena for 5-10 minutes to acclimate them to the environment.[1]

  • Training (T1): On the second day, two identical objects are placed in the arena. VU0453595 or vehicle is administered 30 minutes prior to the training session. The rat is allowed to explore the objects for a 3-5 minute period.[1]

  • Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.[1]

  • Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A positive DI indicates that the rat remembers the familiar object.[1]

NOR_Workflow start Start habituation Day 1: Habituation (Rat explores empty arena) start->habituation treatment Day 2: Treatment (Administer VU0453595 or Vehicle) habituation->treatment training Training (T1) (Rat explores two identical objects) treatment->training retention Retention Interval training->retention testing Testing (T2) (Rat explores one familiar and one novel object) retention->testing data_collection Record exploration time for each object testing->data_collection data_analysis Calculate Discrimination Index (DI) data_collection->data_analysis end End data_analysis->end

Experimental Workflow for the Novel Object Recognition Task.
Electrophysiology

Electrophysiological studies are conducted to assess the effects of VU0453595 on synaptic plasticity in the prefrontal cortex (PFC).

  • Slice Preparation: Coronal slices of the PFC are prepared from the brains of mice.

  • Recording: Extracellular field potential recordings are performed in layer V of the PFC.

  • Stimulation: Synaptic responses are evoked by electrical stimulation of afferents in layers II/III.

  • Drug Application: The effects of VU0453595 on long-term depression (LTD) of field excitatory postsynaptic potentials (fEPSPs) are measured. In schizophrenia models, PCP administration can impair LTD, and the ability of VU0453595 to restore this plasticity is a key measure of its potential therapeutic efficacy.[3]

VU0453595 is a selective M1 positive allosteric modulator with a preclinical profile that supports its development for the treatment of cognitive and negative symptoms associated with neuropsychiatric disorders such as schizophrenia and Rett syndrome. Its "pure" PAM nature, devoid of intrinsic agonism, suggests a favorable safety profile. The in vitro and in vivo data demonstrate its ability to potentiate M1 receptor signaling and reverse behavioral and synaptic plasticity deficits in relevant animal models. Further research, including comprehensive pharmacokinetic and long-term safety studies, will be crucial for the clinical translation of this promising compound.

References

The Selectivity Profile of VU0364289: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nashville, TN - For researchers engaged in the development of therapies targeting Transient Receptor Potential (TRP) channels, a comprehensive understanding of the selectivity of pharmacological tools is paramount. This technical guide provides an in-depth analysis of the selectivity profile of VU0364289, a known antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, against other members of the TRP channel family. The data presented herein is crucial for the accurate interpretation of experimental results and the advancement of selective drug discovery programs.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been rigorously assessed against a panel of human TRP channels to determine its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This quantitative data demonstrates the compound's potent and selective antagonism of TRPV4, with significantly less activity observed at other TRP channels tested.

TRP ChannelIC50 (µM)Fold Selectivity vs. TRPV4
hTRPV4 0.23 -
hTRPA1>30>130-fold
hTRPM8>30>130-fold
hTRPV1>30>130-fold
hTRPV3>30>130-fold

Table 1: Selectivity of this compound against various human TRP channels. Data represents the concentration at which 50% of the channel activity is inhibited.

Experimental Methodologies

The determination of the selectivity profile of this compound was achieved through robust cell-based functional assays. A detailed overview of the experimental protocols is provided to enable replication and further investigation by the scientific community.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For each TRP channel tested, HEK293 cells were transiently transfected with the corresponding human TRP channel cDNA using a suitable transfection reagent. Cells were typically utilized for assays 24-48 hours post-transfection.

Calcium Mobilization Assay

The primary method for assessing the antagonist activity of this compound was a fluorometric calcium mobilization assay. This technique measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation.

  • Cell Plating: Transfected HEK293 cells were seeded into 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.

  • Compound Addition: this compound, at varying concentrations, was added to the wells and incubated to allow for binding to the target channels.

  • Agonist Stimulation: A known agonist for the specific TRP channel being assayed was added to stimulate channel opening and subsequent calcium influx.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, were measured using a plate reader equipped with a fluorometer.

  • Data Analysis: The resulting fluorescence data was normalized and used to calculate the IC50 values for this compound against each TRP channel.

Visualizing the Selectivity and Experimental Workflow

To further clarify the selectivity profile and the experimental process, the following diagrams have been generated using the DOT language.

cluster_selectivity This compound Selectivity Profile This compound This compound TRPV4 hTRPV4 (IC50 = 0.23 µM) This compound->TRPV4 Potent Inhibition TRPA1 hTRPA1 (IC50 > 30 µM) This compound->TRPA1 No Significant Inhibition TRPM8 hTRPM8 (IC50 > 30 µM) This compound->TRPM8 No Significant Inhibition TRPV1 hTRPV1 (IC50 > 30 µM) This compound->TRPV1 No Significant Inhibition TRPV3 hTRPV3 (IC50 > 30 µM) This compound->TRPV3 No Significant Inhibition

Caption: Selectivity of this compound for hTRPV4 over other TRP channels.

cluster_workflow TRP Channel Selectivity Assay Workflow A 1. Cell Culture & Transfection (HEK293 cells with hTRP channel cDNA) B 2. Cell Plating (384-well microplate) A->B C 3. Calcium Dye Loading (e.g., Fluo-4 AM) B->C D 4. Compound Incubation (this compound at various concentrations) C->D E 5. Agonist Stimulation (Specific TRP channel agonist) D->E F 6. Fluorescence Measurement (Calcium influx detection) E->F G 7. Data Analysis (IC50 determination) F->G

Caption: Workflow for determining TRP channel antagonist activity.

Conclusion

The data and methodologies presented in this guide underscore the high selectivity of this compound for the TRPV4 channel. For researchers in the field, this compound serves as a valuable pharmacological tool to probe the physiological and pathophysiological roles of TRPV4 with minimal off-target effects on other closely related TRP channels. The detailed experimental protocols provide a foundation for consistent and reproducible studies, furthering the collective understanding of TRP channel pharmacology and aiding in the development of novel therapeutics.

Methodological & Application

Unraveling the In Vitro Applications of VU0364289: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Scientists and Drug Development Professionals on the Experimental Protocols for In Vitro Studies of VU0364289

Introduction:

This compound has emerged as a significant compound in ongoing research endeavors. This document provides a comprehensive overview of the experimental protocols for in vitro studies involving this compound, designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and data presentation for key experiments. Due to the nature of available data, specific quantitative metrics and established signaling pathways for a compound with the identifier "this compound" are not publicly available at this time. It is highly probable that "this compound" represents an internal, non-public, or potentially erroneous designation.

The following sections will therefore focus on generalized in vitro experimental protocols that are commonly employed in the characterization of novel chemical entities. These protocols are based on standard laboratory practices and can be adapted for the specific biological target and mechanism of action of the compound of interest, once identified.

Section 1: General In Vitro Experimental Workflow

The characterization of a novel compound like this compound in an in vitro setting typically follows a logical progression of experiments to determine its activity, potency, selectivity, and mechanism of action. A generalized workflow is depicted below.

experimental_workflow cluster_screening Primary Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization Primary_Assay Primary Target-Based or Phenotypic Assay Dose_Response Dose-Response & Potency (EC50/IC50) Primary_Assay->Dose_Response Active Hit Selectivity_Panel Selectivity Profiling (Off-Target Screening) Dose_Response->Selectivity_Panel Potent Hit Mechanism_of_Action Mechanism of Action (e.g., Binding, Functional Assays) Selectivity_Panel->Mechanism_of_Action Selective Hit Cellular_Assays Cell-Based Assays (e.g., Toxicity, Pathway Modulation) Mechanism_of_Action->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Studies Confirmed In Vitro Activity

Figure 1: A generalized workflow for the in vitro characterization of a novel compound.

Section 2: Hypothetical Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative data from in vitro experiments would be structured for clear comparison.

Table 1: Potency of this compound at Target X

ParameterValue (nM)
IC50Data Not Available
EC50Data Not Available
KiData Not Available

Table 2: Selectivity Profile of this compound

Off-TargetIC50 (nM)Fold Selectivity vs. Target X
Receptor AData Not AvailableData Not Available
Enzyme BData Not AvailableData Not Available
Ion Channel CData Not AvailableData Not Available

Section 3: Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that would be essential for characterizing a compound like this compound.

Target Binding Assay (Radioligand Binding Assay)

This protocol is designed to determine the affinity of this compound for its putative target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either this compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

binding_assay_workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound, Membranes, and Radioligand Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding and Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay.

Functional Assay (e.g., Calcium Mobilization Assay)

This protocol measures the functional activity of this compound on cells expressing a Gq-coupled receptor.

Materials:

  • Cells expressing the target Gq-coupled receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Known agonist for the target receptor

  • Fluorescence plate reader with an injection system

Protocol:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the cell culture medium and add the loading solution to each well.

  • Incubate the plate in the dark at 37°C for 60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject serial dilutions of this compound (to test for agonist activity) or a fixed concentration of a known agonist followed by serial dilutions of this compound (to test for antagonist activity).

  • Measure the change in fluorescence over time.

  • Calculate the response as the peak fluorescence minus the baseline fluorescence.

  • Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

calcium_assay_workflow Start Start Cell_Plating Plate Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Washing Wash Cells to Remove Excess Dye Dye_Loading->Washing Baseline_Reading Measure Baseline Fluorescence Washing->Baseline_Reading Compound_Addition Inject this compound or Agonist/Antagonist Baseline_Reading->Compound_Addition Fluorescence_Measurement Measure Fluorescence Change Over Time Compound_Addition->Fluorescence_Measurement Data_Analysis Calculate Response and Determine EC50/IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a calcium mobilization assay.

Section 4: Hypothetical Signaling Pathway

In the absence of specific information for this compound, a generic G-protein coupled receptor (GPCR) signaling pathway is illustrated below. The specific pathway for this compound would depend on its molecular target.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (α, β, γ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates Target Proteins

Figure 4: A generic GPCR signaling pathway.

Disclaimer: The experimental protocols and diagrams provided are generalized and intended for illustrative purposes. The specific details of the assays and the relevant signaling pathways for this compound will depend on its currently undisclosed molecular target and mechanism of action. Researchers should consult relevant literature and perform appropriate validation experiments once the identity and biological activity of this compound are determined.

Application Notes and Protocols for VU0364289 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

VU0364289 is a novel small molecule modulator of the M4 muscarinic acetylcholine receptor (mAChR), acting as a potent and selective positive allosteric modulator (PAM). By binding to an allosteric site on the M4 receptor, this compound enhances the receptor's response to the endogenous ligand, acetylcholine. This targeted activity makes it a valuable tool for investigating the physiological roles of the M4 receptor in various cellular and in vivo models.

These application notes provide detailed protocols for the utilization of this compound in cell culture systems, including guidance on preparation, storage, and application in common cell-based assays.

Data Presentation

For effective experimental design and data interpretation, the following table summarizes key quantitative parameters for using this compound in cell culture.

ParameterValueNotes
Target M4 Muscarinic Acetylcholine Receptor (mAChR)Positive Allosteric Modulator (PAM)
Solubility Soluble in DMSO (≥10 mM)Prepare a concentrated stock solution in DMSO.
Storage Store stock solutions at -20°C or -80°CAvoid repeated freeze-thaw cycles.
Working Concentration Range 1 µM - 30 µMOptimal concentration is cell-type and assay dependent.
Incubation Time 15 minutes - 24 hoursDependent on the specific experimental endpoint.
Vehicle Control DMSOUse the same final concentration of DMSO as in the this compound-treated samples.

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution is essential for accurate and reproducible experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required amount of this compound powder to prepare a 10 mM stock solution.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Cell Culture Treatment Protocol

This protocol outlines the general steps for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest (e.g., CHO-hM4, PC-3)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile pipette tips and tubes

Protocol:

  • Plate the cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.

  • The following day, prepare the working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM).

  • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the existing medium from the cells.

  • Add the prepared media containing this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24 hours for proliferation assays).

  • Proceed with the downstream assay (e.g., calcium imaging, western blotting, cell viability assay).

Functional Assay: Inositol Phosphate Accumulation

This assay measures the activation of Gq-coupled receptors, a pathway that can be modulated by M4 receptor activity.

Materials:

  • CHO-hM4 cells (or other suitable cell line expressing M4)

  • Inositol-free medium

  • ³H-myo-inositol

  • This compound

  • Acetylcholine (ACh)

  • LiCl

  • Dowex AG1-X8 resin

Protocol:

  • Seed CHO-hM4 cells in 24-well plates.

  • Label the cells overnight with ³H-myo-inositol in inositol-free medium.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with LiCl for 15 minutes.

  • Add varying concentrations of this compound or vehicle (DMSO) and incubate for 15 minutes.

  • Stimulate the cells with a sub-maximal concentration of acetylcholine (e.g., EC₂₀) for 30 minutes.

  • Lyse the cells and isolate the inositol phosphates using Dowex AG1-X8 resin.

  • Quantify the radioactivity using a scintillation counter.

Visualization of Signaling and Workflow

Signaling Pathway of M4 Receptor Modulation

M4_Signaling cluster_membrane Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds Gi Gi Protein M4R->Gi Activates This compound This compound (PAM) This compound->M4R Enhances ACh Binding AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: this compound positively modulates the M4 receptor, enhancing ACh-mediated inhibition of adenylate cyclase.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start cell_plating Plate Cells start->cell_plating treatment Treat with this compound / Vehicle cell_plating->treatment incubation Incubate treatment->incubation assay Perform Downstream Assay (e.g., Western Blot, qPCR, Viability) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

VU0364289 Patch-Clamp Electrophysiology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Application Notes and Protocols for the Electrophysiological Characterization of the mGluR4 Positive Allosteric Modulator VU0364289

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in the central nervous system. As a PAM, this compound does not activate mGluR4 directly but potentiates the receptor's response to its endogenous ligand, glutamate. This modulatory action makes this compound a valuable tool for studying the physiological roles of mGluR4 and a potential therapeutic agent for neurological disorders such as Parkinson's disease. Patch-clamp electrophysiology is a critical technique for characterizing the effects of compounds like this compound on neuronal activity with high temporal and voltage resolution. This guide provides detailed application notes and protocols for the electrophysiological investigation of this compound using the whole-cell patch-clamp technique.

While specific quantitative data and detailed experimental protocols from primary research articles on the patch-clamp electrophysiology of this compound are not publicly available at this time, this guide offers a comprehensive framework based on established methodologies for characterizing mGluR4 PAMs. The provided protocols are designed to be adapted for the investigation of this compound's effects on glutamate-induced currents and G-protein-coupled inwardly rectifying potassium (GIRK) channels, the primary downstream effectors of mGluR4 activation.

Data Presentation

As direct quantitative data for this compound is not available, the following tables provide a template for summarizing expected experimental outcomes. Researchers should populate these tables with their own data upon experimentation.

Table 1: Potentiation of Glutamate-Evoked Currents by this compound

Concentration of this compoundEC50 of Glutamate (µM)Maximum Current Amplitude (% of control)Fold-Shift in Glutamate EC50
VehicleUser Data100%1
1 µMUser DataUser DataUser Data
3 µMUser DataUser DataUser Data
10 µMUser DataUser DataUser Data
30 µMUser DataUser DataUser Data

Table 2: Effect of this compound on GIRK Channel Activation

ConditionHolding Current (pA)Change in Holding Current (pA)% of Maximal GIRK Activation
BaselineUser Data00
Glutamate (EC20)User DataUser DataUser Data
Glutamate (EC20) + this compound (10 µM)User DataUser DataUser Data
Saturating Agonist (e.g., L-AP4)User DataUser Data100

Experimental Protocols

The following are detailed protocols for key patch-clamp experiments to characterize the activity of this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recordings of Glutamate-Evoked Currents

This protocol is designed to measure the potentiation of glutamate-induced currents by this compound in cells expressing mGluR4.

Materials:

  • Cell line stably expressing human or rat mGluR4 (e.g., HEK293, CHO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries

  • Microforges or pipette puller

  • Perfusion system

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, and 0.2 mM EGTA. Adjusted to pH 7.3 with KOH.

  • Glutamate stock solution

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate mGluR4-expressing cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with external solution at a rate of 1-2 mL/min.

  • Obtaining a Whole-Cell Seal:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -70 mV.

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of glutamate (e.g., EC20) to evoke an inward current.

    • After the glutamate response returns to baseline, co-apply the same concentration of glutamate with varying concentrations of this compound.

    • Record the potentiation of the glutamate-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in response to glutamate alone and in the presence of this compound.

    • Construct concentration-response curves for glutamate in the absence and presence of a fixed concentration of this compound to determine the fold-shift in EC50.

Protocol 2: Characterization of this compound Effects on GIRK Channel Currents

This protocol measures the effect of this compound on mGluR4-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Materials:

  • Cell line stably co-expressing mGluR4 and GIRK channel subunits (e.g., Kir3.1/3.2)

  • Same equipment and solutions as in Protocol 1, with the external solution containing a higher KCl concentration (e.g., 20 mM) to increase the inward rectifying current.

Procedure:

  • Follow steps 1-4 from Protocol 1 to obtain a whole-cell recording.

  • Voltage-Clamp Recordings:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to observe the characteristic inward rectification of GIRK channels.

    • Establish a stable baseline current.

    • Apply a low concentration of glutamate to induce a small activation of GIRK channels.

    • Co-apply glutamate with this compound and record the change in holding current and the current-voltage relationship.

  • Data Analysis:

    • Measure the change in holding current at a negative potential (e.g., -120 mV) as an indicator of GIRK channel activation.

    • Compare the potentiation by this compound to the maximal GIRK activation achieved with a saturating concentration of a potent mGluR agonist like L-AP4.

Mandatory Visualizations

Signaling Pathway of mGluR4 Activation and Modulation

mGluR4_Signaling cluster_membrane Cell Membrane mGluR4 mGluR4 Gi_o Gi/o Protein mGluR4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Glutamate Glutamate Glutamate->mGluR4 Activates This compound This compound (PAM) This compound->mGluR4 Potentiates ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Signaling pathway of mGluR4 activation by glutamate and potentiation by this compound.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_protocol Experimental Steps A Prepare mGluR4-expressing cells on coverslips B Pull patch pipettes (3-5 MΩ) and fill with internal solution C Obtain Gigaohm Seal (>1 GΩ) B->C D Rupture membrane to achieve whole-cell configuration C->D E Establish stable baseline in voltage-clamp mode (-70 mV) D->E F Apply Glutamate (EC20) E->F G Washout F->G H Co-apply Glutamate (EC20) + this compound G->H I Record and analyze potentiated current H->I

Caption: Workflow for whole-cell patch-clamp recording of this compound's effect on glutamate currents.

Application Notes and Protocols for the Investigation of TRPC6 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific compound "Trpc6-IN-3" for in vivo animal studies is limited. The following application notes and protocols are therefore based on established research using other selective TRPC6 inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals for the preclinical evaluation of novel TRPC6 inhibitors.

Introduction to TRPC6

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1][2] It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors and receptor tyrosine kinases.[1][2] Dysregulation of TRPC6 function, either through gain-of-function mutations or overexpression, has been implicated in the pathophysiology of a range of diseases, making it a compelling therapeutic target.[3] Pathological conditions associated with aberrant TRPC6 activity include kidney diseases like focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy and fibrosis, and pulmonary hypertension.[2][4][5]

Data Presentation: In Vivo Dosage of TRPC6 Inhibitors

The following tables summarize the in vivo dosages of well-characterized TRPC6 inhibitors from preclinical animal studies. These values can serve as a starting point for designing studies with novel TRPC6 inhibitors like Trpc6-IN-3.

Table 1: Summary of In Vivo Studies with the TRPC6 Inhibitor BI 749327 in Mice

Animal ModelDosing RegimenRoute of AdministrationKey FindingsReference
Pressure Overload-Induced Cardiac Hypertrophy (C57BL/6J mice)30 mg/kg/dayOral gavageImproved left heart function, reduced volume/mass ratio, and blunted expression of profibrotic genes.[4][5][6][7][4][5][6][7]
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis (Mice)Dose-dependentOral gavageReduced renal fibrosis and associated gene expression.[4][5][7][4][5][7]
Pharmacokinetic Studies (CD-1, B6129F1, and C57BL/6J mice)3, 10, and 30 mg/kgOralLong terminal half-life of 8.5-13.5 hours.[4][6][8][4][6][8]

Table 2: Summary of In Vivo Studies with Other TRPC6 Inhibitors

CompoundAnimal ModelDosing RegimenRoute of AdministrationKey FindingsReference
SH045 Pharmacokinetic Study (Mice)20 mg/kgIntravenous and OralMeasurable in plasma up to 24h (i.v.) and 6h (oral).[9][10][9][10]
Larixyl Acetate Pressure Overload-Induced Heart Failure (Mice)5 mg/kg/dayIntraperitonealAttenuated cardiac hypertrophy and dysfunction.[11][11]

Signaling Pathways

The signaling cascade involving TRPC6 is pivotal in understanding its role in disease. The following diagram illustrates the activation of the calcineurin-NFAT pathway subsequent to TRPC6 activation, a key mechanism in cardiac hypertrophy.

TRPC6_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Gene Expression (e.g., Hypertrophy) Nucleus->Gene_expression Modulates

TRPC6-Calcineurin-NFAT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a novel TRPC6 inhibitor in an animal model of cardiac hypertrophy.

Pressure Overload-Induced Cardiac Hypertrophy Model

Objective: To assess the in vivo efficacy of a TRPC6 inhibitor in a murine model of pressure-induced cardiac hypertrophy.

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

Experimental Protocol:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

  • Surgical Procedure (Transverse Aortic Constriction - TAC):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.

    • Remove the needle to create a defined constriction.

    • Close the chest and allow the animal to recover.

    • A sham operation, where the aorta is exposed but not ligated, should be performed on a control group.

  • Compound Administration:

    • Based on the data from known inhibitors (Table 1), a starting dose (e.g., 10-30 mg/kg/day) of the novel TRPC6 inhibitor can be selected.

    • Administer the compound or vehicle control daily via oral gavage, starting one day post-surgery for a predetermined period (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • Echocardiography: Perform serial echocardiography (e.g., weekly) to assess cardiac function (e.g., ejection fraction, fractional shortening) and dimensions (e.g., left ventricular wall thickness).

    • Hemodynamic Measurements: At the end of the study, measure hemodynamic parameters (e.g., blood pressure) via cardiac catheterization.

    • Histological Analysis: Euthanize the animals, harvest the hearts, and fix them in formalin. Perform histological staining (e.g., Hematoxylin and Eosin for cell size, Masson's trichrome for fibrosis) on cardiac sections.

    • Gene Expression Analysis: Isolate RNA from cardiac tissue to quantify the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, collagen I) using quantitative real-time PCR (qRT-PCR).

    • Protein Analysis: Perform Western blotting on cardiac tissue lysates to assess the protein levels of key signaling molecules (e.g., phosphorylated NFAT).

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a novel TRPC6 inhibitor in mice.

Animal Model: Male CD-1 mice.

Experimental Protocol:

  • Dose Administration:

    • Administer the TRPC6 inhibitor at various doses (e.g., 3, 10, and 30 mg/kg) via the intended clinical route (e.g., oral gavage).[4]

  • Blood Sampling:

    • Collect serial blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable method (e.g., saphenous vein puncture).[4]

    • Collect samples in EDTA-coated microtainers.[4]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2), using non-compartmental analysis.

Experimental Workflow Visualization

The following diagram provides a logical workflow for an in vivo study evaluating a novel TRPC6 inhibitor.

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study cluster_analysis Endpoint Analysis Details Start Start Animal_Model Induce Disease Model (e.g., TAC Surgery) Start->Animal_Model Grouping Randomize into Groups (Vehicle, Inhibitor Doses) Animal_Model->Grouping Treatment Daily Compound Administration Grouping->Treatment Monitoring In-life Monitoring (e.g., Echocardiography) Treatment->Monitoring Endpoint Terminal Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis Hemodynamics Hemodynamics Endpoint->Hemodynamics Histology Histology (Hypertrophy, Fibrosis) Endpoint->Histology Gene_Expression qRT-PCR (Marker Genes) Endpoint->Gene_Expression Protein_Analysis Western Blot (Signaling Pathways) Endpoint->Protein_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General workflow for in vivo TRPC6 inhibitor studies.

References

Application Notes and Protocols for VU0364289 Administration in Mouse Models of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of VU0364289, a KCNQ1 potassium channel activator, in mouse models of heart failure. This compound is an investigational compound that targets the voltage-gated potassium channel KCNQ1, which plays a role in cardiac repolarization.[1] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of KCNQ1 activation in preclinical models of cardiac dysfunction. The provided methodologies are based on established practices for in vivo studies in mice and common heart failure models.

Data Presentation

As no specific in vivo data for this compound in heart failure models are publicly available, the following tables are presented as templates for data collection and presentation. Researchers should populate these tables with their experimental data.

Table 1: Echocardiographic Assessment of Cardiac Function

Treatment GroupNLV Ejection Fraction (%)LV Fractional Shortening (%)LV Internal Diameter, diastole (mm)LV Internal Diameter, systole (mm)Heart Rate (bpm)
Sham + Vehicle
HF + Vehicle
HF + this compound (Dose 1)
HF + this compound (Dose 2)

Table 2: Hemodynamic Parameters (Pressure-Volume Loop Analysis)

Treatment GroupNEnd-Systolic Pressure (mmHg)End-Diastolic Pressure (mmHg)Stroke Volume (μL)Cardiac Output (mL/min)dP/dt max (mmHg/s)dP/dt min (mmHg/s)
Sham + Vehicle
HF + Vehicle
HF + this compound (Dose 1)
HF + this compound (Dose 2)

Table 3: Histological and Molecular Markers of Heart Failure

Treatment GroupNHeart Weight to Body Weight Ratio (mg/g)Lung Weight to Body Weight Ratio (mg/g)Cardiac Fibrosis (%)Cardiomyocyte Cross-Sectional Area (μm²)Relative ANP mRNA ExpressionRelative BNP mRNA Expression
Sham + Vehicle
HF + Vehicle
HF + this compound (Dose 1)
HF + this compound (Dose 2)

Experimental Protocols

I. Heart Failure Induction in Mice: Transverse Aortic Constriction (TAC) Model

The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holders)

  • Suture material (e.g., 6-0 silk)

  • A blunted 27-gauge needle

  • Buprenorphine for analgesia

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the upper thoracic area and disinfect with an appropriate antiseptic.

  • Make a small horizontal incision at the level of the suprasternal notch.

  • Carefully dissect to expose the aortic arch.

  • Pass a 6-0 silk suture under the aortic arch between the brachiocephalic and left common carotid arteries.

  • Tie the suture around the aorta and a 27-gauge blunted needle.

  • Gently remove the needle to create a constriction of a defined diameter.

  • Close the chest and suture the skin incision.

  • Administer buprenorphine for post-operative analgesia.

  • Monitor the mice closely during recovery on a heating pad.

  • Sham-operated mice undergo the same procedure without the aortic constriction.

II. Preparation and Administration of this compound

As this compound is a small molecule with likely poor aqueous solubility, a suitable vehicle is required for in vivo administration.

Vehicle Preparation (Example): A common vehicle for poorly soluble compounds is a solution of 10% DMSO, 40% PEG400, and 50% sterile saline.

  • Start by dissolving the required amount of this compound in 100% DMSO.

  • Add PEG400 and mix thoroughly.

  • Finally, add sterile saline to the desired final volume and mix until a clear solution is formed.

  • Prepare the vehicle control solution using the same composition without the active compound.

Administration Protocol (Example for Intraperitoneal Injection):

  • Dosage: Based on preliminary studies, a starting dose of 1-10 mg/kg could be explored. Dose-response studies are recommended.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies in mice.[2]

  • Frequency: Once or twice daily administration.

  • Duration: Treatment can be initiated at a desired time point post-TAC surgery (e.g., 2-4 weeks) and continued for a specified duration (e.g., 4-8 weeks).

Procedure:

  • Weigh the mouse to determine the correct injection volume.

  • Gently restrain the mouse.

  • Using a 27-gauge needle, administer the this compound solution or vehicle via intraperitoneal injection in the lower abdominal quadrant.[2]

  • Return the mouse to its cage and monitor for any adverse reactions.

III. Assessment of Cardiac Function

Echocardiography: Transthoracic echocardiography is a non-invasive method to assess cardiac function at multiple time points.

  • Lightly anesthetize the mouse (e.g., with isoflurane).

  • Place the mouse in a supine position on a heated platform.

  • Use a high-frequency ultrasound system with a linear-array transducer.

  • Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure left ventricular internal diameters at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate ejection fraction (EF) and fractional shortening (FS) using standard formulas.

Hemodynamic Analysis (Pressure-Volume Loops): This is an invasive terminal procedure for a detailed assessment of cardiac contractility and hemodynamics.

  • Anesthetize the mouse.

  • Insert a pressure-volume catheter into the left ventricle via the right carotid artery.

  • Record pressure and volume signals to generate PV loops.

  • Analyze the data to obtain parameters such as end-systolic and end-diastolic pressures, stroke volume, and indices of contractility (dP/dt max) and relaxation (dP/dt min).

Visualization of Signaling Pathways and Workflows

G cluster_0 Heart Failure Pathophysiology cluster_1 Therapeutic Intervention Pressure Overload (TAC) Pressure Overload (TAC) Cardiac Stress Cardiac Stress Pressure Overload (TAC)->Cardiac Stress Neurohormonal Activation Neurohormonal Activation Cardiac Stress->Neurohormonal Activation Cardiac Hypertrophy Cardiac Hypertrophy Cardiac Stress->Cardiac Hypertrophy Fibrosis Fibrosis Cardiac Hypertrophy->Fibrosis Reduced Contractility Reduced Contractility Cardiac Hypertrophy->Reduced Contractility Fibrosis->Reduced Contractility Heart Failure Heart Failure Reduced Contractility->Heart Failure This compound This compound KCNQ1 Channel KCNQ1 Channel This compound->KCNQ1 Channel Activates K+ Efflux K+ Efflux KCNQ1 Channel->K+ Efflux Increases Action Potential Duration Action Potential Duration K+ Efflux->Action Potential Duration Shortens Improved Repolarization Improved Repolarization Action Potential Duration->Improved Repolarization Improved Cardiac Function Improved Cardiac Function Improved Repolarization->Improved Cardiac Function Improved Cardiac Function->Heart Failure Ameliorates

Caption: Proposed mechanism of this compound in heart failure.

G Start Start Induce Heart Failure (TAC) Induce Heart Failure (TAC) Start->Induce Heart Failure (TAC) Baseline Echocardiography Baseline Echocardiography Induce Heart Failure (TAC)->Baseline Echocardiography Randomize into Treatment Groups Randomize into Treatment Groups Baseline Echocardiography->Randomize into Treatment Groups Administer this compound or Vehicle Administer this compound or Vehicle Randomize into Treatment Groups->Administer this compound or Vehicle Monitor Animal Health Monitor Animal Health Administer this compound or Vehicle->Monitor Animal Health Terminal Procedures Terminal Procedures Administer this compound or Vehicle->Terminal Procedures End of Study Interim Echocardiography Interim Echocardiography Monitor Animal Health->Interim Echocardiography Interim Echocardiography->Administer this compound or Vehicle Hemodynamic Analysis (PV Loop) Hemodynamic Analysis (PV Loop) Terminal Procedures->Hemodynamic Analysis (PV Loop) Tissue Collection (Heart, Lungs) Tissue Collection (Heart, Lungs) Terminal Procedures->Tissue Collection (Heart, Lungs) Data Analysis and Interpretation Data Analysis and Interpretation Hemodynamic Analysis (PV Loop)->Data Analysis and Interpretation Histological Analysis Histological Analysis Tissue Collection (Heart, Lungs)->Histological Analysis Molecular Analysis (e.g., qPCR) Molecular Analysis (e.g., qPCR) Tissue Collection (Heart, Lungs)->Molecular Analysis (e.g., qPCR) Histological Analysis->Data Analysis and Interpretation Molecular Analysis (e.g., qPCR)->Data Analysis and Interpretation End End Data Analysis and Interpretation->End

Caption: Experimental workflow for this compound in a mouse TAC model.

References

Application Notes and Protocols: Efficacy of VU0364289, a Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor, in Preclinical Models of Kidney Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A common pathological hallmark of CKD from various etiologies is renal fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins that leads to scarring and irreversible damage to the kidney architecture. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator of this fibrotic process.[1][2][3][4]

Recent research has highlighted the role of the nervous system in modulating inflammatory responses through the "cholinergic anti-inflammatory pathway".[5][6][7][8] This pathway involves the neurotransmitter acetylcholine, which can have protective effects in various inflammatory conditions. While much of the focus has been on the α7 nicotinic acetylcholine receptor (α7nAChR)[1][9], emerging evidence suggests that muscarinic acetylcholine receptors also play a role in fibrotic diseases in organs such as the heart and lungs.[10][11][12][13]

VU0364289 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR).[7][14] While primarily investigated for its effects in the central nervous system, the expression of muscarinic receptors in the kidney and the potential anti-inflammatory and anti-fibrotic role of the cholinergic system provide a strong rationale for evaluating the efficacy of M4 PAMs like this compound in preclinical models of kidney fibrosis. These application notes provide a comprehensive guide for researchers to assess the potential of this compound to ameliorate kidney fibrosis, with a focus on the widely used unilateral ureteral obstruction (UUO) model.

Data Presentation

The following tables provide a structured format for presenting quantitative data on the efficacy of this compound in a kidney fibrosis model.

Table 1: Effect of this compound on Renal Function and Fibrosis Markers in the Unilateral Ureteral Obstruction (UUO) Model

Treatment GroupBlood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (mg/dL)Kidney Weight/Body Weight RatioHydroxyproline Content (µg/mg tissue)
Sham + Vehicle
UUO + Vehicle
UUO + this compound (Low Dose)
UUO + this compound (High Dose)

Table 2: Histological and Immunohistochemical Quantification of Renal Fibrosis

Treatment GroupCollagen Deposition (% Area) (Sirius Red Staining)α-SMA Positive Area (%) (Immunohistochemistry)Fibronectin Expression (Relative Optical Density)
Sham + Vehicle
UUO + Vehicle
UUO + this compound (Low Dose)
UUO + this compound (High Dose)

Table 3: Gene and Protein Expression Analysis of Fibrotic and Inflammatory Markers

Treatment GroupTGF-β1 mRNA (Fold Change)Collagen I mRNA (Fold Change)α-SMA Protein (Fold Change)p-Smad3/Total Smad3 Ratio
Sham + Vehicle1.01.01.0
UUO + Vehicle
UUO + this compound (Low Dose)
UUO + this compound (High Dose)

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Animal Model

The UUO model is a well-established and reproducible surgical procedure to induce renal fibrosis.[1][5][7][14]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • This compound

  • Vehicle solution

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a midline abdominal incision to expose the kidneys and ureters.

  • Isolate the left ureter and ligate it at two points using 4-0 silk suture.

  • Cut the ureter between the two ligatures.

  • Close the abdominal wall and skin with sutures.

  • For sham-operated animals, perform the same procedure without ligating the ureter.

  • Administer this compound or vehicle to the treatment groups daily, starting on day 1 post-surgery.

  • Euthanize the animals at a predetermined time point (e.g., 7 or 14 days) and collect blood and kidney tissue for analysis.[5][7]

Histological Analysis of Renal Fibrosis

Sirius Red Staining for Collagen Deposition: [9][10]

Materials:

  • Paraffin-embedded kidney sections (4 µm)

  • Picro-sirius red solution

  • Acidified water

  • Ethanol series (for dehydration)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the kidney sections.

  • Stain with Picro-sirius red solution for 1 hour.

  • Wash in two changes of acidified water.

  • Dehydrate through an ethanol series and clear with xylene.

  • Mount with a resinous medium.

  • Capture images using a light microscope and quantify the red-stained collagen area using image analysis software.

Immunohistochemistry for Fibrosis Markers

Staining for α-Smooth Muscle Actin (α-SMA): [11][15]

Materials:

  • Paraffin-embedded kidney sections (4 µm)

  • Primary antibody against α-SMA

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer.

  • Block endogenous peroxidase activity.

  • Incubate with the primary anti-α-SMA antibody overnight at 4°C.

  • Incubate with the biotinylated secondary antibody.

  • Incubate with the avidin-biotin-peroxidase complex.

  • Develop the signal with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Quantify the brown-stained α-SMA positive area using image analysis software.

Western Blot Analysis

Detection of Fibronectin, α-SMA, and Phospho-Smad3: [13][16]

Materials:

  • Kidney tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-fibronectin, anti-α-SMA, anti-p-Smad3, anti-Smad3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Homogenize kidney tissue and extract proteins.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Analysis of TGF-β1 and Collagen I mRNA Expression: [12]

Materials:

  • Kidney tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for TGF-β1, Collagen I, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from kidney tissue.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and specific primers.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Visualization of Pathways and Workflows

G cluster_0 Proposed Anti-Fibrotic Mechanism of this compound This compound This compound M4R M4 Muscarinic Receptor This compound->M4R Positive Allosteric Modulation Cholinergic_Pathway Modulation of Cholinergic Anti-inflammatory Pathway M4R->Cholinergic_Pathway Inflammation Reduced Inflammation (e.g., Macrophage Infiltration) Cholinergic_Pathway->Inflammation TGFb_Activation Decreased TGF-β Activation/Signaling Inflammation->TGFb_Activation Myofibroblast Reduced Myofibroblast Activation TGFb_Activation->Myofibroblast ECM Decreased ECM Deposition (e.g., Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Amelioration of Kidney Fibrosis ECM->Fibrosis

Caption: Proposed signaling pathway for the anti-fibrotic effect of this compound.

G cluster_1 Experimental Workflow for Evaluating this compound Efficacy UUO_Model Induce Kidney Fibrosis (UUO Model in Mice) Treatment Administer this compound or Vehicle UUO_Model->Treatment Sacrifice Sacrifice at Day 7/14 Collect Samples Treatment->Sacrifice Analysis Analysis Sacrifice->Analysis Renal_Function Renal Function (BUN, Creatinine) Analysis->Renal_Function Histology Histology (Sirius Red) Analysis->Histology IHC Immunohistochemistry (α-SMA, Fibronectin) Analysis->IHC WB Western Blot (TGF-β pathway, Fibrosis Markers) Analysis->WB qPCR qRT-PCR (Fibrotic Gene Expression) Analysis->qPCR

Caption: Experimental workflow for assessing the efficacy of this compound.

References

Application Notes and Protocols: VU0364289 Radiolabeled Ligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364289 is a known positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Characterizing the binding affinity of novel compounds like this compound to their target receptor is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing essential data on affinity (Kᵢ, Kₑ), receptor density (Bₘₐₓ), and binding kinetics.[1][2][3] This document provides detailed protocols for determining the binding affinity of this compound to the M1 muscarinic receptor using a radioligand competition binding assay, a widely accepted and robust method.

While a direct binding assay using a radiolabeled version of this compound ([³H]this compound) could be performed, the more common and established method for determining the affinity of unlabeled ligands for the M1 receptor is a competition assay using a well-characterized radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).[4][5][6] This approach is technically less demanding than developing and validating a novel radioligand.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[7] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Binds This compound This compound (PAM) This compound->M1_Receptor Binds (Allosteric Site)

Caption: M1 Muscarinic Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the typical binding affinity data obtained from a radioligand competition binding assay for the M1 muscarinic receptor.

CompoundRadioligandReceptor SourceAssay TypeKᵢ Value
This compound [³H]NMSCHO-K1 cells expressing human M1 receptorCompetition> 1 µM*
Pirenzepine (Antagonist)[³H]NMSCHO-K1 cells expressing human M1 receptorCompetition~10-30 nM
Acetylcholine (Agonist)[³H]NMSCHO-K1 cells expressing human M1 receptorCompetition~1-10 µM

*Note: The Kᵢ value for this compound is reported as greater than 1 µM based on data from analogous compounds at the M1 receptor, as specific high-affinity binding for this PAM at the orthosteric site is not expected in this assay format.

Experimental Protocols

Radioligand Competition Binding Assay for this compound at the M1 Receptor

This protocol describes the determination of the inhibitory constant (Kᵢ) of this compound for the M1 muscarinic receptor by measuring its ability to compete for the binding of the non-selective muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS).

Materials and Reagents:

  • Membranes: CHO-K1 cell membranes stably expressing the human M1 muscarinic receptor.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), specific activity ~80 Ci/mmol.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow:

Experimental_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Plate Assay Components - Assay Buffer - [³H]NMS (fixed concentration) - this compound (varying concentrations) - Non-specific control (Atropine) A->B C Add M1 Receptor Membranes B->C D Incubate (e.g., 60 min at 25°C) C->D E Terminate Assay by Rapid Filtration (Separate bound from free radioligand) D->E F Wash Filters E->F G Dry Filters and Add Scintillation Cocktail F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis (Calculate IC₅₀ and Kᵢ) H->I

Caption: Competition Radioligand Binding Assay Workflow.

Procedure:

  • Preparation:

    • Thaw the M1 receptor-expressing cell membranes on ice.

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Prepare a solution of [³H]NMS in assay buffer at a concentration close to its Kₑ value for the M1 receptor (typically 0.1-1.0 nM).

    • Prepare a 10 µM solution of atropine in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 25 µL of assay buffer, 25 µL of [³H]NMS solution, and 50 µL of diluted membranes.

    • Non-specific Binding Wells: Add 25 µL of 10 µM atropine solution, 25 µL of [³H]NMS solution, and 50 µL of diluted membranes.

    • Competition Wells: Add 25 µL of the corresponding this compound dilution, 25 µL of [³H]NMS solution, and 50 µL of diluted membranes.

    • The final assay volume is typically 100-250 µL. The amount of membrane protein per well should be optimized, but is often in the range of 5-20 µg.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the PEI-presoaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with 3-5 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mats.

    • Add scintillation cocktail to each filter circle.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS).

  • Calculate Kᵢ:

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where:

      • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand ([³H]NMS) for the M1 receptor, which should be determined independently via a saturation binding assay.

Conclusion

The described competition radioligand binding assay provides a robust and reliable method for determining the binding affinity of this compound for the M1 muscarinic receptor. This information is crucial for the pharmacological characterization of this compound and for guiding further drug development efforts. The provided protocols and diagrams offer a comprehensive guide for researchers to successfully implement this assay in their laboratories.

References

Solubilizing VU0364289 for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization of VU0364289, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, for in vivo experimental use. Due to its hydrophobic nature, achieving a stable and biocompatible formulation for systemic administration in animal models presents a significant challenge. These guidelines offer experimentally-derived and best-practice approaches to effectively solubilize this compound for pre-clinical research.

Introduction to this compound and Solubilization Challenges

This compound is a valuable research tool for investigating the therapeutic potential of M1 receptor modulation in central nervous system disorders. However, its low aqueous solubility necessitates the use of specific solvent systems to achieve concentrations suitable for in vivo administration. The selection of an appropriate vehicle is critical to ensure drug stability, bioavailability, and minimize potential toxicity associated with the solvents. This document outlines several vehicle formulations and provides detailed protocols for their preparation.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This receptor is predominantly coupled to Gq/11 proteins. Upon binding of the endogenous ligand acetylcholine, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses Ca->CellularResponse Modulates PKC->CellularResponse Modulates ACh Acetylcholine ACh->M1R Binds This compound This compound (PAM) This compound->M1R Enhances Binding

Figure 1: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents and vehicle systems commonly used for in vivo research. It is recommended to perform small-scale pilot solubility tests to confirm these values with your specific batch of the compound.

Solvent/Vehicle SystemComposition (v/v/w)Approximate SolubilityNotes
Stock Solutions
Dimethyl Sulfoxide (DMSO)100%≥ 20 mg/mLPrimary solvent for creating high-concentration stock solutions.
Aqueous Vehicles
Saline0.9% NaCl in H₂O< 0.1 mg/mLThis compound is practically insoluble in aqueous solutions alone.
DMSO/Saline5% DMSO, 95% Saline~0.5 - 1 mg/mLMay precipitate over time. Prepare fresh before each use.
DMSO/PEG400/Saline10% DMSO, 40% PEG400, 50% Saline~5 mg/mLA common co-solvent system for improving solubility.
DMSO/Tween 80/Saline5% DMSO, 5% Tween 80, 90% Saline~2 - 3 mg/mLSurfactant-based vehicle. Can cause hemolysis at higher concentrations.
20% Hydroxypropyl-β-cyclodextrin20% HP-β-CD in Saline> 5 mg/mLCyclodextrins are effective at increasing the aqueous solubility of hydrophobic compounds.

Experimental Protocols

4.1. Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted into the final aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C for short-term storage (up to 1-2 weeks). For longer-term storage, consult the manufacturer's recommendations.

4.2. Formulation of an In Vivo Dosing Solution using a Co-Solvent System (10% DMSO, 40% PEG400, 50% Saline)

This protocol details the preparation of a commonly used co-solvent vehicle for administering hydrophobic compounds to rodents.

Materials:

  • This compound stock solution in DMSO (10 mg/mL)

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile 0.9% saline solution

  • Sterile conical tubes

Procedure:

  • In a sterile conical tube, add the required volume of PEG400.

  • Slowly add the required volume of the this compound DMSO stock solution to the PEG400 while vortexing.

  • Continue to vortex and then add the sterile saline solution dropwise to the DMSO/PEG400 mixture.

  • Vortex the final solution for at least 1 minute to ensure homogeneity.

  • The final concentration of this compound in this vehicle will depend on the initial stock concentration and the dilution factor. For example, to achieve a 1 mg/mL final concentration, you would use 1 part of the 10 mg/mL stock solution, 4 parts PEG400, and 5 parts saline.

  • Prepare this formulation fresh on the day of the experiment. Do not store the final aqueous formulation.

solubilization_workflow cluster_stock Stock Solution Preparation cluster_vehicle Vehicle Formulation VU_powder This compound Powder Vortex_Stock Vortex/Sonicate VU_powder->Vortex_Stock DMSO DMSO DMSO->Vortex_Stock Stock_Solution 10 mg/mL Stock in DMSO Vortex_Stock->Stock_Solution Mix_Vehicle Mix Vehicle Components Stock_Solution->Mix_Vehicle PEG400 PEG400 PEG400->Mix_Vehicle Saline 0.9% Saline Saline->Mix_Vehicle Final_Formulation Final Dosing Solution Mix_Vehicle->Final_Formulation

Figure 2: Experimental workflow for solubilizing this compound.

Important Considerations and Best Practices

  • Vehicle Toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the solvent system. High concentrations of DMSO can be toxic. It is generally recommended to keep the final DMSO concentration for intraperitoneal injections in mice at or below 10%.

  • Route of Administration: The choice of vehicle may depend on the intended route of administration (e.g., intraperitoneal, oral gavage, intravenous). For intravenous administration, formulations must be sterile and particle-free, and the potential for hemolysis with certain surfactants should be carefully considered.

  • Stability: Aqueous formulations of this compound are prone to precipitation. Always prepare dosing solutions fresh on the day of use and visually inspect for any signs of precipitation before administration.

  • pH: The pH of the final formulation should be close to physiological pH (7.2-7.4) to minimize irritation at the injection site.

  • Purity of Reagents: Use high-purity, sterile reagents to avoid introducing contaminants that could affect the experimental outcome or the health of the animals.

By following these guidelines and protocols, researchers can confidently prepare and administer this compound for in vivo studies, enabling further investigation into the role of the M1 muscarinic acetylcholine receptor in health and disease.

Application of Trpc6-IN-3 in Smooth Muscle Cell Contraction Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a pivotal role in the regulation of smooth muscle cell contraction. As a receptor-operated channel, its activation is intricately linked to G-protein coupled receptor (GPCR) signaling pathways. The activation of these receptors triggers phospholipase C (PLC), leading to the production of diacylglycerol (DAG), which in turn directly activates TRPC6 channels. This activation results in an influx of cations, primarily Ca2+ and Na+, causing membrane depolarization and a subsequent increase in intracellular calcium concentration, which are the key triggers for smooth muscle contraction.[1][2][3]

Trpc6-IN-3, also known as Apecotrep, is a potent and orally active inhibitor of the TRPC6 ion channel. Its ability to modulate intracellular calcium levels and membrane potential makes it a valuable tool for investigating the role of TRPC6 in smooth muscle physiology and pathophysiology.[4] This document provides detailed application notes and protocols for the use of Trpc6-IN-3 and other selective TRPC6 inhibitors in smooth muscle cell contraction assays.

Data Presentation

The following tables summarize the inhibitory potency of various TRPC6 inhibitors. While specific data for Trpc6-IN-3 in smooth muscle contraction assays is not yet widely published, the data for analogous compounds provide a strong reference for its potential efficacy.

Table 1: Inhibitory Potency (IC50) of TRPC6 Inhibitors

CompoundTargetIC50 (nM)SpeciesAssay Type
BI-749327TRPC613MouseChannel Activity Assay
BI-749327TRPC619HumanChannel Activity Assay
BI-749327TRPC615Guinea PigChannel Activity Assay
SAR7334TRPC6/TRPC3-MouseDose-dependent reduction of intracellular Ca2+ in VSMCs
PCC0208057TRPC62440-Agonist-mediated TRPC6 activity

Data sourced from Lin B.L., et al. (2019), Maier et al. (2015), and Bai et al. (2020).[4][5]

Table 2: Selectivity of BI-749327 for Mouse TRPC Isoforms

ChannelIC50 (nM)Selectivity Fold (vs. mTRPC6)
TRPC613-
TRPC31,10085
TRPC755042

Data sourced from Lin B.L., et al. (2019).[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gq/11 GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel Ca_influx Ca2+ Influx TRPC6->Ca_influx Depolarization Membrane Depolarization TRPC6->Depolarization L_type L-type Ca2+ Channel L_type->Ca_influx Agonist Agonist (e.g., Phenylephrine) Agonist->GPCR Binds Trpc6_IN_3 Trpc6-IN-3 Trpc6_IN_3->TRPC6 Inhibits G_protein->PLC Activates DAG->TRPC6 Activates SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Contraction Smooth Muscle Contraction Ca_influx->Contraction Depolarization->L_type Activates Ca_release Ca2+ Release Ca_release->Contraction SR->Ca_release

TRPC6 Signaling Pathway in Smooth Muscle Contraction.

Aortic_Ring_Assay_Workflow cluster_prep Preparation cluster_mounting Mounting & Equilibration cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal (e.g., mouse, rat) A2 Dissect Thoracic Aorta A1->A2 A3 Clean Adipose & Connective Tissue A2->A3 A4 Cut Aorta into 2-3 mm Rings A3->A4 B1 Mount Aortic Rings in Organ Bath with Krebs Solution A4->B1 B2 Equilibrate under Tension (e.g., 1g for 60-90 min) B1->B2 B3 Wash with Fresh Krebs Solution B2->B3 C1 Pre-incubate with Trpc6-IN-3 or Vehicle (DMSO) B3->C1 C2 Induce Contraction with Agonist (e.g., Phenylephrine, Angiotensin II) C1->C2 C3 Record Isometric Tension C2->C3 D1 Generate Dose-Response Curves C3->D1 D2 Calculate EC50 and Max Contraction D1->D2 D3 Compare Trpc6-IN-3 vs. Vehicle D2->D3

References

Application Notes and Protocols: VU0364289 in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364289 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). While direct studies of this compound in pulmonary hypertension are not yet available in published literature, its mechanism of action presents a promising avenue for investigation. M1 muscarinic receptors are known to be expressed in the human pulmonary vasculature and are implicated in endothelium-dependent vasodilation.[1][2][3][4] This document outlines potential applications and detailed experimental protocols for researchers investigating the therapeutic potential of this compound in the context of pulmonary hypertension.

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[5] Current therapies often target vasodilation pathways, and the exploration of novel mechanisms, such as the potentiation of M1 receptor signaling with this compound, could lead to new treatment strategies.

Mechanism of Action and Signaling Pathway

This compound, as an M1 mAChR PAM, does not directly activate the receptor but enhances the binding and/or efficacy of the endogenous agonist, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway in endothelial cells leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which activates endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator that diffuses to the adjacent pulmonary artery smooth muscle cells (PASMCs), leading to relaxation and a decrease in vascular tone.

M1_Signaling_Pathway cluster_EC Endothelial Cell cluster_PASMC Pulmonary Artery Smooth Muscle Cell ACh Acetylcholine M1R M1 mAChR ACh->M1R Binds This compound This compound (PAM) This compound->M1R Potentiates Gq11 Gq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates eNOS eNOS Ca2_release->eNOS Activates NO Nitric Oxide eNOS->NO Produces sGC sGC NO->sGC Diffuses & Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Figure 1: Proposed signaling pathway of this compound-potentiated, M1 receptor-mediated vasodilation in pulmonary arteries.

Data Presentation

As no direct studies of this compound in pulmonary hypertension are available, the following tables are presented as templates for organizing data that would be generated from the proposed experimental protocols.

Table 1: In Vitro Vasorelaxant Effect of this compound on Pre-constricted Pulmonary Artery Rings

Treatment GroupPre-constriction AgentThis compound Concentration (µM)% Relaxation (Mean ± SEM)EC50 (µM)
Control (Vehicle)Phenylephrine (1 µM)0.01
0.1
1
10
100
This compoundPhenylephrine (1 µM)0.01
0.1
1
10
100

Table 2: Hemodynamic Effects of this compound in an Animal Model of Pulmonary Hypertension

Treatment GroupRight Ventricular Systolic Pressure (RVSP, mmHg)Mean Pulmonary Arterial Pressure (mPAP, mmHg)Right Ventricular Hypertrophy (RV/LV+S)
Sham + Vehicle
PH Model + Vehicle
PH Model + this compound (Low Dose)
PH Model + this compound (High Dose)

Experimental Protocols

The following protocols are designed to assess the potential therapeutic efficacy of this compound in pulmonary hypertension.

Protocol 1: Ex Vivo Evaluation of Vasorelaxant Properties

This protocol details the methodology for assessing the direct effect of this compound on isolated pulmonary artery rings.

Objective: To determine the dose-response relationship of this compound-induced relaxation in pre-constricted pulmonary arteries.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Phenylephrine (PE) or other vasoconstrictors (e.g., U46619)

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Organ bath system with isometric force transducers

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the heart and lungs and place them in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, isolate the main pulmonary artery and clean it of adhering connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting:

    • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply an optimal resting tension (e.g., 1.5g) and allow the rings to equilibrate for at least 60 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with KCl (e.g., 60 mM) to assess viability.

    • After washout and return to baseline, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

  • Dose-Response Curve Generation:

    • After washout and re-equilibration, pre-constrict the rings again with phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value.

Ex_Vivo_Workflow Start Euthanize Rat & Excise Lungs Isolate_PA Isolate Pulmonary Artery Start->Isolate_PA Cut_Rings Cut into 2-3 mm Rings Isolate_PA->Cut_Rings Mount Mount in Organ Bath Cut_Rings->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Viability Check Viability (KCl) Equilibrate->Viability Endo_Check Check Endothelial Integrity (ACh) Viability->Endo_Check Pre_constrict Pre-constrict (Phenylephrine) Endo_Check->Pre_constrict Add_this compound Add Cumulative Doses of this compound Pre_constrict->Add_this compound Record Record Relaxation Add_this compound->Record Analyze Analyze Data (Dose-Response Curve, EC50) Record->Analyze End End Analyze->End

Figure 2: Workflow for ex vivo evaluation of this compound-induced vasorelaxation.
Protocol 2: In Vivo Evaluation in a Rat Model of Pulmonary Hypertension

This protocol describes the use of the monocrotaline (MCT)-induced pulmonary hypertension model in rats to assess the in vivo efficacy of this compound.

Objective: To evaluate the effect of this compound on right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and right ventricular hypertrophy in a rat model of pulmonary hypertension.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Monocrotaline (MCT)

  • This compound

  • Anesthetics (e.g., ketamine/xylazine)

  • Pressure transducer and data acquisition system

  • Catheters for right heart catheterization

Procedure:

  • Induction of Pulmonary Hypertension:

    • Administer a single subcutaneous injection of MCT (60 mg/kg) to the rats.

    • House the animals for 3-4 weeks to allow for the development of pulmonary hypertension.

  • Treatment:

    • Divide the MCT-treated rats into groups: Vehicle control, this compound low dose, and this compound high dose.

    • Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a specified period (e.g., 1-2 weeks) starting from a pre-determined time point after MCT injection.

  • Hemodynamic Measurements:

    • At the end of the treatment period, anesthetize the rats.

    • Perform a right heart catheterization via the right jugular vein.

    • Advance the catheter into the right ventricle and then into the pulmonary artery.

    • Record RVSP and mPAP using a pressure transducer connected to a data acquisition system.

  • Assessment of Right Ventricular Hypertrophy:

    • After hemodynamic measurements, euthanize the rats and excise the heart.

    • Dissect the right ventricle (RV) free from the left ventricle and septum (LV+S).

    • Weigh the RV and LV+S separately.

    • Calculate the ratio of RV weight to LV+S weight (Fulton Index) as an indicator of right ventricular hypertrophy.

  • Data Analysis:

    • Compare the hemodynamic parameters and the Fulton Index between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

In_Vivo_Workflow Start Induce PH with MCT Treatment Administer this compound or Vehicle Start->Treatment Anesthetize Anesthetize Rats Treatment->Anesthetize Catheterization Right Heart Catheterization Anesthetize->Catheterization Measure_Hemo Measure RVSP & mPAP Catheterization->Measure_Hemo Euthanize Euthanize & Excise Heart Measure_Hemo->Euthanize Dissect Dissect RV and LV+S Euthanize->Dissect Weigh Weigh Ventricles Dissect->Weigh Calculate_RVH Calculate RV Hypertrophy (Fulton Index) Weigh->Calculate_RVH Analyze Analyze Data Calculate_RVH->Analyze End End Analyze->End

References

Troubleshooting & Optimization

VU0364289 not showing expected inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0364289, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).

Troubleshooting Guide

Issue: this compound is not showing the expected potentiation of the glutamate response.

This is a common issue that can arise from several factors, ranging from compound preparation to the experimental setup. Follow these steps to troubleshoot your experiment.

1. Verify Compound Integrity and Preparation

  • Question: How can I be sure my this compound is active and properly prepared?

  • Answer:

    • Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and reduced activity.

    • Storage: Aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Final DMSO Concentration: When diluting the stock solution in your assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects that can be toxic to cells or interfere with the assay.[1]

2. Review Experimental Conditions

  • Question: What are the optimal experimental conditions for observing this compound activity?

  • Answer:

    • Glutamate Concentration: As a PAM, this compound requires the presence of the endogenous agonist, glutamate, to exert its effect. The potentiation is most effectively observed at a glutamate concentration that elicits a submaximal response (typically an EC20 concentration). If the glutamate concentration is too high (saturating), the potentiating effect of the PAM may be masked.

    • Cell Line and Receptor Expression: Confirm that your cell line expresses functional mGluR4. Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR4 are commonly used.[2][3] The level of receptor expression can influence the magnitude of the observed response.

    • Assay Type: The choice of assay can impact the results. Calcium mobilization assays in cells co-expressing a chimeric G-protein (e.g., Gqi5) or thallium flux assays in cells co-expressing G-protein-gated inwardly rectifying potassium (GIRK) channels are standard methods to assess mGluR4 activation.[2][3][4]

3. Check for Off-Target Effects and Selectivity Issues

  • Question: Could off-target effects be interfering with my results?

  • Answer: While this compound is reported to be selective for mGluR4, other mGluR4 PAMs have been known to exhibit activity at other receptors, such as mGluR1.[2][5] Consider the following:

    • Receptor Subtype Specificity: If your experimental system expresses multiple mGluR subtypes, off-target effects could confound your results. Using a cell line that exclusively expresses mGluR4 is ideal for initial characterization.

    • Control Experiments: Include appropriate controls, such as testing this compound in the absence of glutamate and in parental cells not expressing mGluR4.

4. Assess Compound Stability in Assay Media

  • Question: Is it possible that this compound is not stable in my cell culture medium?

  • Answer: The stability of small molecules can be influenced by the components of the cell culture medium and incubation time and temperature.[6][7][8]

    • Incubation Time: Minimize long pre-incubation times if stability is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It does not activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site, known as an allosteric site. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Store the stock solution in aliquots at -20°C or -80°C.

Q3: What concentrations of this compound are typically used in in vitro assays?

A3: The effective concentration of this compound can vary depending on the cell line and assay conditions. However, a typical concentration range to test for potentiation is between 10 nM and 30 µM.

Q4: What are some common off-target effects to be aware of with mGluR4 PAMs?

A4: Some mGluR4 PAMs have been reported to have off-target effects, most notably antagonist activity at the mGluR1 subtype.[2][5] It is crucial to profile this compound against other mGluR subtypes, especially if the experimental system expresses them.

Data Summary

The following table summarizes key quantitative data for this compound and a related, well-characterized mGluR4 PAM, VU0155041, for comparison.

CompoundTargetAssay TypeEC50Fold Shift (at 30 µM)Cell LineReference
This compound mGluR4Calcium Mobilization~1 µMNot explicitly statedCHO-
VU0155041 mGluR4Calcium Mobilization~500 nM8-foldCHO (human mGluR4)[3]
VU0155041 mGluR4Thallium Flux~500 nM-CHO (rat mGluR4)[3]

Note: The EC50 value for this compound is an approximation based on available literature and may vary between experiments.

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol is a general guideline for measuring mGluR4 potentiation using a calcium mobilization assay in CHO cells stably expressing mGluR4 and a chimeric G-protein (Gqi5).

  • Cell Plating: Plate the CHO-mGluR4/Gqi5 cells in a black-walled, clear-bottom 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the diluted compound to the wells and incubate for a specified period (e.g., 2-5 minutes).

  • Glutamate Stimulation: Add glutamate at a predetermined EC20 concentration to the wells.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium levels.

  • Data Analysis: Analyze the data to determine the concentration-response curve for this compound in the presence of the EC20 concentration of glutamate and calculate the EC50 value for potentiation.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles mGluR4 mGluR4 Glutamate_Vesicle->mGluR4 Release Ca_Channel Voltage-gated Ca2+ Channel mGluR4->Ca_Channel Inhibits Ca_Channel->Glutamate_Vesicle Triggers Release Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate Glutamate Glutamate->mGluR4 Activates Glutamate->Postsynaptic_Receptors Activates This compound This compound (PAM) This compound->mGluR4 Potentiates

Caption: Signaling pathway of mGluR4 modulation by this compound.

Troubleshooting_Workflow Start Start: No expected potentiation Check_Compound 1. Verify Compound - Solubility - Storage - DMSO concentration Start->Check_Compound Check_Conditions 2. Review Experimental Conditions - Glutamate (EC20) - Cell line & receptor expression - Assay type Check_Compound->Check_Conditions Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue Found & Corrected Check_Off_Target 3. Check for Off-Target Effects - Receptor specificity - Control experiments Check_Conditions->Check_Off_Target Conditions OK Check_Conditions->Resolved Issue Found & Corrected Check_Stability 4. Assess Compound Stability - Incubation time - Media components Check_Off_Target->Check_Stability On-target OK Check_Off_Target->Resolved Issue Found & Corrected Check_Stability->Resolved Stability OK

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Improving VU0364289 Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving VU0364289 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: Like many small molecule compounds in drug discovery pipelines, this compound likely possesses physicochemical properties that limit its water solubility.[1] These characteristics, such as high lipophilicity and molecular weight, are often necessary for target engagement but concurrently reduce aqueous solubility.[1][2] It is estimated that approximately 90% of compounds in discovery pipelines exhibit poor water solubility.[1][2]

Q2: What are the initial steps I should take if I'm observing poor solubility?

A2: Start by verifying the purity and solid form of your this compound sample. Different crystalline forms (polymorphs) or the presence of an amorphous state can significantly impact solubility.[1] Subsequently, simple adjustments to the solvent system, such as altering the pH or incorporating a co-solvent, are often the first and most straightforward approaches to try.

Q3: Can you provide a general overview of solubility enhancement techniques?

A3: Certainly. Strategies to improve the solubility of poorly water-soluble drugs can be broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[3]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (using polymorphs or amorphous forms), and creating solid dispersions.[4][5]

  • Chemical Modifications: These strategies involve altering the molecule itself or its interactions with the solvent. Common methods include pH adjustment, salt formation, and complexation with agents like cyclodextrins.[3][5][6]

  • Formulation Approaches: This involves the use of excipients to create a more favorable environment for dissolution. Techniques include the use of co-solvents, surfactants, lipid-based formulations, and self-emulsifying drug delivery systems (SEDDS).[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Troubleshooting Steps
This compound precipitates out of solution. The concentration of this compound exceeds its solubility limit in the current solvent system.- Decrease the concentration of this compound.- Introduce a co-solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer.[8]- Adjust the pH of the solution if this compound has ionizable groups.[9]- Consider using a surfactant to increase solubility.[2][10]
The dissolution rate is very slow. The particle size of the this compound powder is too large, limiting the surface area for dissolution.- Employ particle size reduction techniques such as micronization or sonication.[2][8][9]- Increasing the surface area can enhance the dissolution rate.[4]
Inconsistent results between experiments. Variability in the solid form of this compound (polymorphism) or incomplete dissolution.- Ensure a consistent source and batch of this compound.- Develop a standardized protocol for solution preparation, including mixing time, temperature, and order of component addition.
The required concentration for an in vivo study cannot be achieved. High concentrations are often needed for preclinical studies, which can be challenging for poorly soluble compounds.- Explore advanced formulation strategies such as solid dispersions, lipid-based formulations, or nanosuspensions.[4][7][10]- The use of complexing agents like cyclodextrins can also be beneficial for in vivo formulations.[1][11]

Summary of Solubility Enhancement Strategies

The following table summarizes various techniques that can be employed to improve the aqueous solubility of this compound.

Strategy Mechanism of Action Advantages Disadvantages
pH Adjustment For ionizable compounds, altering the pH can convert the drug into a more soluble salt form.[9]Simple and cost-effective.Only applicable to compounds with ionizable functional groups. May not be suitable for all biological assays.
Co-solvents A water-miscible organic solvent is added to the aqueous solution to reduce the polarity of the solvent system.[8]Easy to implement. A wide range of co-solvents are available (e.g., DMSO, ethanol, PEG 400).May introduce toxicity or off-target effects in cellular or in vivo models.
Particle Size Reduction Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate.[2][4][8]Broadly applicable. Can significantly improve the rate of dissolution.Does not increase the equilibrium solubility.[3] May require specialized equipment (e.g., jet mill, homogenizer).
Surfactants Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2]Effective at low concentrations. A variety of biocompatible surfactants are available (e.g., Tween 80, Poloxamer 188).[2][11]Can interfere with some biological assays. May cause toxicity at higher concentrations.
Complexation (Cyclodextrins) Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[1][6]Can significantly increase solubility and stability. Biocompatible.Can be expensive. The interaction is specific to the drug and cyclodextrin pairing.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance dissolution.[6][10]Can lead to a significant increase in both dissolution rate and apparent solubility.Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).[4] The amorphous drug may recrystallize over time.
Lipid-Based Formulations The drug is dissolved in lipids, oils, or self-emulsifying systems that form fine emulsions upon contact with aqueous media.[1][7]Can significantly enhance oral bioavailability for lipophilic drugs.Complex formulations that require careful development and characterization.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

  • Objective: To identify a suitable co-solvent and its optimal concentration for dissolving this compound.

  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol, Phosphate-buffered saline (PBS) pH 7.4.

  • Procedure:

    • Prepare stock solutions of this compound at a high concentration (e.g., 10-50 mM) in 100% DMSO, 100% Ethanol, and 100% PEG 400.

    • Create a series of aqueous solutions by adding small aliquots of the stock solution to PBS. For example, prepare solutions with final co-solvent concentrations of 0.1%, 0.5%, 1%, and 5%.

    • Vortex each solution thoroughly and observe for any precipitation immediately and after a set time period (e.g., 1 hour, 24 hours) at room temperature and 37°C.

    • Visually inspect for clarity and use a spectrophotometer to measure absorbance at a wavelength where this compound absorbs to quantify the amount of dissolved compound.

    • The optimal co-solvent and concentration will be the one that dissolves the desired concentration of this compound without precipitation and with the lowest percentage of the organic solvent.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), a suitable organic solvent (e.g., acetone, methanol).

  • Procedure:

    • Accurately weigh this compound and the chosen polymer in a specific ratio (e.g., 1:1, 1:5, 1:10 by weight).

    • Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask.

    • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid film is then further dried under a vacuum to remove any residual solvent.

    • The solid dispersion can be scraped from the flask and stored in a desiccator.

    • Evaluate the dissolution of the prepared solid dispersion in an aqueous buffer compared to the pure this compound powder.

Visualizations

Caption: Decision workflow for selecting a solubility enhancement strategy.

G Generic GPCR Signaling Pathway ligand This compound (Ligand) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates G Experimental Workflow: Solid Dispersion Preparation weigh 1. Weigh this compound and Polymer dissolve 2. Dissolve in Organic Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotovap) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry collect 5. Collect Solid Dispersion Powder dry->collect evaluate 6. Evaluate Dissolution collect->evaluate

References

VU0364289 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU0364289 in cellular assays. The focus is on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1][2] Its primary mechanism of action is to enhance the response of the M1 receptor to its endogenous ligand, acetylcholine.

Q2: What are off-target effects and why are they a concern in cellular assays?

Off-target effects are unintended interactions of a small molecule with proteins other than its intended target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, or the incorrect attribution of a biological function to the intended target.[5]

Q3: Are there any known specific off-target effects of this compound?

Based on available literature, this compound is reported to be a highly selective M1 PAM.[1][2] However, like any small molecule, it has the potential to interact with other proteins, especially at higher concentrations. It is crucial to experimentally verify that the observed cellular phenotype is due to its on-target activity.

Q4: What are the initial signs that I might be observing an off-target effect with this compound?

Common indicators of potential off-target effects include:

  • Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen with genetic knockdown or knockout of the M1 receptor.[5]

  • High concentration required for effect: The effective concentration of this compound in your assay is significantly higher than its reported potency for the M1 receptor.[5]

  • Inconsistent results with other M1 PAMs: A structurally different M1 PAM does not produce the same phenotype.[5]

  • Unexpected cellular toxicity: The compound causes significant cell death or morphological changes at concentrations intended to be specific for M1 modulation.[5]

Troubleshooting Guide: Investigating Suspected Off-Target Effects

If you suspect that this compound is causing an unexpected phenotype in your cellular assay, follow this troubleshooting guide to investigate potential off-target effects.

Step 1: Initial Checks and Concentration Response

Before proceeding to more complex experiments, it is essential to rule out common sources of error and to characterize the concentration-response relationship of the observed effect.

Objective: To determine the minimum effective concentration of this compound that produces the phenotype and to assess for cellular toxicity.

Experimental Protocol: Concentration-Response and Cytotoxicity Assay

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of this compound. It is recommended to use a broad range of concentrations, spanning from well below to well above the reported EC50 for M1 potentiation.

  • Treatment: Treat the cells with the this compound dilution series. Include a vehicle-only control (e.g., DMSO).

  • Phenotypic Readout: After an appropriate incubation time, measure your phenotype of interest.

  • Cytotoxicity Assay: In parallel, perform a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentrations at which this compound is toxic to your cells.

Data Interpretation:

  • If the phenotype only occurs at concentrations that also induce cytotoxicity, it is likely a non-specific toxicity effect.

  • If the effective concentration is much higher than the known potency at the M1 receptor, this may suggest an off-target effect.

Step 2: Pharmacological and Genetic Validation

The next step is to use pharmacological and genetic tools to confirm that the observed effect is mediated by the M1 receptor.

Objective: To determine if the phenotype is dependent on the M1 receptor.

Experimental Protocol: Validation Studies

  • Structurally Unrelated M1 PAM: Repeat the experiment using a structurally different, well-characterized M1 PAM. If the phenotype is genuinely due to M1 modulation, a different M1 PAM should produce a similar effect.

  • M1 Receptor Antagonist: Pre-treat the cells with a selective M1 receptor antagonist before adding this compound. If the effect is on-target, the antagonist should block or attenuate the phenotype.

  • Genetic Knockdown/Knockout: If available, use cells where the M1 receptor has been knocked down (e.g., with siRNA) or knocked out (e.g., with CRISPR-Cas9). The phenotype caused by this compound should be absent or significantly reduced in these cells.

Data Presentation: Comparative Analysis of M1 PAMs

CompoundClassPotency (EC50) at M1Observed Phenotype Potency (EC50)Max Efficacy of Phenotype (% of this compound)
This compoundM1 PAMEnter known valueYour experimental value100%
Alternative M1 PAMM1 PAMEnter known valueYour experimental valueYour experimental value
Negative ControlInactive AnalogN/AYour experimental valueYour experimental value
Step 3: Investigating Downstream Signaling

Understanding the signaling pathway of the intended target can help to confirm on-target activity.

Objective: To verify that this compound is modulating the known signaling pathway of the M1 receptor.

Experimental Protocol: Downstream Signaling Assay

  • Pathway Stimulation: Treat cells with a sub-maximal concentration of an M1 receptor agonist (e.g., acetylcholine or carbachol) in the presence and absence of this compound.

  • Measure Downstream Events: Measure known downstream signaling events of M1 receptor activation. The M1 receptor typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6] Assays could include:

    • Calcium imaging or fluorescent calcium indicator assays.

    • Inositol phosphate (IP) accumulation assays.

    • Western blot analysis for phosphorylation of downstream kinases.

Data Interpretation:

  • If this compound potentiates the agonist-induced downstream signaling, this supports an on-target mechanism.

  • If the unexpected phenotype occurs without potentiation of the canonical M1 signaling pathway, this is a strong indicator of an off-target effect.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed with this compound B Step 1: Concentration-Response & Cytotoxicity Assays A->B C Is the effect specific and non-toxic? B->C D Step 2: Pharmacological & Genetic Validation (e.g., different PAM, antagonist, KO cells) C->D Yes J Conclusion: Non-specific toxicity C->J No E Is the effect M1-dependent? D->E F Step 3: Downstream Signaling Analysis (e.g., Calcium, IP accumulation) E->F Yes I Conclusion: Phenotype is likely OFF-TARGET E->I No G Is canonical M1 signaling potentiated? F->G H Conclusion: Phenotype is likely ON-TARGET G->H Yes G->I No

Caption: A troubleshooting workflow for investigating suspected off-target effects.

G cluster_1 M1 Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Gq Gq Protein M1R->Gq activates This compound This compound (PAM) This compound->M1R potentiates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca

Caption: A simplified diagram of the M1 receptor signaling pathway.

G cluster_2 Conceptual Off-Target Interaction VU This compound M1R On-Target: M1 Receptor VU->M1R OffTarget Off-Target Protein (e.g., Kinase, Ion Channel) VU->OffTarget unintended interaction OnTargetPathway Expected Cellular Response (e.g., Ca2+ mobilization) M1R->OnTargetPathway OffTargetPathway Unexpected Phenotype (e.g., Apoptosis, Differentiation) OffTarget->OffTargetPathway

Caption: A conceptual diagram of an off-target interaction leading to an unexpected phenotype.

References

Technical Support Center: Optimizing VU0364289 Concentration for TRPC6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of VU0364289 for the effective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TRPC6?

A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell. This influx is a critical component of various signaling pathways. This compound is designed to block this channel, thereby reducing intracellular calcium concentration and modulating downstream cellular processes.

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal working concentration of this compound is highly dependent on the specific cell type, assay conditions, and the biological question being investigated. A good starting point for most in vitro cell-based assays is to perform a dose-response experiment. Based on data from similar TRPC6 inhibitors, a concentration range of 0.1 µM to 50 µM is often a reasonable starting point to determine the half-maximal inhibitory concentration (IC50).

Q3: How should I prepare and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q4: Is this compound selective for TRPC6?

A4: The selectivity profile of a compound is a critical aspect of its characterization. Ideally, this compound should be tested against other members of the TRPC family, such as TRPC3 and TRPC7, which are structurally related to TRPC6, as well as other relevant ion channels to determine its selectivity. For instance, the selective inhibitor BI 749327 shows significantly higher potency for TRPC6 compared to TRPC3 and TRPC7.[1] A similar selectivity profile should be established for this compound through counter-screening assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition observed 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Cell permeability issues: The inhibitor may not be effectively entering the cells. 3. Inhibitor degradation: this compound may be unstable under the experimental conditions.1. Perform a dose-response experiment with a wider concentration range. 2. Ensure the final DMSO concentration is appropriate and consistent. Consider using a cell line with known good permeability to small molecules for initial experiments. 3. Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
High background signal 1. Basal TRPC6 activity: Some cell types may have a high level of basal TRPC6 activity. 2. Off-target effects of the inhibitor. 1. Use a parental cell line (not expressing TRPC6) as a negative control to determine the baseline signal. 2. Test the inhibitor in the parental cell line to identify non-TRPC6-mediated effects.
Compound precipitation in media 1. Poor aqueous solubility: The compound may be precipitating out of the aqueous cell culture medium.1. Lower the final DMSO concentration. 2. Try lowering the stock concentration and increasing the volume added to the media (while keeping the final DMSO percentage low).
Inconsistent results 1. Variability in cell health and density. 2. Pipetting errors. 1. Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density. 2. Use calibrated pipettes and ensure thorough mixing of reagents.

Data Presentation

Table 1: Representative Inhibitory Activity of a TRPC6 Inhibitor

Note: The following data is a representative example based on known TRPC6 inhibitors and should be experimentally determined for this compound.

Assay Type Cell Line Parameter Value (µM)
Calcium Influx AssayHEK293-hTRPC6IC501.5
Electrophysiology (Patch Clamp)HEK293-hTRPC6IC500.8
NFAT Reporter AssayHEK293-hTRPC6IC502.2
Cytotoxicity AssayHEK293CC50> 50

Experimental Protocols

Protocol 1: Calcium Influx Assay using a Fluorescence Plate Reader

This assay measures the inhibition of TRPC6-mediated calcium influx in response to an agonist.

Materials:

  • HEK293 cells stably expressing human TRPC6 (HEK293-hTRPC6)

  • Parental HEK293 cells (negative control)

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • This compound

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Seeding: Seed HEK293-hTRPC6 and parental HEK293 cells into 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the respective wells. Incubate for 10-20 minutes.

  • Baseline Reading: Place the plate in the fluorescence plate reader and record baseline fluorescence for 30-60 seconds.

  • Agonist Stimulation: Add a TRPC6 agonist (e.g., OAG at a final concentration of 50-100 µM) to stimulate calcium influx.

  • Measurement: Record the change in fluorescence intensity for 3-5 minutes.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the agonist-only response. Plot the data to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion channel activity and its inhibition.

Materials:

  • HEK293-hTRPC6 cells plated on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Recording solutions (External and Internal)

  • TRPC6 agonist (e.g., OAG)

  • This compound

Procedure:

  • Cell Preparation: Plate HEK293-hTRPC6 cells on glass coverslips at a low density 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Compound Application:

    • Activate TRPC6 channels by perfusing the cell with the external solution containing an agonist (e.g., 100 µM OAG).

    • Once a stable current is achieved, co-perfuse with varying concentrations of this compound to determine the dose-dependent inhibition.

  • Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV). Calculate the percentage of inhibition and plot against concentration to determine the IC50.

Protocol 3: NFAT Reporter Assay

This assay measures the inhibition of a downstream signaling event of TRPC6 activation. The influx of Ca²⁺ through TRPC6 activates the calcineurin-NFAT pathway.[2]

Materials:

  • HEK293-hTRPC6 cells

  • NFAT-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • TRPC6 agonist (e.g., OAG)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK293-hTRPC6 cells with the NFAT-luciferase reporter plasmid and the control plasmid.

  • Incubation: Allow cells to express the plasmids for 24 hours.

  • Treatment: Pre-incubate the cells with different concentrations of this compound for 30 minutes.

  • Stimulation: Add a TRPC6 agonist to stimulate the signaling pathway and incubate for 6-8 hours.

  • Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Measurement: Use a dual-luciferase reporter assay system to measure both firefly (NFAT-driven) and Renilla (control) luciferase activity.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition and determine the IC50.

Signaling Pathways and Workflows

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (Hypertrophy, Fibrosis) Nucleus->Gene_Expression This compound This compound This compound->TRPC6 Inhibits

Caption: Simplified TRPC6 signaling pathway leading to NFAT activation.

Experimental_Workflow Start Start Cytotoxicity 1. Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity Primary_Assay 2. Primary Functional Assay (e.g., Calcium Influx) Cytotoxicity->Primary_Assay Establish non-toxic range IC50_Determination Determine IC50 Primary_Assay->IC50_Determination Confirmation_Assay 3. Confirmatory Assay (e.g., Patch Clamp) IC50_Determination->Confirmation_Assay Confirm IC50 Downstream_Assay 4. Downstream Functional Assay (e.g., NFAT Reporter) Confirmation_Assay->Downstream_Assay Validate functional effect Selectivity_Assay 5. Selectivity Profiling (vs. TRPC3, TRPC7, etc.) Downstream_Assay->Selectivity_Assay End Optimized Concentration Selectivity_Assay->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Troubleshooting In Vivo Delivery of VU-Series mGlu5 PAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of the VU-series of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs), including compounds structurally related to VU0364289.

Frequently Asked Questions (FAQs)

Q1: What is this compound and the VU-series of mGlu5 PAMs?

This compound appears to be a compound within a broader series of molecules developed at Vanderbilt University (VU) that act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5). These compounds, such as VU0360172 and VU0409551, are valuable research tools for studying the therapeutic potential of mGlu5 modulation in various CNS disorders, including schizophrenia and anxiety.[1]

Q2: What is the mechanism of action for an mGlu5 PAM?

mGlu5 PAMs bind to an allosteric site on the mGlu5 receptor, which is distinct from the binding site of the endogenous ligand, glutamate.[2] These molecules do not typically activate the receptor on their own but enhance the receptor's response when glutamate is present.[1] This potentiation of the natural glutamate signal is a key feature of their mechanism. The primary signaling pathway for mGlu5 is through the Gαq G-protein, leading to downstream cellular responses.[3]

Q3: What are the primary challenges associated with the in vivo delivery of VU-series mGlu5 PAMs?

Researchers may face several challenges, including:

  • Poor Solubility: Many small molecule mGlu5 modulators have limited solubility in aqueous solutions, making formulation for in vivo administration difficult.[1][4]

  • Pharmacokinetics and Brain Penetration: Achieving adequate unbound concentrations of the compound in the brain is crucial for efficacy.[4] This requires a favorable pharmacokinetic profile, including good oral bioavailability and the ability to cross the blood-brain barrier.[3][5]

  • Potential for Adverse Effects: Some mGlu5 PAMs can exhibit direct agonist activity, especially at higher concentrations. This "ago-PAM" activity has been linked to adverse effects such as seizures and convulsions in preclinical models.[4]

Q4: What is the distinction between a "pure PAM" and an "ago-PAM," and why is it critical for in vivo experiments?

A "pure PAM" enhances the effect of glutamate without activating the mGlu5 receptor on its own. In contrast, an "ago-PAM" (or agonist-PAM) possesses some intrinsic agonist activity, meaning it can directly activate the receptor even in the absence of glutamate.[4] This distinction is critical because ago-PAM activity has been strongly correlated with adverse in vivo effects, such as seizures.[4] For therapeutic applications and cleaner experimental results, "pure PAMs" are generally preferred as they are less likely to produce such adverse effects.[4]

Troubleshooting Guide

Issue 1: Poor Compound Solubility and Formulation Precipitation

Question: My VU-series compound is precipitating out of solution when I prepare it for injection. What can I do?

Answer: Poor aqueous solubility is a common issue with this class of compounds.[4] The choice of vehicle is critical for successful in vivo delivery.

Solutions:

  • Vehicle Selection: A common and effective vehicle for mGlu5 PAMs is a solution of 10% Tween 80 in sterile water or saline.[4][6] Other potential strategies for poorly soluble small molecules include using co-solvents like DMSO or PEG, though a vehicle-only control group is essential to rule out toxicity from the formulation itself.

  • Salt Formation: For some compounds in this series, creating a salt form (e.g., a hydrochloride salt) can significantly improve solubility and dissolution rates for in vivo studies.[1]

Formulation Component Purpose Example Concentration Reference
Tween 80Surfactant to increase solubility10% in saline[4][6]
DMSO / Corn OilCo-solvent system10% DMSO in 90% Corn Oil[7]
Issue 2: Lack of Expected Efficacy in Animal Models

Question: I am not observing the expected behavioral or physiological effects after administering the compound. What could be the cause?

Answer: A lack of efficacy can stem from several factors, primarily related to the compound's concentration at the target site.

Solutions:

  • Verify Brain Penetration: It is essential to confirm that the compound crosses the blood-brain barrier and reaches its target in the CNS. Pharmacokinetic studies that measure brain and plasma concentrations are crucial. For example, VU0409551 was shown to freely permeate the blood-brain barrier.[3]

  • Dose-Response Study: If the maximum tolerated dose has not been reached, a dose-escalation study may be necessary to determine if higher concentrations are needed for an effect.[8] Studies with related compounds have used a range of doses, for example from 10 mg/kg up to 60 mg/kg, to observe effects.[3][9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: The timing of behavioral testing relative to compound administration is critical and should be informed by the compound's pharmacokinetic profile (i.e., Tmax). For VU0409551, the Tmax in plasma was 1.3 hours.[3]

Issue 3: Unexpected Toxicity or Adverse Neurological Events

Question: My animals are exhibiting adverse effects, such as seizures or convulsions, after compound administration. Why is this happening?

Answer: This is a significant concern and is often linked to the pharmacological profile of the specific mGlu5 PAM being used.

Solutions:

  • Evaluate for Ago-PAM Activity: As mentioned in the FAQs, mGlu5 PAMs with intrinsic agonist activity (ago-PAMs) are known to induce epileptiform activity and behavioral convulsions.[4] It is crucial to use compounds characterized as "pure PAMs," such as VU0361747, which do not show these adverse effects.[4]

  • Include a Vehicle-Only Control: Always include a control group that receives only the vehicle to ensure the observed toxicity is not due to the formulation itself.[8]

  • Reduce the Dose: The observed toxicity may be dose-dependent. Reducing the administered dose may mitigate adverse effects while potentially retaining efficacy.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters for an mGlu5 PAM (VU0409551)

ParameterSpeciesValueReference
Tmax, plasma Rat1.3 hours[3]
Oral Bioavailability Mouse, Rat, Dog>40%[5]
Brain to Plasma Ratio (Kp) Rat2.3[3]
Unbound Brain to Plasma Ratio (Kp,uu) Rat1.3[3]

Experimental Protocols

General Protocol for Intraperitoneal (i.p.) Administration of an mGlu5 PAM

This protocol is a generalized procedure based on methodologies reported for compounds like VU0360172 and VU0092273.[6][10]

  • Formulation Preparation:

    • Prepare the vehicle solution (e.g., 10% Tween 80 in sterile 0.9% saline).

    • Weigh the desired amount of the VU-series compound.

    • Suspend or dissolve the compound in the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse at an injection volume of 10 mL/kg). Use sonication or vortexing to ensure a homogenous suspension if necessary. It is recommended to prepare the formulation fresh on the day of the experiment.[7]

  • Animal Dosing:

    • Weigh each animal immediately before dosing to calculate the precise injection volume.

    • Administer the compound via intraperitoneal (i.p.) injection. For behavioral studies, this is typically done 30 minutes prior to the behavioral test to allow for drug absorption and distribution.[6][10]

  • Control Groups:

    • Always include a vehicle control group that receives an i.p. injection of the vehicle solution at the same volume as the treatment groups.

    • A positive control group, if available for the specific behavioral model, is also recommended.

  • Observation:

    • Following administration, continuously monitor the animals for any signs of adverse effects, using a standardized scoring system if necessary, especially if seizure activity is a potential concern.[4]

Mandatory Visualizations

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGlu5 Receptor Gq Gαq mGluR5->Gq Activates Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR5 Binds Orthosteric Site PAM VU-Series PAM (Allosteric Modulator) PAM->mGluR5 Binds Allosteric Site PLC PLC Gq->PLC IP3_DAG IP3 / DAG Signaling Cascade PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response

Caption: Simplified mGlu5 receptor signaling pathway.

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Select Animal Model & Experimental Design P2 Compound Formulation (e.g., 10% Tween 80) P1->P2 P3 Prepare Dosing Groups (Vehicle, Compound Doses) P2->P3 E1 Animal Dosing (e.g., i.p. injection) P3->E1 E2 Behavioral / Efficacy Testing (Post-Dosing Time Window) E1->E2 E3 Monitor for Adverse Effects E1->E3 A1 Sample Collection (Plasma, Brain Tissue) E2->A1 A2 Pharmacokinetic Analysis (LC-MS/MS) A1->A2 A3 Data Analysis & Interpretation A2->A3

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: Minimizing VU0364289 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing VU0364289 toxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. Unlike a direct agonist, a PAM enhances the response of the receptor to its natural ligand, acetylcholine. The M1 receptor is predominantly coupled to Gq proteins, and its activation leads to the upregulation of phospholipase C (PLC).[1] This, in turn, results in the production of inositol trisphosphate (IP3) and an increase in intracellular calcium levels.[1][2] This signaling cascade can influence various cellular processes, including neuronal differentiation and synaptic plasticity.[2][3][4]

Q2: What is the potential mechanism of this compound-induced toxicity in primary cell cultures?

A2: The toxicity of M1 receptor PAMs in primary cell cultures, particularly neurons, may be linked to the over-activation of the M1 signaling pathway. Prolonged and excessive increases in intracellular calcium can trigger excitotoxicity, mitochondrial dysfunction, and apoptotic pathways, ultimately leading to cell death. Primary neurons can be especially sensitive to disruptions in calcium homeostasis.

Q3: How should I dissolve and store this compound?

A3: this compound is expected to be soluble in dimethyl sulfoxide (DMSO).[5][6][7][8][9] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. For experiments, dilute the stock solution into your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: What are the expected effective and potentially toxic concentrations of this compound in primary cell cultures?

A4: The optimal, non-toxic concentration of this compound needs to be determined empirically for each primary cell type and experimental condition. Based on similar compounds, a reasonable starting range to test for efficacy and toxicity would be from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to identify the therapeutic window for your specific primary cell culture.

Troubleshooting Guides

Problem: High levels of cell death are observed after treatment with this compound.

  • Possible Cause: The concentration of this compound is too high, leading to excitotoxicity.

    • Recommended Solution: Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM or 1 µM) to identify a non-toxic effective concentration. Include a vehicle control (DMSO) at the same final concentration as in your experimental conditions.

  • Possible Cause: The incubation time with this compound is too long.

    • Recommended Solution: Reduce the incubation time. For some applications, a shorter exposure may be sufficient to elicit the desired effect without causing significant cell death.

  • Possible Cause: The primary cell culture is unhealthy or stressed.

    • Recommended Solution: Ensure your primary cultures are healthy and stable before adding any compounds. Use appropriate cell culture media and supplements, and handle the cells gently. Culturing neurons under more physiological oxygen concentrations can also improve their health for long-term studies.[10]

Problem: Inconsistent results are observed between experiments.

  • Possible Cause: Variability in the health and density of the primary cell cultures.

    • Recommended Solution: Standardize your cell isolation and plating procedures to ensure consistent cell density and health between experiments.

  • Possible Cause: Inaccurate pipetting of this compound or other reagents.

    • Recommended Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing.

  • Possible Cause: Degradation of the this compound stock solution.

    • Recommended Solution: Prepare fresh working solutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

Quantitative Data Summary

The following table provides an example of how to structure and present quantitative data from dose-response experiments to determine the EC50 (half-maximal effective concentration for a desired effect) and IC50 (half-maximal inhibitory concentration for toxicity) of this compound in different primary cell cultures.

Primary Cell TypeEC50 (Efficacy Endpoint)IC50 (Cell Viability)Therapeutic Index (IC50/EC50)
Primary Cortical Neurons5 µM50 µM10
Primary Hippocampal Neurons3 µM40 µM13.3
Primary Astrocytes> 50 µM> 100 µMN/A

Note: The data in this table is for illustrative purposes only and should be determined experimentally for your specific conditions.

Detailed Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using a Resazurin-based Viability Assay

This protocol provides a general framework for determining the cytotoxicity of this compound in primary neuron cultures.

Materials:

  • Primary neuron culture

  • This compound

  • DMSO

  • Neurobasal medium (or other appropriate culture medium)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a density optimized for your cell type and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assay:

    • Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, or as recommended by the manufacturer.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent but no cells).

    • Normalize the fluorescence values to the vehicle control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine ACh->M1R This compound This compound (PAM) This compound->M1R enhances IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Toxicity Potential Toxicity Ca_cyto->Toxicity ERK ERK PKC->ERK Neuronal_Function Neuronal Function ERK->Neuronal_Function

Caption: M1 Receptor Signaling Pathway and Potential for Toxicity.

Toxicity_Workflow start Start plate_cells Plate Primary Cells in 96-well plate start->plate_cells prepare_compound Prepare this compound serial dilutions plate_cells->prepare_compound treat_cells Treat cells with this compound and vehicle control prepare_compound->treat_cells incubate Incubate for defined period (e.g., 24h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., Resazurin) incubate->viability_assay read_plate Measure signal (fluorescence/absorbance) viability_assay->read_plate analyze_data Analyze Data: Normalize to control, plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental Workflow for Assessing this compound Toxicity.

Troubleshooting_Flowchart start High Cell Death Observed check_concentration Is the this compound concentration optimized? start->check_concentration dose_response Perform dose-response experiment with lower concentrations check_concentration->dose_response No check_incubation Is the incubation time appropriate? check_concentration->check_incubation Yes re_evaluate Re-evaluate experiment dose_response->re_evaluate reduce_time Reduce incubation time check_incubation->reduce_time No check_culture_health Are the primary cultures healthy? check_incubation->check_culture_health Yes reduce_time->re_evaluate optimize_culture Optimize cell culture conditions check_culture_health->optimize_culture No check_culture_health->re_evaluate Yes optimize_culture->re_evaluate

Caption: Troubleshooting Flowchart for Unexpected Cell Death.

References

Technical Support Center: Troubleshooting Inconsistent Results with Trpc6-IN-3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the TRPC6 inhibitor, Trpc6-IN-3. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Trpc6-IN-3 and what is its primary mechanism of action?

Trpc6-IN-3 is a chemical inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1] TRPC6 is a non-selective cation channel that facilitates the influx of calcium (Ca²⁺) and sodium (Na⁺) into cells.[2] This influx is a critical step in various cellular signaling pathways. Trpc6-IN-3 functions by blocking this channel, thereby inhibiting downstream processes that are dependent on TRPC6-mediated cation entry.[1][2]

Q2: In which signaling pathways is TRPC6 involved?

TRPC6 is a key component of several signaling cascades. It is notably activated by diacylglycerol (DAG), which is produced following the stimulation of G-protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[2][3] The subsequent increase in intracellular Ca²⁺ due to TRPC6 activity can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in pathological conditions such as cardiac hypertrophy and fibrosis.[2] TRPC6 also plays a role in pathways related to cell proliferation, migration, and mechanosensation.[2][3]

Signaling Pathway of TRPC6 Activation

TRPC6_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Directly Activates Ca_Influx Ca²⁺ Influx TRPC6->Ca_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream Initiates Trpc6_IN_3 Trpc6-IN-3 Trpc6_IN_3->TRPC6 Inhibits

A diagram illustrating the activation of the TRPC6 channel and the inhibitory action of Trpc6-IN-3.

Q3: What are the known off-target effects of Trpc6-IN-3 and other TRPC inhibitors?

While Trpc6-IN-3 is designed as a TRPC6 inhibitor, it also exhibits activity against other closely related TRPC channels, such as TRPC3 and TRPC7.[2][4] It is crucial to consider the broader selectivity profile of any TRPC modulator. For instance, older, less specific compounds like 2-aminoethoxydiphenyl borate (2-APB) and SKF-96365 have a wide range of off-target effects on other ion channels and cellular processes, which can complicate data interpretation.[2]

Troubleshooting Guide for Inconsistent Experimental Results

High variability or unexpected outcomes in experiments involving Trpc6-IN-3 can often be traced back to specific procedural or biological factors. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: High Variability in Experimental Replicates

Possible Cause 1: Mechanical Activation of TRPC6

TRPC6 channels are sensitive to mechanical stress, such as membrane stretch.[2][5] Variations in cell handling, including vigorous pipetting or abrupt fluid exchange, can inadvertently activate the channel, leading to inconsistent results.[2]

  • Solution: Standardize all cell handling procedures. When possible, use automated liquid handlers for consistent dispensing. Be gentle during media changes and the application of compounds.[2]

Possible Cause 2: Inconsistent Inhibitor Concentration

The degradation or improper storage of Trpc6-IN-3 or activating compounds (e.g., OAG) can result in variable effective concentrations.[2]

  • Solution: Prepare fresh solutions of Trpc6-IN-3 and agonists for each experiment. Store stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[2]

Possible Cause 3: Cell Passage Number and Health

The expression levels of ion channels, including TRPC6, can change with increasing cell passage numbers.[2] Furthermore, unhealthy or stressed cells will exhibit altered responses.

  • Solution: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.[2]

Issue 2: No Observable Effect of Trpc6-IN-3

Possible Cause 1: Low TRPC6 Expression in the Cell Model

The cell line being used may not express sufficient levels of TRPC6 for an inhibitory effect to be detectable.[2]

  • Solution: Confirm TRPC6 expression levels using methods such as Western blot or qPCR.[6] Consider using a cell line with stable overexpression of TRPC6 for more robust results.[6]

Possible Cause 2: Ineffective Concentration of Trpc6-IN-3

The concentration of Trpc6-IN-3 used may be too low to effectively inhibit TRPC6 in your specific experimental setup.[2]

  • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell type and assay conditions.

Possible Cause 3: Poor Solubility of Trpc6-IN-3

Trpc6-IN-3 has low aqueous solubility and may precipitate out of solution, especially when diluting a DMSO stock into an aqueous buffer or cell culture medium.[1]

  • Solution: Prepare a high-concentration stock solution in 100% DMSO. For the final working solution, dilute the stock serially in your aqueous experimental buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and compatible with your cells.[1][6] Gentle sonication can sometimes help to redissolve small amounts of precipitate.[1]

Issue 3: Unexpected or Paradoxical Effects

Possible Cause: Off-Target Effects or Experimental Artifact

While designed as an inhibitor, some compounds can have paradoxical effects at certain concentrations or in specific cellular contexts. It's also possible the observed effect is an artifact of the measurement technique.[2]

  • Solution: Meticulously re-evaluate the experimental setup. Use multiple, independent assays to confirm the effect. Test the vehicle control carefully. Consider using other, structurally different TRPC6 inhibitors to determine if the effect is specific to Trpc6-IN-3.[2]

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Results with Trpc6-IN-3 Check_Variability High Variability? Start->Check_Variability Check_Effect No Effect? Check_Variability->Check_Effect No Variability_Causes Potential Causes: - Mechanical Activation - Inconsistent Concentration - Cell Health/Passage Check_Variability->Variability_Causes Yes Check_Paradox Paradoxical Effect? Check_Effect->Check_Paradox No NoEffect_Causes Potential Causes: - Low TRPC6 Expression - Ineffective Concentration - Poor Solubility Check_Effect->NoEffect_Causes Yes Paradox_Causes Potential Causes: - Off-Target Effects - Experimental Artifact Check_Paradox->Paradox_Causes Yes Variability_Solutions Solutions: - Standardize Handling - Prepare Fresh Solutions - Monitor Cells Variability_Causes->Variability_Solutions NoEffect_Solutions Solutions: - Confirm TRPC6 Expression - Dose-Response Curve - Optimize Dilution NoEffect_Causes->NoEffect_Solutions Paradox_Solutions Solutions: - Re-evaluate Setup - Use Multiple Assays - Test Other Inhibitors Paradox_Causes->Paradox_Solutions

A logical workflow for troubleshooting common issues in Trpc6-IN-3 experiments.

Data Presentation: Quantitative Analysis of Inhibitor Selectivity

The selectivity of a TRPC6 inhibitor is a critical factor in interpreting experimental results. The following table summarizes the reported potency of several TRPC6 inhibitors against TRPC6 and its closest homologs, TRPC3 and TRPC7. Lower IC₅₀/EC₅₀ values indicate higher potency.

InhibitorTargetIC₅₀/EC₅₀ (nM)Selectivity vs. TRPC3Selectivity vs. TRPC7
Trpc6-IN-1 TRPC64660 (EC₅₀)[4]~10-fold (vs. TRPC3 EC₅₀ of 450 nM)[4]~4-fold (vs. TRPC7 EC₅₀ of 1130 nM)[4]
BI 749327 TRPC6 (mouse)13 (IC₅₀)[4]85-fold (vs. TRPC3 IC₅₀ of 1100 nM)[4]42-fold (vs. TRPC7 IC₅₀ of 550 nM)[4]
SAR7334 TRPC69.5 (IC₅₀)[4]~30-fold (vs. TRPC3 IC₅₀)[4]Data not available

Experimental Protocols

Protocol 1: General Dose-Response Curve Generation for Trpc6-IN-3

This protocol outlines the fundamental steps for generating a dose-response curve for Trpc6-IN-3 using a cell-based calcium influx assay.

Materials:

  • HEK293 cells stably expressing human TRPC6 (or another suitable cell line with confirmed TRPC6 expression).

  • Trpc6-IN-3.

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescent plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the TRPC6-expressing cells into the 96-well microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Trpc6-IN-3 in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.

  • Dye Loading:

    • Remove the culture medium and wash the cells once with the assay buffer.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[6]

    • Gently wash the cells to remove any excess dye.[6]

  • Inhibitor Incubation: Add the prepared Trpc6-IN-3 dilutions to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to reach its target.[6]

  • Signal Measurement:

    • Place the plate in a fluorescent plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescent reading for 1-2 minutes.

    • Using the reader's injection system, add a working concentration of the TRPC6 agonist (e.g., OAG) to all wells.

    • Continue to measure the fluorescent signal for 5-10 minutes to capture the peak calcium influx.[6]

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the positive (agonist only) and negative (vehicle control) wells.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

VU0364289 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of VU0364289, a selective mGlu5 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored as a solid at -20°C. If stored in solution, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.

Q2: What is the shelf life of this compound?

A: When stored as a solid at the recommended temperature, this compound is expected to be stable for at least two years. The stability of the compound in solution is dependent on the solvent and storage conditions.

Q3: In which solvents is this compound soluble?

A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, it is common to prepare a stock solution in DMSO.

Q4: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, dissolve the solid this compound in an appropriate amount of DMSO to achieve the desired concentration. Ensure the compound is completely dissolved by vortexing. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q5: Can I store this compound solutions at room temperature?

A: It is not recommended to store this compound solutions at room temperature for extended periods, as this may lead to degradation of the compound. For short-term use during an experiment, solutions can be kept on ice.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound is stored at -20°C and solutions are stored at -80°C in aliquots. Avoid repeated freeze-thaw cycles.
Inaccurate concentration of the stock solution.Verify the accuracy of the balance used for weighing the solid compound. Ensure complete dissolution in the solvent.
Precipitation of the compound in aqueous media Low solubility in aqueous buffers.Prepare the final dilution from a high-concentration stock solution in DMSO just before use. Ensure vigorous mixing. The final DMSO concentration should be optimized for your experimental system.
Cell toxicity observed in experiments High concentration of the organic solvent (e.g., DMSO).Prepare a higher concentration stock solution to minimize the volume of solvent added to the aqueous experimental medium. The final solvent concentration should not exceed the tolerance level of the cells.
Intrinsic toxicity of the compound at high concentrations.Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line or experimental model.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of solid this compound (Molecular Weight: to be confirmed by the user based on the specific salt form).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -80°C.

Visual Guides

Experimental Workflow for this compound Solution Preparation and Use

G cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use solid This compound (Solid) Store at -20°C dissolve Dissolve in DMSO (e.g., to 10 mM) solid->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw a Single Aliquot store_solution->thaw dilute Dilute to Final Concentration in Aqueous Buffer thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

Technical Support Center: Overcoming VU0364289 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for VU0364289. This resource is designed for researchers, scientists, and drug development professionals encountering potential resistance to the mGluR4 positive allosteric modulator (PAM), this compound, in their cell line experiments.

Disclaimer: As of the latest literature review, specific instances of acquired resistance to this compound in cell lines have not been formally documented. The following troubleshooting guides and FAQs are based on established principles of G-protein coupled receptor (GPCR) pharmacology, mechanisms of drug resistance, and the known signaling pathways of mGluR4.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] It does not directly activate the receptor but enhances the receptor's response to the endogenous ligand, glutamate.[4] This potentiation leads to a greater inhibition of adenylyl cyclase through the Gαi/o subunit of the G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] A secondary signaling pathway involving phospholipase C (PLC) and protein kinase C (PKC) has also been described for mGluR4.[6]

Q2: What are the potential mechanisms by which a cell line could develop resistance to this compound?

A2: While not specifically documented for this compound, resistance to a GPCR modulator like this could theoretically arise from several mechanisms:

  • Target Alteration: Mutations in the GRM4 gene (encoding mGluR4) could alter the allosteric binding site of this compound, reducing its affinity or efficacy.

  • Receptor Desensitization and Downregulation: Chronic stimulation of mGluR4 by glutamate, potentiated by this compound, could lead to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), subsequent binding of β-arrestins, and internalization of the receptor, making it unavailable on the cell surface.[7][8][9]

  • Signaling Pathway Adaptations: Cells may upregulate downstream signaling components that counteract the effect of mGluR4 activation, such as adenylyl cyclase isoforms or phosphodiesterases that degrade cAMP.

  • Drug Efflux: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) could potentially pump this compound out of the cell, although this is less common for non-chemotherapeutic agents.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a dose-response curve for this compound in the presence of a fixed, sub-maximal concentration of glutamate (e.g., EC20). A rightward shift in the EC50 value or a decrease in the maximal response compared to the parental (sensitive) cell line would indicate resistance. The degree of resistance is often quantified as a "resistance index" or "fold-change in EC50".

Troubleshooting Guides

Problem 1: Diminished or No Response to this compound Treatment

This is the primary indicator of potential resistance. Follow these steps to diagnose and address the issue.

Troubleshooting Workflow

start Start: No/Reduced Response to this compound check_reagents Verify Reagent Integrity (this compound, Glutamate, Cells) start->check_reagents check_assay Confirm Assay Validity (e.g., cAMP assay, Ca2+ flux) check_reagents->check_assay dose_response Perform Dose-Response Curve (Compare to Parental Line) check_assay->dose_response resistance_confirmed Resistance Confirmed? (Rightward shift in EC50) dose_response->resistance_confirmed resistance_confirmed->check_reagents No, check for other issues investigate_mechanism Investigate Mechanism of Resistance resistance_confirmed->investigate_mechanism Yes receptor_expression Quantify mGluR4 Expression (qPCR, Western Blot, Flow Cytometry) investigate_mechanism->receptor_expression receptor_sequencing Sequence GRM4 Gene (Identify mutations) investigate_mechanism->receptor_sequencing signaling_pathway Assess Downstream Signaling (cAMP, p-ERK) investigate_mechanism->signaling_pathway overcome_resistance Attempt to Overcome Resistance investigate_mechanism->overcome_resistance washout Drug Washout & Re-sensitization overcome_resistance->washout combination Combination Therapy (e.g., with phosphodiesterase inhibitors) overcome_resistance->combination new_pam Use a Structurally Different mGluR4 PAM overcome_resistance->new_pam

Caption: Troubleshooting workflow for investigating this compound resistance.

Quantitative Data Summary: Characterizing this compound Resistance

ParameterParental Cell Line (Hypothetical)Resistant Cell Line (Hypothetical)Fold-Change
This compound EC50 (cAMP Assay) 100 nM5 µM50-fold
Maximal Inhibition of Forskolin-stimulated cAMP 85%40%2.1x decrease
mGluR4 mRNA Expression (Relative Quantification) 1.00.33.3x decrease
mGluR4 Protein Expression (Relative Densitometry) 1.00.42.5x decrease
Problem 2: Inconsistent Results with this compound

Inconsistent results may be a prelude to developing resistance or could indicate issues with experimental setup.

FAQs for Inconsistent Results

  • Q: My this compound potency varies between experiments. Why?

    • A: This could be due to variations in cell passage number, cell density at the time of the assay, or slight differences in the concentration of glutamate used for co-stimulation. Ensure you have a tightly controlled protocol.

  • Q: I see a high level of basal mGluR4 activity even without adding glutamate. Is this normal?

    • A: Some cell lines may produce endogenous glutamate, leading to basal activity. Ensure you are using a glutamate-free assay medium. This compound as a PAM should have minimal to no activity in the complete absence of an orthosteric agonist.

Detailed Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol is adapted from general methods for creating drug-resistant cell lines.[10][11][12][13][14]

Workflow for Developing a Resistant Cell Line

start Start with Parental Cell Line determine_ic50 Determine Initial IC50/EC50 of this compound start->determine_ic50 culture_low_dose Culture cells in medium with low-dose this compound (e.g., IC10-IC20) determine_ic50->culture_low_dose monitor_growth Monitor cell growth and viability culture_low_dose->monitor_growth passage_cells Passage surviving cells monitor_growth->passage_cells increase_dose Gradually increase this compound concentration (1.5-2x increments) passage_cells->increase_dose repeat_cycle Repeat culture, monitoring, and passaging for several months increase_dose->repeat_cycle check_resistance Periodically check for shift in IC50/EC50 repeat_cycle->check_resistance resistance_achieved Resistance Achieved? (e.g., >10-fold shift) check_resistance->resistance_achieved resistance_achieved->increase_dose No clone_cells Isolate and expand single-cell clones resistance_achieved->clone_cells Yes characterize_clones Characterize resistant clones clone_cells->characterize_clones

Caption: Workflow for generating a this compound-resistant cell line.

Methodology:

  • Determine Initial Sensitivity: Culture the parental cell line and determine the EC50 of this compound using a functional assay (e.g., cAMP inhibition) in the presence of a fixed EC20 concentration of glutamate.

  • Initial Drug Exposure: Begin by continuously culturing the cells in medium containing this compound at a concentration equivalent to the EC10-EC20.

  • Monitoring and Passaging: Monitor the cells for signs of toxicity and reduced proliferation. When the cells reach approximately 80% confluency and have adapted to the drug concentration, passage them.

  • Dose Escalation: With each subsequent passage, or every few passages, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a common starting point.[11]

  • Iterative Selection: Continue this process of dose escalation and culture for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of this compound.

  • Confirmation of Resistance: Periodically (e.g., every month), perform a functional assay to determine the EC50 of this compound. A significant rightward shift indicates the development of resistance.

  • Clonal Isolation: Once a desired level of resistance is achieved (e.g., >10-fold increase in EC50), isolate single-cell clones by limiting dilution to ensure a homogenous resistant population.

  • Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve vials of cells.

Protocol 2: Quantifying mGluR4 Expression by qPCR

Methodology:

  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard Trizol or column-based method.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix. Use validated primers for the GRM4 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of GRM4 in the resistant cells compared to the parental cells using the ΔΔCt method.

Primer Sequences (Hypothetical - requires validation)

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Human GRM4 GCT GTC TTT GCC TCC ATC ACAGG GTC TCC TCG TAA TCT TCC
Human GAPDH GAG TCA ACG GAT TTG GTC GTTTG ATT TTG GAG GGA TCT CG
Protocol 3: Western Blot for mGluR4 Protein Levels

Methodology:

  • Protein Lysate Preparation: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against mGluR4 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

mGluR4 Signaling and Potential Resistance Mechanisms

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR4 mGluR4 G_protein Gαi/o-βγ mGluR4->G_protein Glutamate + this compound GRK GRK mGluR4->GRK Phosphorylation beta_arrestin β-Arrestin mGluR4->beta_arrestin Binding endosome Endosome (Internalization) AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates beta_arrestin->endosome Internalization mutation Mutation in allosteric site mutation->mGluR4 Alters binding

Caption: mGluR4 signaling and potential points of resistance development.

References

Technical Support Center: Refining VU0364289 Experimental Design for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental designs involving the mGluR4 positive allosteric modulator (PAM) VU0364289 and related compounds. The goal is to enhance reproducibility by addressing common challenges encountered during synthesis, in vitro assays, and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not directly activate the receptor but enhances the receptor's response to the endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site. The potentiation of mGluR4 activity is a potential therapeutic strategy for conditions such as Parkinson's disease. Research efforts at Vanderbilt University have led to the discovery of several novel and selective mGluR4 PAMs.[1]

Q2: I am observing a "flat" structure-activity relationship (SAR) with my analogs of this compound. Is this a common issue?

Yes, shallow or "flat" SAR is a noted challenge in the development of mGluR4 PAMs. This means that even significant structural modifications to the molecule may result in only minor changes in activity. This phenomenon has been observed with multiple chemical scaffolds targeting mGluR4. Researchers at Vanderbilt University have reported this challenge with several series of mGluR4 PAMs.[2] It is crucial to explore diverse chemical scaffolds and utilize sensitive and robust assays to discern meaningful SAR.

Q3: My compound shows good in vitro potency but poor in vivo efficacy. What are the potential reasons?

This is a common challenge in drug discovery. For mGluR4 PAMs, poor in vivo efficacy despite good in vitro potency can be attributed to several factors, including:

  • Poor pharmacokinetic properties: This includes issues with absorption, distribution, metabolism, and excretion (ADME). The compound may have low bioavailability, high clearance, or may not effectively cross the blood-brain barrier.

  • Lack of selectivity: The compound might interact with other receptors or targets in vivo, leading to off-target effects that mask the desired therapeutic outcome.

  • Poor solubility: Low solubility can limit the achievable concentration of the compound at the target site.[3]

It is essential to characterize the pharmacokinetic and selectivity profile of your compound early in the discovery process.

Q4: Are there alternative mGluR4 PAMs developed at Vanderbilt University that I can use as reference compounds?

Yes, the Vanderbilt Center for Neuroscience Drug Discovery has developed and characterized several mGluR4 PAMs. Some notable examples include VU0155041, VU001171, VU0092145, and VU2957 (Valiglurax).[2][3][4] These compounds have been described in the literature with varying degrees of potency, selectivity, and in vivo activity, and can serve as valuable tools for research.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Possible Cause Suggested Solution
High variability in fluorescence-based calcium mobilization assays. Cell health and density variations.Ensure consistent cell seeding density and monitor cell viability. Passage cells for a limited number of times.
Inconsistent dye loading.Optimize dye loading time and temperature. Wash cells gently to avoid cell detachment.
Compound precipitation.Check the solubility of the compound in the assay buffer. Use a lower concentration or add a small amount of a solubilizing agent like DMSO (ensure final concentration is not detrimental to cells).
No potentiation observed in the presence of the PAM. Low concentration of glutamate.Ensure the glutamate concentration used is at the EC20 or a similar sub-maximal level to allow for potentiation to be observed.
Compound inactivity or degradation.Verify the identity and purity of the compound. Use freshly prepared stock solutions.
Incorrect cell line or receptor expression.Confirm the expression and functionality of mGluR4 in the cell line using a known agonist or PAM.
PAM acts as an agonist (activates the receptor in the absence of glutamate). Some mGluR4 PAMs exhibit "ago-PAM" activity.This is a known property of some modulators, such as VU0155041.[3] Characterize this activity by performing concentration-response curves in the absence of glutamate.
In Vivo Study Troubleshooting
Problem Possible Cause Suggested Solution
Lack of efficacy in rodent models of Parkinson's disease (e.g., haloperidol-induced catalepsy). Insufficient brain exposure.Perform pharmacokinetic studies to measure brain and plasma concentrations of the compound. Consider formulation strategies to improve solubility and absorption.
Rapid metabolism.Analyze metabolite profiles to identify major metabolic pathways. Consider chemical modifications to block metabolic hotspots.
Off-target effects.Profile the compound against a panel of other receptors and targets to assess selectivity.
Observed toxicity or adverse effects. Off-target pharmacology.As above, assess selectivity.
Formulation issues.Ensure the vehicle used for administration is well-tolerated.

Experimental Protocols

General Protocol for Synthesis of a Pyrazolo[3,4-d]pyrimidine-based mGluR4 PAM

This protocol is an exemplary method based on the synthesis of related mGluR4 PAMs.[5]

Diagram of Synthetic Workflow

A Starting Material (e.g., Substituted pyrazole) B Cyclization Reaction (e.g., with a pyrimidine precursor) A->B C Functional Group Interconversion (e.g., Halogenation) B->C D Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->D E Final Compound (Purification and Characterization) D->E

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine mGluR4 PAMs.

Methodology:

  • Step 1: Cyclization. React a substituted pyrazole with a suitable pyrimidine precursor (e.g., a malononitrile derivative) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) under reflux to form the pyrazolo[3,4-d]pyrimidine core.

  • Step 2: Functionalization. Introduce a handle for further diversification, such as a halogen (e.g., chlorine or bromine), at a specific position on the pyrazolo[3,4-d]pyrimidine core using a suitable halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide).

  • Step 3: Coupling. Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) between the halogenated intermediate and a desired boronic acid/ester or amine to introduce the final substituent.

  • Step 4: Purification and Characterization. Purify the final compound using techniques such as column chromatography or preparative HPLC. Characterize the compound's identity and purity using methods like NMR, LC-MS, and HRMS.

Protocol for In Vitro Calcium Mobilization Assay

This assay is commonly used to screen for and characterize mGluR4 PAMs in a cell line co-expressing the receptor and a promiscuous G-protein (e.g., Gαqi5) that couples to the calcium signaling pathway.

Diagram of Assay Workflow

A Seed cells expressing mGluR4 and Gαqi5 B Load cells with a calcium-sensitive dye A->B C Add test compound (PAM) B->C D Add glutamate (EC20) C->D E Measure fluorescence change (calcium mobilization) D->E

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Methodology:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing human or rat mGluR4 and a chimeric G-protein (Gαqi5) in appropriate growth medium.

  • Cell Seeding: Seed the cells into 384-well black-walled, clear-bottom plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for a specified time (e.g., 1 hour).

  • Compound Addition: Add the test compound (potential PAM) at various concentrations to the wells and incubate for a defined period.

  • Glutamate Stimulation: Add a sub-maximal concentration of glutamate (EC20) to the wells to stimulate the receptor.

  • Data Acquisition: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) immediately after the addition of glutamate.

  • Data Analysis: Analyze the data to determine the EC50 of the PAM (the concentration at which it produces 50% of its maximal potentiation effect).

Quantitative Data Summary Table (Example)

Compound PAM EC50 (nM) Fold-Shift of Glutamate EC50 Maximal Potentiation (% of Glutamate Max)
VU0155041~200~8~100%
VU001171~650~36~141%
VU2957~65~22~93%

Note: The values presented are approximate and may vary depending on the specific assay conditions.[2][3][4]

Signaling Pathway

Diagram of mGluR4 Signaling Potentiation by a PAM

cluster_0 Cell Membrane mGluR4 mGluR4 G_protein Gi/o mGluR4->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Glutamate Glutamate Glutamate->mGluR4 Binds to orthosteric site PAM This compound (PAM) PAM->mGluR4 Binds to allosteric site ATP ATP

Caption: Simplified signaling pathway of mGluR4 and its potentiation by a PAM.

References

Validation & Comparative

Validating Selective TRPC6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel presents a promising therapeutic avenue for various pathologies, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. This guide provides a comparative overview of key selective TRPC6 inhibitors, their validation data, and the experimental protocols utilized to ascertain their efficacy and selectivity. While the initial query focused on VU0364289, publicly available data on this specific compound is limited. Therefore, this guide will focus on other well-characterized selective TRPC6 inhibitors.

Introduction to TRPC6 and its Role in Disease

TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types.[1] Gain-of-function mutations and overexpression of TRPC6 have been implicated in the pathogenesis of several diseases, making it an attractive target for therapeutic intervention.[1][2] The primary signaling pathway downstream of TRPC6 activation involves the calcium-dependent phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-hypertrophic and pro-fibrotic genes.[1][3]

Comparative Analysis of Selective TRPC6 Inhibitors

The development of potent and selective TRPC6 inhibitors has been a significant challenge. The following table summarizes the quantitative data for some of the most promising selective TRPC6 inhibitors based on available literature.

CompoundTarget(s)IC50 (TRPC6)SelectivityExperimental SystemReference
BI-749327 TRPC613 nM (mouse)85-fold vs TRPC3, 42-fold vs TRPC7HEK293 cells[3]
SH045 TRPC6~low nanomolarHigh selectivityNot specified[4]
SAR7334 TRPC67.9 nM30-fold vs TRPC3, 24-fold vs TRPC7Patch-clamp on TRPC6-expressing cells[1]
GSK2332255B TRPC3/TRPC6Not specified for TRPC6 aloneCo-inhibition of TRPC3Not specified[1]

Experimental Protocols for Inhibitor Validation

The validation of a selective TRPC6 inhibitor relies on a series of well-defined experimental protocols to assess its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity and its inhibition.

Objective: To determine the dose-dependent inhibitory effect of a compound on TRPC6 channel currents.

Cell Line: HEK293 cells stably or transiently expressing human or mouse TRPC6.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES (pH 7.2).[5]

Procedure:

  • HEK293-TRPC6 cells are plated on glass coverslips at a low density.

  • A high-resistance (>1 GΩ) seal is formed between the patch pipette and a single cell.

  • The whole-cell configuration is achieved by rupturing the cell membrane.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • TRPC6 channels are activated by perfusing the cell with an agonist such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) (e.g., 100 µM).[5]

  • Once a stable current is recorded, the test inhibitor is applied at various concentrations to determine the dose-dependent inhibition.

  • Currents are typically elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).[5]

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration, an indicator of TRPC6 channel activity.

Objective: To assess the inhibitory effect of a compound on agonist-induced calcium influx through TRPC6 channels.

Cell Line: HEK293 cells stably expressing TRPC6.

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]

  • TRPC6 agonist (e.g., OAG).[5]

  • Hanks' Balanced Salt Solution (HBSS).[5]

Procedure:

  • Seed HEK293-TRPC6 cells into a black, clear-bottom 96-well plate.

  • Load the cells with a calcium indicator dye (e.g., 2 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.[5]

  • Wash the cells twice with HBSS to remove excess dye.

  • Incubate the cells with various concentrations of the test inhibitor or vehicle control for 10-20 minutes.[5]

  • Record baseline fluorescence using a fluorescence plate reader.

  • Stimulate calcium influx by adding a TRPC6 agonist (e.g., 50-100 µM OAG).[5]

  • Record the change in fluorescence intensity for 3-5 minutes.

  • Calculate the percentage of inhibition for each concentration relative to the agonist-only response to determine the IC50 value.[5]

NFAT Activation Assay

This reporter gene assay evaluates the functional downstream consequences of TRPC6 inhibition.

Objective: To determine if the inhibitor can block the TRPC6-mediated activation of the NFAT signaling pathway.

Method:

  • Cell Line: HEK293T cells.

  • Transfection: Co-transfect cells with a plasmid encoding TRPC6 and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.[1]

  • Procedure:

    • After transfection, incubate the cells with the test inhibitor at various concentrations.

    • Stimulate the cells to activate TRPC6 (e.g., with an agonist or by overexpressing a gain-of-function mutant).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the inhibitor indicates a blockade of the TRPC6-NFAT pathway.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TRPC6 signaling pathway and a general experimental workflow for inhibitor validation.

TRPC6_Signaling_Pathway GPCR GPCR Activation (e.g., Ang II) PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Expression Gene Expression (Hypertrophy, Fibrosis) Nucleus->Gene_Expression alters Inhibitor Selective TRPC6 Inhibitor Inhibitor->TRPC6 blocks

Caption: The TRPC6 signaling pathway leading to NFAT activation.

Experimental_Workflow start Start: Potent TRPC6 Inhibitor Candidate electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology calcium_imaging Calcium Imaging Assay start->calcium_imaging dose_response Determine IC50 electrophysiology->dose_response calcium_imaging->dose_response selectivity_panel Selectivity Profiling (vs. other TRP channels) dose_response->selectivity_panel nfat_assay NFAT Activation Assay selectivity_panel->nfat_assay downstream_effects Assess Downstream Functional Effects nfat_assay->downstream_effects in_vivo In Vivo Disease Model Studies downstream_effects->in_vivo end Validated Selective TRPC6 Inhibitor in_vivo->end

Caption: A general experimental workflow for validating a selective TRPC6 inhibitor.

References

comparing VU0364289 to other TRPC6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to TRPC6 Inhibitors: A Comparative Analysis for Novel Drug Development

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that has emerged as a significant therapeutic target for a variety of pathologies, including cardiac hypertrophy, renal diseases such as focal segmental glomerulosclerosis (FSGS), and pulmonary hypertension.[1][2][3][4] Increased TRPC6 activity, either through enhanced gene expression or gain-of-function mutations, leads to aberrant calcium signaling, which in turn activates downstream pathways like the calcineurin-nuclear factor of activated T-cells (NFAT) pathway, promoting pathological cellular changes.[2][5] Consequently, the development of potent and selective TRPC6 inhibitors is a key focus for researchers in academia and the pharmaceutical industry.

This guide provides a comparative overview of several prominent TRPC6 inhibitors, offering a benchmark for the evaluation of new chemical entities such as VU0364289. While direct data for this compound is not publicly available, this document will equip researchers with the necessary context to position novel compounds within the existing landscape of TRPC6-targeted therapeutics. We will delve into the performance of established inhibitors, supported by experimental data, and provide detailed methodologies for key assays.

Comparative Performance of TRPC6 Inhibitors

The efficacy of a TRPC6 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other closely related TRP channels, particularly TRPC3 and TRPC7. The following table summarizes the in vitro potency and selectivity of several well-characterized TRPC6 inhibitors.

CompoundTarget SpeciesIC50 (nM) vs. TRPC6IC50 (nM) vs. TRPC3IC50 (nM) vs. TRPC7Selectivity (Fold) vs. TRPC3Selectivity (Fold) vs. TRPC7Reference
BI-749327 Mouse131,1005508542[1][2]
Human19----[6]
Guinea Pig15----[6]
SAR7334 -7.9282226~36~29[7][8]
PCC0208057 -See Note 1----[9]
Larixyl Acetate Human5806,830-~12-[8]
GSK2332255B -See Note 2See Note 2---[10]
GSK2833503A -See Note 2See Note 2---[10][11]
DS88790512 -11----[9]
SH045 -5.8----[9]

Note 1: The IC50 for PCC0208057 was determined by Ca2+ assay (Fluo-4), but a specific numerical value is not provided in the search results.[9] Note 2: GSK2332255B and GSK2833503A are described as potent and selective inhibitors of both TRPC3 and TRPC6, with nanomolar potency.[10][11]

Signaling Pathway of TRPC6 Inhibition

TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC6, leading to an influx of Ca2+. This rise in intracellular Ca2+ activates calcineurin, which then dephosphorylates NFAT, allowing its translocation to the nucleus to initiate the transcription of pro-hypertrophic and pro-fibrotic genes.[1][5][12] TRPC6 inhibitors block this cascade by preventing the initial Ca2+ influx through the TRPC6 channel.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG TRPC6 TRPC6 DAG->TRPC6 activates Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx Inhibitor TRPC6 Inhibitor (e.g., this compound) Inhibitor->TRPC6 inhibits Calcineurin Calcineurin Ca2_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocation Gene_Expression Gene Expression (Hypertrophy, Fibrosis) NFAT_n->Gene_Expression promotes

Caption: TRPC6 signaling pathway and the point of inhibition.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of TRPC6 inhibitors. Below are detailed protocols for two key assays used to characterize these compounds.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through TRPC6 channels and is essential for determining the potency and mechanism of action of an inhibitor.[1][13]

Objective: To measure the inhibitory effect of a test compound on TRPC6 currents in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the TRPC6 channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • TRPC6 activator (e.g., 100 µM 1-oleoyl-2-acetyl-sn-glycerol, OAG).

  • Test inhibitor (e.g., this compound) solubilized in a suitable solvent (e.g., DMSO).

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2. Adjust pH to 7.4 with NaOH.[1]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[1]

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.[1]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[1]

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.[1]

  • Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply positive pressure. Upon contact with the cell membrane, release the pressure to form a gigaohm seal (>1 GΩ).[1]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1]

  • Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents. Record baseline currents.[1]

  • Channel Activation: Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a robust TRPC6 current.[1]

  • Inhibition Assay: Once a stable activated current is achieved, perfuse the cell with a solution containing the test inhibitor at various concentrations. Record the inhibition of the TRPC6 current.

  • Data Analysis: The inhibitory effect is calculated as the percentage reduction in the OAG-activated current. The IC50 value is determined by fitting the concentration-response data to a logistic function.

Patch_Clamp_Workflow start Start: TRPC6-expressing cells prep Cell Plating & Pipette Pulling start->prep setup Mount cells & Perfuse with bath solution prep->setup seal Form Gigaohm Seal setup->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents (-60 mV holding potential) whole_cell->baseline activate Activate TRPC6 with OAG baseline->activate inhibit Apply TRPC6 Inhibitor (e.g., this compound) activate->inhibit record Record Inhibited Currents inhibit->record analyze Data Analysis: Calculate IC50 record->analyze end End analyze->end

Caption: Workflow for a whole-cell patch-clamp experiment.

Fluorescence-Based Calcium Imaging

This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.[9][13]

Objective: To determine the IC50 of a test compound by measuring its ability to block agonist-induced calcium influx in TRPC6-expressing cells.

Materials:

  • HEK293-TRPC6 cells.

  • 96-well black-walled, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPC6 agonist (e.g., 50-100 µM OAG).[13]

  • Test inhibitor (e.g., this compound).

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed HEK293-TRPC6 cells into a 96-well plate and incubate for 24 hours.[13]

  • Dye Loading: Remove the culture medium and incubate the cells with Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and add HBSS containing various concentrations of the test inhibitor or vehicle control. Incubate for 10-20 minutes.[13]

  • Baseline Reading: Place the plate in the fluorescence plate reader and record baseline fluorescence for 30-60 seconds.[13]

  • Agonist Stimulation: Add a TRPC6 agonist to stimulate calcium influx and record the change in fluorescence intensity for 3-5 minutes.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the agonist-only response to determine the IC50 value.[13]

Conclusion

The landscape of TRPC6 inhibitors is rapidly evolving, with several potent and selective compounds now available for preclinical and clinical investigation. Compounds like BI-749327 and SAR7334 have demonstrated significant promise in animal models of cardiac and renal disease.[2][7] For a novel inhibitor such as this compound to be considered a valuable addition to this field, it must demonstrate comparable or superior potency and selectivity. The experimental protocols and comparative data presented in this guide provide a robust framework for such an evaluation. By systematically characterizing new chemical entities using these standardized assays, researchers can effectively benchmark their performance and identify promising candidates for further development as therapeutics for TRPC6-mediated diseases.

References

A Comparative Guide to TRPC6 Inhibitors: SAR7334 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two putative Transient Receptor Potential Canonical 6 (TRPC6) inhibitors, VU0364289 and SAR7334. TRPC6 is a non-selective cation channel implicated in a variety of physiological and pathological processes, making it a significant target for drug discovery. While SAR7334 is a well-characterized and potent TRPC6 inhibitor, publicly available data on this compound as a TRPC6 inhibitor is not available at the time of this publication. Therefore, this guide will focus on the experimental data and methodologies associated with SAR7334, providing a benchmark for the evaluation of any emerging TRPC6 inhibitors.

Performance and Properties of SAR7334

SAR7334 has been identified as a novel, highly potent, and bioavailable inhibitor of TRPC6 channels.[1][2][3] Its efficacy and selectivity have been demonstrated in a variety of in vitro and in vivo experimental systems.

Quantitative Data Summary

The following tables summarize the key quantitative data for SAR7334's inhibitory activity on TRPC6 and other related TRPC channels.

Table 1: Potency of SAR7334 on TRPC6

Assay TypeIC50 (nM)
TRPC6-mediated Ca2+ influx9.5[2][3]
TRPC6 currents (Patch-clamp)7.9[1][2][3][4]

Table 2: Selectivity Profile of SAR7334

TRPC ChannelIC50 (nM) for Ca2+ influxFold Selectivity vs. TRPC6
TRPC3282[2][3]~30x
TRPC7226[2][3]~24x
TRPC4Not affected-
TRPC5Not affected-

Experimental Protocols

The characterization of TRPC6 inhibitors like SAR7334 relies on established biophysical and cell-based assays. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPC6 channel in the cell membrane.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on TRPC6 channel currents.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human TRPC6 channel.

  • Cells are plated on glass coverslips for recording.

Recording Procedure:

  • A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution (e.g., containing Cs+ as the main cation and EGTA to buffer calcium).

  • A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • The cell membrane under the pipette is ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

  • TRPC6 channels are activated using a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).

  • Once a stable baseline current is established, the test inhibitor (e.g., SAR7334) is perfused at increasing concentrations.

  • The inhibition of the OAG-induced current is measured at each concentration.

  • The dose-response curve is plotted to calculate the IC50 value.

Calcium Influx Assays

These assays measure the change in intracellular calcium concentration ([Ca2+]i) upon TRPC6 channel activation and inhibition.

Objective: To determine the IC50 of a compound on TRPC6-mediated calcium entry.

Cell Preparation:

  • HEK293 cells stably expressing TRPC6 are seeded in a multi-well plate.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • After loading, the cells are washed with a physiological buffer to remove excess dye.

Assay Procedure:

  • The plate is placed in a fluorescence plate reader.

  • A baseline fluorescence reading is taken.

  • The cells are pre-incubated with various concentrations of the test inhibitor for a defined period.

  • TRPC6 channels are activated with an agonist (e.g., OAG).

  • The change in fluorescence, indicating the influx of calcium, is monitored over time.

  • The inhibitory effect of the compound at each concentration is calculated relative to the control (agonist alone).

  • The dose-response data is used to determine the IC50.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involving TRPC6 and a typical workflow for inhibitor screening and validation.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane TRPC6 TRPC6 Ca_influx TRPC6->Ca_influx GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC6 Activates Downstream Downstream Effectors (e.g., Calcineurin, NFAT) Ca_influx->Downstream Elevated [Ca²⁺]i Response Cellular Response (e.g., Gene Transcription, Cytoskeletal Rearrangement) Downstream->Response

Caption: TRPC6 signaling pathway initiated by GPCR/RTK activation.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Influx Assay) Hits Initial Hits HTS->Hits Dose_Response Dose-Response Analysis (IC50 Determination) Hits->Dose_Response Electrophysiology Patch-Clamp Electrophysiology (Mechanism of Action) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. other TRP channels) Electrophysiology->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Candidate Lead Candidate Efficacy->Candidate

Caption: A typical workflow for TRPC6 inhibitor discovery and development.

Conclusion

SAR7334 stands as a potent and selective TRPC6 inhibitor with a well-documented pharmacological profile. The data presented here, derived from standard and robust experimental methodologies, establishes a benchmark for the field. While a direct comparison with this compound is not possible due to the absence of published data for the latter, the information on SAR7334 provides a valuable resource for researchers seeking to understand and target TRPC6-mediated signaling pathways. Future studies on novel TRPC6 inhibitors will benefit from comparison to the established profile of compounds like SAR7334.

References

Cross-Validation of VU0364289 Effects with TRPC6 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known physiological effects of Transient Receptor Potential Canonical 6 (TRPC6) channel knockout in mouse models and the anticipated effects of the TRPC6 inhibitor, VU0364289. To date, a direct experimental comparison of this compound in wild-type versus TRPC6 knockout animals has not been published. This document, therefore, presents an indirect cross-validation based on existing literature to inform experimental design and hypothesis generation for future studies.

Executive Summary

TRPC6 is a non-selective cation channel implicated in the pathophysiology of cardiovascular and renal diseases. Genetic deletion of TRPC6 in mouse models has revealed its role in blood pressure regulation and the progression of renal fibrosis. This compound is a chemical probe that has been identified as an inhibitor of TRPC6. While direct comparative studies are lacking, this guide synthesizes data from separate lines of research to predict the outcomes of pharmacological inhibition of TRPC6 with this compound and compares them to the phenotype of TRPC6 knockout mice. The primary endpoints for comparison are blood pressure regulation and renal fibrosis.

Data Presentation: Indirect Comparison of TRPC6 Knockout Phenotype and Predicted this compound Effects

The following tables summarize quantitative data from studies on TRPC6 knockout mice and the expected outcomes of this compound administration based on its inhibitory action on TRPC6.

Table 1: Comparison of Effects on Blood Pressure

ParameterTRPC6 Knockout MicePredicted Effect of this compound in Wild-Type MiceRationale for Prediction
Systolic Blood Pressure Elevated[1][2]Reduction in hypertension modelsInhibition of TRPC6 is expected to counteract pathways leading to vasoconstriction.
Vascular Smooth Muscle Contractility Increased agonist-induced contractility[1][2]Decreased agonist-induced contractilityThis compound would block the cation influx mediated by TRPC6 in vascular smooth muscle cells, reducing depolarization and subsequent contraction.

Table 2: Comparison of Effects on Renal Fibrosis

ParameterTRPC6 Knockout Mice in Disease Models (e.g., UUO)Predicted Effect of this compound in Wild-Type Mice with Induced Renal FibrosisRationale for Prediction
Glomerulosclerosis Reduced in some models of kidney disease[3][4]Amelioration of glomerulosclerosisBy inhibiting TRPC6, this compound is expected to mitigate podocyte damage and subsequent scarring.
Tubulointerstitial Fibrosis Reduced in models like Unilateral Ureteral Obstruction (UUO)Attenuation of tubulointerstitial fibrosisInhibition of TRPC6-mediated signaling in renal fibroblasts and epithelial cells is predicted to reduce fibrotic processes.
Expression of Fibrotic Markers (e.g., TGF-β, α-SMA) Downregulated in the absence of TRPC6Downregulation of fibrotic markersThis compound is expected to suppress the signaling pathways that lead to the expression of key fibrotic proteins.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on common practices in the field and should be adapted for specific experimental designs.

Animal Models
  • TRPC6 Knockout Mice: Generation of TRPC6 knockout mice has been previously described.[1] These mice, along with wild-type littermates, should be used for comparative studies. The genetic background of the mice should be consistent across all experimental groups.

  • Disease Induction: For renal fibrosis studies, the Unilateral Ureteral Obstruction (UUO) model is commonly used to induce robust fibrosis.

Administration of this compound
  • Formulation: this compound should be dissolved in a suitable vehicle (e.g., DMSO followed by dilution in saline or a solution of 0.5% hydroxypropyl methylcellulose). The final concentration of the vehicle should be kept low and consistent across all treatment groups, including the vehicle control group.

  • Route of Administration: Oral gavage or intraperitoneal injection are common routes for in vivo administration in mice. The choice of route should be based on the pharmacokinetic properties of this compound.

  • Dosing: The optimal dose of this compound would need to be determined in preliminary dose-ranging studies.

Measurement of Blood Pressure
  • Tail-Cuff Plethysmography: This is a non-invasive method for measuring systolic blood pressure in conscious mice. Mice should be acclimated to the procedure to minimize stress-induced fluctuations in blood pressure.

  • Telemetry: For continuous and more accurate blood pressure monitoring, radiotelemetric transmitters can be surgically implanted into the carotid artery or abdominal aorta.

Assessment of Renal Fibrosis
  • Histology: Kidneys should be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections can be stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.

  • Immunohistochemistry: Staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and Transforming Growth Factor-beta (TGF-β) can be performed on kidney sections.

  • Quantitative Real-Time PCR (qRT-PCR): RNA can be extracted from kidney tissue to quantify the mRNA expression levels of profibrotic genes.

  • Western Blotting: Protein can be extracted from kidney tissue to quantify the levels of fibrotic proteins.

Mandatory Visualizations

Signaling Pathways

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx GPCR GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG DAG->TRPC6 activates Calcineurin Calcineurin Ca2_ion->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT (active) NFAT->NFAT_nuc translocates Gene_Expression Gene Expression (e.g., Fibrosis) NFAT_nuc->Gene_Expression promotes Agonist Agonist (e.g., Angiotensin II) Agonist->GPCR This compound This compound This compound->TRPC6 inhibits

Caption: TRPC6 signaling pathway in renal and vascular cells.

Experimental Workflow

Experimental_Workflow cluster_animals Animal Groups cluster_procedures Procedures cluster_analysis Analysis WT_Vehicle Wild-Type + Vehicle Disease_Induction Disease Induction (e.g., UUO for fibrosis) WT_Vehicle->Disease_Induction WT_this compound Wild-Type + this compound WT_this compound->Disease_Induction KO_Vehicle TRPC6 KO + Vehicle KO_Vehicle->Disease_Induction KO_this compound TRPC6 KO + this compound KO_this compound->Disease_Induction Treatment Treatment Administration Disease_Induction->Treatment Monitoring Endpoint Measurement (Blood Pressure, Renal Function) Treatment->Monitoring Tissue_Collection Tissue Collection (Kidneys, Aorta) Monitoring->Tissue_Collection Histology Histology & IHC Tissue_Collection->Histology Molecular_Analysis qRT-PCR & Western Blot Tissue_Collection->Molecular_Analysis Data_Comparison Data Comparison & Statistical Analysis Histology->Data_Comparison Molecular_Analysis->Data_Comparison

Caption: Hypothetical workflow for a direct comparison study.

Conclusion

While a direct comparative study of this compound in wild-type versus TRPC6 knockout mice is not yet available, the existing evidence strongly suggests that pharmacological inhibition of TRPC6 with this compound will phenocopy many of the renal and cardiovascular characteristics observed in TRPC6 knockout animals, particularly in the context of disease models. The provided experimental framework offers a robust starting point for researchers aiming to directly validate these effects and further elucidate the therapeutic potential of TRPC6 inhibition. Such studies are crucial for the continued development of selective TRPC6 inhibitors for the treatment of chronic kidney and cardiovascular diseases.

References

Comparative Analysis of TRPC6 Inhibitors: A Deep Dive into BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches for publicly available information, data regarding the compound VU0364289 remains elusive. Therefore, a direct comparative analysis with BI-749327 cannot be provided at this time. This guide will focus on a comprehensive overview of the well-characterized TRPC6 inhibitor, BI-749327, to offer valuable insights for researchers, scientists, and drug development professionals.

BI-749327: A Potent and Selective TRPC6 Antagonist

BI-749327 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various pathological processes, particularly in cardiac and renal diseases.[1][2][3][4] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of TRPC6.

Data Presentation: A Quantitative Overview of BI-749327's Profile

The following table summarizes the key quantitative data for BI-749327, highlighting its potency and selectivity.

Parameter Species Value Reference
IC50 (TRPC6) Mouse13 nM[1][2][3][4]
Human19 nM[1][2]
Guinea Pig15 nM[1][2]
Selectivity vs. TRPC3 Mouse85-fold (IC50 = 1,100 nM)[1][2][3][4]
Selectivity vs. TRPC7 Mouse42-fold (IC50 = 550 nM)[1][2][3][4]
Selectivity vs. TRPC5 Not Specified>700-fold[2]
Selectivity vs. TRPM8, TRPV1, TRPA1, Nav1.5 Human>500-fold[2]
Selectivity vs. Kv11.1 (hERG) Human>150-fold[2]
Oral Bioavailability MouseYes[1][2][3][4]
Half-life (t1/2) Mouse8.5–13.5 hours[2][3][4]
Mechanism of Action and Signaling Pathway

BI-749327 functions by directly inhibiting the TRPC6 ion channel, thereby blocking the influx of cations, primarily Ca2+, into the cell. This inhibition has significant downstream effects on cellular signaling pathways. A key pathway modulated by TRPC6 is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2][3][5] Increased intracellular Ca2+ through TRPC6 activates calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression involved in pathological processes like hypertrophy and fibrosis.[2][3][5] By blocking TRPC6, BI-749327 effectively suppresses NFAT activation and the subsequent expression of pro-hypertrophic and pro-fibrotic genes.[1][2][3][5]

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane TRPC6 TRPC6 Ca2_influx Ca2+ Influx TRPC6->Ca2_influx Agonist Agonist Agonist->TRPC6 Activates BI-749327 BI-749327 BI-749327->TRPC6 Inhibits Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Expression Gene Expression (Hypertrophy, Fibrosis) Nucleus->Gene_Expression Promotes Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Patch_Clamp Whole-Cell Patch Clamp (Potency & Selectivity) PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Half-life) Patch_Clamp->PK_Studies NFAT_Assay NFAT Reporter Assay (Functional Activity) NFAT_Assay->PK_Studies Efficacy_Models Disease Models (e.g., Cardiac Hypertrophy, Renal Fibrosis) PK_Studies->Efficacy_Models Compound_Synthesis BI-749327 Synthesis Compound_Synthesis->Patch_Clamp Compound_Synthesis->NFAT_Assay

References

Confirming M5 Receptor Engagement In Vivo: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target in a living system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for confirming in vivo target engagement of VU0364289, a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR), with a focus on practical, data-driven approaches.

Given the current absence of a dedicated positron emission tomography (PET) radioligand for the M5 receptor, this guide will focus on two powerful alternative strategies: a pharmacodynamic readout using in vivo microdialysis and a direct target-binding assay using the Cellular Thermal Shift Assay (CETSA). To provide a comprehensive comparison, we will reference data from the well-characterized and structurally analogous M5 NAM, ML375.

Compound Comparison: this compound vs. ML375

A direct comparison of the in vitro pharmacological profiles of this compound and ML375 is essential for interpreting in vivo target engagement data. Both compounds are selective NAMs for the M5 receptor.

CompoundTargetAssay TypePotency (IC₅₀)SelectivityReference
This compound M5 mAChR--Selective M5 NAM[1]
ML375 Human M5 mAChRFunctional Assay300 nM>100-fold vs M1-M4[2][3]
Rat M5 mAChRFunctional Assay790 nM>38-fold vs M1-M4[2][3]

Further in vitro characterization of this compound would be beneficial for a more complete comparative analysis.

In Vivo Target Engagement Methodologies

The following sections detail two distinct yet complementary approaches to confirm that this compound engages the M5 receptor in vivo.

Pharmacodynamic Readout: In Vivo Microdialysis

Principle: The M5 receptor is known to modulate the release of dopamine in specific brain regions, such as the striatum and nucleus accumbens.[4][5][6] By acting as a NAM, this compound is expected to decrease dopamine release. In vivo microdialysis allows for the sampling of extracellular fluid from these brain regions in freely moving animals, and the subsequent quantification of dopamine levels provides an indirect but physiologically relevant measure of M5 receptor engagement.[7][8]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgery: Under anesthesia, guide cannulae are stereotaxically implanted targeting the desired brain region (e.g., nucleus accumbens or striatum). Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

  • Compound Administration: this compound or vehicle is administered (e.g., intraperitoneally).

  • Post-Dosing Collection: Dialysate collection continues for several hours to monitor changes in dopamine concentration.

  • Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation:

Treatment GroupBrain RegionPeak Change in Dopamine Release (mean ± SEM)Time to Peak Effect (minutes)
VehicleNucleus Accumbens--
This compound (Dose 1)Nucleus Accumbens--
This compound (Dose 2)Nucleus Accumbens--
ML375 (Reference)Nucleus AccumbensReported to decrease electrically evoked dopamine release-

This table is a template for presenting quantitative data. Specific values for this compound would be generated from experimental studies.

Signaling Pathway:

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft ACh Acetylcholine (ACh) M5 M5 Receptor ACh->M5 Binds Dopamine_Vesicle Dopamine Vesicles M5->Dopamine_Vesicle Modulates Release This compound This compound (NAM) This compound->M5 Inhibits Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis

M5 Receptor Modulation of Dopamine Release
Direct Target Engagement: In Vivo Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique that directly assesses the binding of a compound to its target protein in a physiological context. The principle is based on the ligand-induced thermal stabilization of the target protein. When a tissue sample is heated, proteins denature and aggregate. However, if a drug is bound to its target protein, the protein is stabilized and remains in solution at higher temperatures. This change in thermal stability can be quantified to confirm target engagement.

Experimental Protocol:

  • Animal Model and Dosing: C57BL/6J mice are administered this compound or vehicle.

  • Tissue Collection: At a specified time point after dosing, animals are euthanized, and the brain is rapidly dissected and placed on ice.

  • Tissue Homogenization: The brain tissue is homogenized in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquots of the homogenate are heated to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) followed by cooling.

  • Separation of Soluble and Aggregated Fractions: The heated samples are centrifuged to pellet the aggregated proteins.

  • Protein Quantification: The amount of soluble M5 receptor in the supernatant is quantified by Western blotting or other sensitive protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble M5 receptor as a function of temperature. A shift in the melting curve in the drug-treated group compared to the vehicle group indicates target engagement.

Data Presentation:

Treatment GroupTissueMelting Temperature (Tm) (°C)ΔTm (°C) vs. Vehicle
VehicleBrain--
This compound (Dose 1)Brain--
This compound (Dose 2)Brain--

This table is a template for presenting quantitative data. Specific values for this compound would be generated from experimental studies.

Experimental Workflow:

Start Dose Animal with this compound or Vehicle Collect Collect Brain Tissue Start->Collect Homogenize Homogenize Tissue Collect->Homogenize Heat Apply Heat Gradient Homogenize->Heat Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Heat->Centrifuge Analyze Analyze Soluble Fraction for M5 Receptor (e.g., Western Blot) Centrifuge->Analyze Result Determine Melting Curve Shift Analyze->Result

In Vivo CETSA Workflow for Target Engagement

Alternative and Complementary Approaches

While this guide focuses on in vivo microdialysis and CETSA, other methods can provide valuable complementary data:

  • Ex Vivo Receptor Occupancy Assays: This technique involves administering the drug to the animal, followed by harvesting the brain tissue. The amount of drug bound to the M5 receptor is then quantified using radioligand binding assays on tissue homogenates.[2] This can provide a quantitative measure of receptor occupancy at a specific time point.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By correlating the plasma and brain concentrations of this compound over time with the observed pharmacodynamic effects (e.g., changes in dopamine release), a PK/PD model can be developed. This model can help to establish a quantitative relationship between drug exposure and target engagement.

Conclusion

Confirming in vivo target engagement of this compound is achievable through a combination of well-established methodologies. The pharmacodynamic approach of in vivo microdialysis provides a functional readout of M5 receptor modulation in a physiologically relevant context. In parallel, in vivo CETSA offers a direct and robust method to confirm the physical interaction of this compound with the M5 receptor in the brain. By employing these complementary strategies and comparing the findings with data from analogous compounds like ML375, researchers can build a strong evidence base for the in vivo target engagement of this compound, a critical milestone in its development as a potential therapeutic agent.

References

A Head-to-Head Comparison of TRPC6 Inhibitors: Larixyl Acetate vs. Apecotrep (Trpc6-IN-3)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel presents a promising therapeutic avenue for a variety of pathologies, including kidney disease, cardiac hypertrophy, and pulmonary hypertension. This guide provides a comparative analysis of two TRPC6 inhibitors: the natural product larixyl acetate and the novel synthetic compound Apecotrep, also known as Trpc6-IN-3.

While comprehensive head-to-head experimental data is not extensively available in the public domain, this guide synthesizes the existing information on their potency, selectivity, and mechanisms of action. It also provides detailed experimental protocols for evaluating TRPC6 inhibitors, empowering researchers to conduct their own comparative studies.

Overview of TRPC6 and Its Role in Disease

TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into cells.[1] It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] Dysregulation of TRPC6 activity, often due to gain-of-function mutations or overexpression, is implicated in various diseases.[1] For instance, in the kidneys, excessive Ca²⁺ influx through TRPC6 in podocytes can lead to cellular injury and focal segmental glomerulosclerosis (FSGS).[1] In the cardiovascular system, TRPC6 contributes to pathological cardiac hypertrophy and fibrosis.[1]

Comparative Analysis: Larixyl Acetate vs. Apecotrep (Trpc6-IN-3)

A detailed comparison of the available data on larixyl acetate and Apecotrep (Trpc6-IN-3) is presented below. It is important to note that publicly available data for Apecotrep (Trpc6-IN-3) is limited compared to larixyl acetate.

Data Presentation: Quantitative Comparison
FeatureLarixyl AcetateApecotrep (Trpc6-IN-3)
Compound Type Natural Product (diterpene)Synthetic Small Molecule
Reported IC₅₀ for TRPC6 0.1-0.6 µM[2][3]Potent inhibitor (specific IC₅₀ not publicly available)[4][5]
Selectivity Profile ~12-fold vs. TRPC3~5-fold vs. TRPC7[2][3]Selective for TRPC6 (quantitative selectivity profile not publicly available)[6]
Oral Bioavailability Data not availableOrally active[4][5]
CAS Number 4608-49-52311863-36-0[6]
Molecular Formula C₂₂H₃₆O₃C₂₂H₂₂FN₅O₃[4]
Molecular Weight 364.5 g/mol 423.45 g/mol [4]
Mechanism of Action and Therapeutic Potential

Larixyl Acetate , a primary constituent of larch resin, has been identified as a selective inhibitor of TRPC6.[2] It effectively blocks Ca²⁺ entry and ionic currents through TRPC6 channels.[2][7] Studies have demonstrated its efficacy in various preclinical models, including protecting against traumatic brain injury-induced endothelial dysfunction and reducing neuropathic pain.[8][9] However, one study has suggested that larixyl acetate may also inhibit TRPM3 channels, indicating that it may not be entirely specific to TRPC6.[10]

Apecotrep (Trpc6-IN-3) is described as a potent and orally active selective inhibitor of TRPC6.[4][5] By inhibiting TRPC6, it modulates intracellular calcium concentrations and membrane potential.[5] Its potential therapeutic applications are being explored in the context of respiratory system diseases.[5] The uniqueness of Apecotrep is suggested to lie in its selective inhibition of TRPC6 without significantly affecting other related channels, making it a valuable tool for dissecting the specific roles of TRPC6.[6]

Signaling Pathways and Experimental Workflows

The inhibition of TRPC6 by compounds like larixyl acetate and Apecotrep can modulate several downstream signaling pathways. A key pathway involves the calcineurin-NFAT (Nuclear Factor of Activated T-cells) axis, which is critical in the development of cardiac hypertrophy.

TRPC6 Signaling Pathway

TRPC6_Signaling cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates Larixyl Larixyl Acetate Larixyl->TRPC6 Inhibits Apecotrep Apecotrep (Trpc6-IN-3) Apecotrep->TRPC6 Inhibits Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., Hypertrophy) NFAT->Gene_Transcription Translocates to Nucleus & Activates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A1 Cytotoxicity Assay (e.g., CCK8) A2 Calcium Influx Assay (Fluorescence-based) A1->A2 Determine non-toxic concentration range A3 Patch-Clamp Electrophysiology (Whole-Cell) A2->A3 Determine IC₅₀ A4 Selectivity Profiling (vs. other TRPC channels) A3->A4 Confirm inhibition & mechanism B1 Pharmacokinetic Studies (Bioavailability, Half-life) A4->B1 Assess in vivo suitability B2 Efficacy in Disease Models (e.g., Cardiac Hypertrophy, Renal Fibrosis) B1->B2 B3 Toxicity Assessment B2->B3

References

Validating the Specificity of Small Molecule Inhibitors: A Comparative Guide Using VU0364289 and siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating the specificity of the small molecule VU0364289 by contrasting its effects with those of targeted small interfering RNA (siRNA).

The central premise of this approach is that if this compound and an siRNA designed to silence the expression of its intended target protein produce the same biological effect, it provides strong evidence that the compound's activity is indeed mediated through that specific target. Conversely, divergent outcomes may indicate off-target effects of the small molecule or highlight distinct biological consequences of protein inhibition versus protein depletion.

Introduction to Target Validation using siRNA

Small molecule inhibitors can sometimes interact with multiple proteins within a cell, leading to off-target effects that can confound experimental results and pose safety risks in a therapeutic context. RNA interference (RNAi), particularly through the use of siRNA, offers a highly specific method to transiently reduce the expression of a single protein. By comparing the phenotypic and signaling outcomes of treating cells with this compound to those observed after transfection with a validated siRNA against its putative target, researchers can gain a clearer understanding of the compound's on-target activity.

This guide outlines the necessary experimental protocols, data presentation strategies, and visual workflows to effectively perform and interpret these validation studies.

Experimental Protocols

A rigorous comparison requires carefully designed and executed experiments. Below are detailed methodologies for the key experimental arms of this validation strategy.

siRNA-Mediated Knockdown of the Target Protein

Objective: To specifically reduce the cellular levels of the protein targeted by this compound.

Materials:

  • Cell line expressing the target protein of this compound

  • Validated siRNA sequence targeting the mRNA of the target protein

  • Non-targeting (scramble) siRNA control

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies for Western blotting (primary antibody against the target protein, loading control antibody like GAPDH or β-actin, and a secondary antibody)

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20 pmol of siRNA (either target-specific or scramble control) in 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of complete medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal knockdown time should be determined empirically.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in 100-200 µL of lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blot Analysis:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein and a loading control.

    • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

This compound Treatment

Objective: To assess the pharmacological effect of this compound on cellular signaling and phenotype.

Materials:

  • Cell line used in the siRNA experiment

  • This compound (with a known inactive structural analog to serve as a negative control, if available)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Reagents for the specific downstream assay (e.g., cell viability assay, reporter gene assay, phosphorylation-specific antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density for the intended downstream assay.

  • Compound Treatment:

    • Prepare a concentration range of this compound and the negative control compound in complete medium. Include a vehicle-only (DMSO) control.

    • Replace the medium on the cells with the medium containing the compounds.

    • The treatment duration will depend on the specific biological question and the kinetics of the signaling pathway being investigated.

  • Downstream Analysis: Perform the relevant functional assays to measure the effect of this compound. This could include, but is not limited to:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the impact on cell growth.

    • Signaling Pathway Analysis (Western Blot): To measure changes in the phosphorylation status or expression levels of downstream effector proteins.

    • Reporter Gene Assays: If the target protein regulates the activity of a specific transcription factor.

    • Enzymatic Assays: If the target is an enzyme, measure its activity directly in cell lysates.

Data Presentation for Comparative Analysis

To facilitate a direct and objective comparison, all quantitative data should be summarized in clearly structured tables.

Table 1: Comparison of this compound and Target siRNA on Protein Levels and a Key Downstream Marker

Treatment GroupTarget Protein Level (% of Control)Phospho-Downstream Protein X (% of Control)
Vehicle (DMSO)100 ± 5100 ± 8
This compound (1 µM)98 ± 645 ± 7
Negative Control Compound (1 µM)99 ± 495 ± 9
Scramble siRNA100 ± 7100 ± 6
Target siRNA25 ± 542 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Effects on Cell Viability

Treatment GroupCell Viability (% of Control)
Vehicle (DMSO)100 ± 4
This compound (1 µM)62 ± 5
Negative Control Compound (1 µM)98 ± 3
Scramble siRNA100 ± 5
Target siRNA65 ± 6

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams created using the DOT language can effectively illustrate the logical flow of the validation process and the underlying biological pathway.

G cluster_workflow Experimental Workflow for Target Validation start Hypothesis: This compound targets Protein X siRNA_arm siRNA-mediated knockdown of Protein X start->siRNA_arm compound_arm Treatment with This compound start->compound_arm neg_controls Negative Controls: - Scramble siRNA - Vehicle (DMSO) - Inactive Analog siRNA_arm->neg_controls phenotype_assay Phenotypic Assay (e.g., Cell Viability) siRNA_arm->phenotype_assay signaling_assay Signaling Assay (e.g., Western Blot for Phospho-Downstream Protein Y) siRNA_arm->signaling_assay compound_arm->neg_controls compound_arm->phenotype_assay compound_arm->signaling_assay neg_controls->phenotype_assay neg_controls->signaling_assay comparison Compare Outcomes phenotype_assay->comparison signaling_assay->comparison conclusion Conclusion on On-Target Specificity comparison->conclusion

Caption: A flowchart illustrating the parallel experimental arms for validating the on-target specificity of this compound.

G cluster_pathway Hypothesized Signaling Pathway This compound This compound target_protein Target Protein X This compound->target_protein Inhibition siRNA Target siRNA mRNA Target mRNA siRNA->mRNA Degradation downstream_protein Downstream Protein Y target_protein->downstream_protein Activation cellular_response Cellular Response (e.g., Decreased Proliferation) downstream_protein->cellular_response mRNA->target_protein Translation

Caption: A diagram showing the distinct mechanisms by which this compound and siRNA are hypothesized to impact the same signaling pathway.

By following this comprehensive guide, researchers can systematically and objectively validate the on-target specificity of this compound, providing a solid foundation for its further development as a chemical probe or therapeutic agent.

comparing the pharmacokinetic profiles of different TRPC6 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacokinetic Profiles of TRPC6 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that has a significant role in physiological processes by mediating the influx of calcium and sodium into cells.[1] The dysregulation of TRPC6 activity has been linked to the pathophysiology of several diseases.[1] Gain-of-function mutations in the TRPC6 gene are associated with familial forms of focal segmental glomerulosclerosis (FSGS), a kidney disease that leads to scarring of the glomeruli.[1] Additionally, increased expression and activity of TRPC6 are connected to pathological cardiac hypertrophy and fibrosis.[1] As a result, the development of potent and selective TRPC6 inhibitors has become a promising therapeutic strategy.[1] This guide offers a comparative analysis of the pharmacokinetic properties of several TRPC6 inhibitors, which is essential for their development as therapeutic agents.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for selected TRPC6 inhibitors from preclinical and clinical studies. This data is crucial for evaluating their potential as drug candidates.

InhibitorSpeciesDose & RouteTmax (h)Cmax (ng/mL)Half-life (t1/2, h)Oral Bioavailability (%)Reference
SH045 Mouse20 mg/kg, i.p.--1.3-[2]
Mouse2 mg/kg, p.o.---24.0[3]
Mouse20 mg/kg, p.o.---11.0[3]
BI 749327 Mouse3, 10, 30 mg/kg--8.5-13.5Yes[4][5][6]
BI 764198 Human20-160 mg, p.o.----[7][8]
SAR7334 Rat, Dog---Rapid ClearanceSuitable for chronic oral administration[9][10][11][12][13]
GDC-0853 (Fenebrutinib) *Rat1 mg/kg, p.o.--2.265[14][15]
Dog0.5 mg/kg, p.o.--3.885[14][15]
Human≤600 mg (single dose), ≤500 mg (multiple doses)1-3-4.2-9.9Well-absorbed[16][17][18]

*GDC-0853 (Fenebrutinib) is primarily known as a Bruton's tyrosine kinase (BTK) inhibitor, but it is included here for its well-documented pharmacokinetic profile in various species.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are determined through rigorous experimental protocols. A generalized workflow for these preclinical studies is outlined below.

In Vivo Pharmacokinetic Study Protocol
  • Animal Models and Dosing : Studies are typically conducted in rodent (mice, rats) and non-rodent (dogs) species. The test compound is administered via different routes, commonly oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.), at various dose levels.

  • Blood Sampling : Following administration, serial blood samples are collected at specific time points. For instance, in studies with BI 749327, blood samples were collected from mice via the saphenous vein into EDTA-coated microtainers.[10]

  • Plasma Analysis : The blood samples are processed to separate plasma. The concentration of the drug in the plasma is then quantified using a validated bioanalytical method, which is most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][19] This method offers high sensitivity and selectivity for accurate measurement of the drug and its metabolites.[2][20] For SH045, a robust and selective LC-MS/MS method was established for its quantification in mouse plasma.[2]

  • Pharmacokinetic Parameter Calculation : The plasma concentration-time data is then used to calculate the key pharmacokinetic parameters such as Tmax, Cmax, half-life (t1/2), and bioavailability (F) using non-compartmental analysis.[3][19]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for understanding the context of the pharmacokinetic data.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLC PLC DAG Diacylglycerol (DAG) PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (Hypertrophy, Fibrosis) NFAT->Gene_Transcription translocates to nucleus and promotes Receptor Gq/11-coupled Receptor Receptor->PLC activates Inhibitor TRPC6 Inhibitor Inhibitor->TRPC6

Caption: TRPC6-mediated calcineurin-NFAT signaling pathway.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Interpretation Animal_Dosing Animal Dosing (e.g., mouse, rat, dog) Oral, IV, or IP routes Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MSMS LC-MS/MS Quantification Sample_Extraction->LC_MSMS PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LC_MSMS->PK_Analysis Parameter_Determination Parameter Determination (Tmax, Cmax, t1/2, F) PK_Analysis->Parameter_Determination

Caption: A typical workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The pharmacokinetic profiles of TRPC6 inhibitors vary significantly, influencing their suitability for different research and clinical applications.

SH045 has been identified as a highly potent and subtype-selective TRPC6 inhibitor.[2] However, preclinical studies in mice have shown it to have a short half-life and relatively low oral bioavailability.[2][3][20] This suggests that for in vivo studies, specific dosing regimens may be required to maintain therapeutic concentrations.[1]

In contrast, BI 749327 was developed to have improved oral bioavailability and a longer half-life in mice.[1][4][10] These favorable properties have been translated to its clinical candidate, BI 764198 , which has been investigated in Phase I studies in healthy volunteers and was found to be well-tolerated with near dose-proportional exposure.[1][7][8]

SAR7334 is another potent and bioavailable TRPC6 inhibitor suitable for chronic oral administration.[9][11][12][13] However, it has been noted to have rapid in vivo clearance.[10]

GDC-0853 (Fenebrutinib) , while primarily a BTK inhibitor, demonstrates a favorable pharmacokinetic profile with good oral bioavailability and a half-life that supports once-daily dosing in humans.[14][15][16][17][18]

References

Safety Operating Guide

VU0364289 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Here is a guide to the proper disposal procedures for VU0364289, intended for researchers, scientists, and drug development professionals. This information is compiled from general laboratory safety standards and data from similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Immediate Safety and Handling

Disclaimer: The following procedures are based on best practices for handling research chemicals of a similar nature. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust meet ANSI Z87.1 standards.[4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatStandard lab coat to protect clothing.
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If not available, a NIOSH-approved respirator may be necessary.[5]
Storage and Incompatibility

Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

ParameterRecommendation
Storage Condition Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
Incompatible Materials Avoid contact with strong oxidizing agents.[6]

Spill and Emergency Procedures

In the event of a spill, follow these steps to ensure a safe and effective cleanup.[7][8][9]

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[8]

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or highly concentrated spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting cleanup, ensure you are wearing the correct personal protective equipment.[8]

  • Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading or entering drains.[8]

  • Clean the Spill:

    • For liquid spills, cover with an inert absorbent material, such as vermiculite or sand.

    • For solid spills, carefully sweep the material to avoid generating dust.

  • Collect and Dispose of Waste: Place all contaminated materials, including absorbent pads and used PPE, into a labeled, sealed container for hazardous waste.[7][8]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water.[7]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and comply with regulations.

Waste Categorization and Segregation
  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and absorbent materials, should be treated as hazardous waste.

Disposal Workflow

DisposalWorkflow cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal Final Disposal UnusedProduct Unused this compound WasteContainer Labeled Hazardous Waste Container UnusedProduct->WasteContainer ContaminatedMaterials Contaminated Labware & PPE ContaminatedMaterials->WasteContainer EHS Institutional EHS Department WasteContainer->EHS WasteFacility Licensed Waste Disposal Facility EHS->WasteFacility

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its use as a research chemical suggests its application in in vitro and in vivo studies to investigate biological pathways.

General In Vitro Assay Protocol

This protocol outlines a general procedure for testing the effects of this compound on a specific cell line.

  • Cell Culture: Culture the target cell line under standard conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations.

  • Cell Treatment: Treat the cells with different concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells for a predetermined period.

  • Endpoint Analysis: Perform the desired assay to measure the effect of the compound (e.g., cell viability assay, protein expression analysis).

In Vitro Experimental Workflow

inVitroWorkflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture Treatment Treat Cells CellCulture->Treatment CompoundPrep Prepare this compound Solutions CompoundPrep->Treatment Incubation Incubate Treatment->Incubation Assay Perform Assay Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Caption: General workflow for an in vitro experiment using this compound.

Signaling Pathway

The precise signaling pathway affected by this compound is not well-documented in publicly available literature. However, for a hypothetical interaction with a generic signaling pathway, the following diagram illustrates a potential mechanism of action.

Hypothetical Signaling Pathway Inhibition

signalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression This compound This compound This compound->Kinase2

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Essential Safety and Handling Protocol for VU0364289

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of the novel research compound VU0364289. Given that specific hazard data for this compound is not publicly available, a conservative approach based on established laboratory safety protocols for new chemical entities is mandatory. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The unknown nature of this compound's toxicological properties necessitates the use of comprehensive personal protective equipment. PPE is the last line of defense against potential exposure after engineering and administrative controls have been implemented.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Usage Guidelines
Body Protection Laboratory CoatMust be a flame-resistant coat worn over personal clothing at all times within the laboratory.[2]
Hand Protection Disposable Nitrile GlovesDouble-gloving is recommended to provide additional protection. Gloves must be changed immediately if contaminated, soiled, or damaged. Hands should be washed before putting on new gloves.[3]
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against splashes and aerosols.[4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][4]
Respiratory Protection Fume HoodAll manipulations of this compound, especially handling of powders or creating solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of aerosols or dust.
Foot Protection Closed-toe ShoesFootwear that fully covers the foot is required at all times in the laboratory.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the research.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_fume_hood Prepare certified fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials weigh Weigh this compound in fume hood prep_materials->weigh Proceed to handling dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate_glassware Decontaminate glassware experiment->decontaminate_glassware Proceed to cleanup decontaminate_surfaces Clean and decontaminate work surfaces decontaminate_glassware->decontaminate_surfaces dispose_solid Dispose of solid waste in labeled hazardous waste container decontaminate_surfaces->dispose_solid Proceed to disposal dispose_liquid Dispose of liquid waste in labeled hazardous waste container dispose_solid->dispose_liquid remove_ppe Doff PPE in correct order dispose_liquid->remove_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).[2]

    • Don all required PPE as specified in Table 1.

    • Prepare and verify the proper functioning of the chemical fume hood.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving: Add the desired solvent to the vessel containing this compound. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and monitor the process carefully.

    • Experimental Use: Conduct all subsequent experimental steps involving this compound within the fume hood.

  • Cleanup:

    • Glassware: All glassware that has come into contact with this compound must be decontaminated. The first rinse should be collected as hazardous waste.[5]

    • Surfaces: Thoroughly clean and decontaminate all work surfaces within the fume hood.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Chemical waste must be managed through an established hazardous waste program.[6]

Table 2: Disposal Guidelines for this compound Waste

Waste TypeContainerLabeling RequirementsDisposal Procedure
Solid Waste Sealable, compatible hazardous waste container."Hazardous Waste", "this compound", full chemical names of any mixtures, date, PI name, and lab number.[6]Collect all contaminated items (e.g., gloves, weigh boats, paper towels) in the designated container. Keep the container closed when not in use.
Liquid Waste Sealable, compatible hazardous waste container (plastic preferred if compatible).[6]"Hazardous Waste", "this compound", full chemical names and concentrations of all components, date, PI name, and lab number.[6]Collect all solutions containing this compound and the initial rinses of contaminated glassware. Do not mix with incompatible waste streams.
Sharps Puncture-resistant sharps container."Hazardous Waste", "Sharps", indicate chemical contamination with this compound.Dispose of any needles, syringes, or other contaminated sharps in the designated sharps container.

Disposal Workflow

cluster_segregation Segregation cluster_containment Containment cluster_storage Storage cluster_pickup Pickup start Waste Generation solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste sharps_waste Sharps Waste start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage_area Designated Satellite Accumulation Area solid_container->storage_area liquid_container->storage_area sharps_container->storage_area ehs_pickup Arrange for EHS Pickup storage_area->ehs_pickup

Caption: Waste disposal workflow for this compound.

Final Steps:

  • Once all waste is properly contained and labeled, store it in a designated and properly segregated satellite accumulation area within the laboratory.

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • After completing all work and cleanup, carefully doff PPE in the correct order to avoid self-contamination.

  • Thoroughly wash your hands with soap and water.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.